molecular formula C12H11FN2O2 B174015 Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate CAS No. 138907-73-0

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B174015
CAS No.: 138907-73-0
M. Wt: 234.23 g/mol
InChI Key: MEUROLLIWZOVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H11FN2O2 and its molecular weight is 234.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-10(13)4-6-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUROLLIWZOVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566687
Record name Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138907-73-0
Record name 1H-Pyrazole-4-carboxylic acid, 1-(4-fluorophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138907-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, a valuable intermediate in pharmaceutical and agrochemical research. The document details the necessary reagents, a step-by-step experimental protocol, and relevant quantitative data.

Overview of the Synthesis Pathway

The most common and efficient synthesis of this compound involves a cyclocondensation reaction. This method utilizes the reaction of a substituted hydrazine, specifically 4-fluorophenylhydrazine, with a β-dicarbonyl compound equivalent, diethyl ethoxymethylenemalonate. This reaction proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring system.

Below is a visualization of the logical relationship in this synthesis.

Synthesis_Pathway Synthesis Workflow reagent1 4-Fluorophenylhydrazine (or its hydrochloride salt) intermediate Hydrazone Intermediate (in situ) reagent1->intermediate Reacts with reagent2 Diethyl Ethoxymethylenemalonate reagent2->intermediate solvent Ethanol (Solvent) solvent->intermediate conditions Reflux cyclization Intramolecular Cyclization & Dehydration conditions->cyclization intermediate->cyclization Undergoes product Ethyl 1-(4-fluorophenyl)-1H- pyrazole-4-carboxylate cyclization->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Logical flow of the synthesis of this compound.

Reagents and Materials

Quantitative data and key properties of the starting materials and the final product are summarized below for ease of reference.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
4-Fluorophenylhydrazine hydrochloride823-85-8C₆H₈ClFN₂162.59Off-white to pink or brown solid; Melting Point: 281-285 °C[1]
Diethyl ethoxymethylenemalonate87-13-8C₁₀H₁₆O₅216.23Colorless to pale yellow liquid; Boiling Point: 279-281 °C[2]
Ethanol (Solvent)64-17-5C₂H₆O46.07Anhydrous grade recommended
Product: this compound138907-73-0C₁₂H₁₁FN₂O₂234.23Solid (Appearance may vary)

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous pyrazole-4-carboxylates.[3] Researchers should perform their own optimization as needed.

Objective: To synthesize this compound.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • Diethyl ethoxymethylenemalonate

  • Anhydrous Ethanol

  • Sodium acetate (optional, as a base if starting with the hydrochloride salt)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1 equivalent) in anhydrous ethanol.

    • If using the hydrochloride salt, add sodium acetate (1 equivalent) to neutralize the HCl and free the hydrazine base. Stir for 15-20 minutes at room temperature.

    • To this solution, add diethyl ethoxymethylenemalonate (1 equivalent) dropwise with stirring.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and maintain this temperature with stirring.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • The crude product may precipitate upon cooling or concentration. If not, pour the concentrated mixture into ice-cold water to induce precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

    • Dry the purified product under vacuum.

Characterization Data (Expected)

The following are expected analytical data for the final product based on its structure and data from similar compounds.

AnalysisExpected Results
Appearance Off-white to pale yellow solid.
Melting Point Expected to be a solid at room temperature. The melting point for the unsubstituted ethyl 1H-pyrazole-4-carboxylate is 78-80 °C.[4] The 1-(4-fluorophenyl) derivative is expected to have a distinct melting point.
¹H NMR Signals corresponding to the ethyl ester protons (a quartet around 4.3 ppm and a triplet around 1.3 ppm), two distinct singlets for the pyrazole ring protons, and multiplets in the aromatic region for the 4-fluorophenyl group are expected.
¹³C NMR Resonances for the carbonyl carbon of the ester, the ethyl group carbons, the pyrazole ring carbons, and the carbons of the 4-fluorophenyl ring (with characteristic C-F coupling) are anticipated.
Mass Spectrometry The molecular ion peak (M+) corresponding to the molecular weight of 234.23 should be observed.

Safety and Handling

  • Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Diethyl ethoxymethylenemalonate is a skin and eye irritant.

  • Standard laboratory safety procedures should be followed throughout the experiment.

This guide provides a foundational pathway for the synthesis of this compound. The provided protocol, based on well-established chemical principles for pyrazole synthesis, offers a reliable starting point for laboratory-scale preparation.

References

An In-depth Technical Guide to Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic organic compound belonging to the pyrazole class. The pyrazole scaffold is a prominent structural motif in medicinal chemistry, renowned for its diverse pharmacological activities. The presence of a fluorophenyl group at the N1-position and an ethyl carboxylate at the C4-position of the pyrazole ring suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological activities of this compound, with a focus on its relevance to drug discovery and development.

Chemical Properties

While specific experimental data for some physical properties of this compound are not extensively reported in publicly available literature, key identifiers and calculated properties are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₁FN₂O₂N/A
Molecular Weight 234.23 g/mol N/A
CAS Number 138907-73-0N/A

Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently available in the cited literature and would require experimental determination.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a general and adaptable synthetic approach for this class of compounds can be extrapolated from established methods for preparing similar pyrazole-4-carboxylate derivatives.

General Synthetic Approach: Knorr Pyrazole Synthesis

The most common method for synthesizing pyrazole rings is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound or its equivalent. For the synthesis of this compound, a plausible route would involve the reaction of (4-fluorophenyl)hydrazine with a suitable three-carbon electrophilic synthon bearing an ethyl carboxylate group.

Experimental Protocol: A Representative Synthesis of a Pyrazole-4-carboxylate Derivative

The following is a general procedure adapted from the synthesis of ethyl 1H-pyrazole-4-carboxylate, which can be modified for the target compound by using the appropriate starting materials[1].

Materials:

  • (4-fluorophenyl)hydrazine hydrochloride

  • Ethyl 2-formyl-3-oxopropanoate (or a suitable equivalent)

  • Ethanol

  • Sodium acetate (or another suitable base)

  • Dichloromethane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Hydrazine Preparation: If starting from the hydrochloride salt, neutralize (4-fluorophenyl)hydrazine hydrochloride with a suitable base (e.g., sodium acetate) in a solvent like ethanol to generate the free hydrazine.

  • Condensation Reaction: To a solution of the β-dicarbonyl equivalent (e.g., ethyl 2-formyl-3-oxopropanoate) in ethanol, add the solution of (4-fluorophenyl)hydrazine dropwise at a controlled temperature (e.g., under ice bath cooling).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure. The residue can be taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound.

Visualization of the Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Data

  • ¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons of the fluorophenyl ring (multiplets, likely showing coupling to fluorine), and protons on the pyrazole ring.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, carbons of the pyrazole ring, and carbons of the fluorophenyl ring (showing carbon-fluorine coupling).

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester, C=N and C=C stretching of the pyrazole and aromatic rings, and C-F stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (234.23 g/mol ).

Potential Biological Activities and Signaling Pathways

While direct experimental data on the biological activity of this compound is limited, the pyrazole scaffold is a well-established pharmacophore with a broad range of activities. Many pyrazole derivatives exhibit anti-inflammatory, analgesic, and anticancer properties[2][3]. The presence of the fluorophenyl moiety can further enhance these activities[4].

Anti-inflammatory and Analgesic Activity

Pyrazole derivatives are known to exert their anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2[5]. Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of pain and inflammation.

Potential Signaling Pathway: COX-2 Inhibition

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound Ethyl 1-(4-fluorophenyl)- 1H-pyrazole-4-carboxylate (Potential Inhibitor) Compound->COX2 Inhibition

Caption: Potential inhibition of the COX-2 pathway by this compound.

Anticancer Activity

Many pyrazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines[6]. The mechanisms of action are often multifactorial and can involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and inflammation, such as the NF-κB and TNF-α pathways.

Potential Signaling Pathways: NF-κB and TNF-α Modulation

Chronic inflammation is a key driver of cancer development, and the transcription factor NF-κB is a master regulator of inflammatory responses. TNF-α is a pro-inflammatory cytokine that can activate the NF-κB pathway. Inhibition of this axis is a validated strategy in cancer therapy.

G cluster_0 Inflammatory Stimuli cluster_1 Signaling Cascade cluster_2 Cellular Response TNFa TNF-α IKK IKK Complex TNFa->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits GeneExpression Pro-inflammatory & Pro-survival Gene Expression NFkB->GeneExpression Translocates to Nucleus CellProliferation Cell Proliferation GeneExpression->CellProliferation ApoptosisInhibition Inhibition of Apoptosis GeneExpression->ApoptosisInhibition Compound Ethyl 1-(4-fluorophenyl)- 1H-pyrazole-4-carboxylate (Potential Modulator) Compound->IKK Potential Inhibition

Caption: Potential modulation of the TNF-α/NF-κB signaling pathway.

Experimental Protocols for Biological Evaluation

To ascertain the biological activities of this compound, a series of in vitro and in vivo assays would be necessary.

In Vitro Anti-inflammatory Assay: COX Inhibition Assay

Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Use commercially available purified human recombinant COX-1 and COX-2 enzymes.

  • Assay Procedure: The assay can be performed using a colorimetric or fluorometric COX inhibitor screening kit. The principle involves monitoring the peroxidase activity of COX.

  • Incubation: Incubate the respective COX enzyme with the test compound at various concentrations.

  • Substrate Addition: Add arachidonic acid to initiate the reaction.

  • Detection: Measure the absorbance or fluorescence at the appropriate wavelength to determine the extent of inhibition.

  • Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine the potency and selectivity of the compound.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic activity of the compound in a mouse model.

Methodology:

  • Animal Model: Use Swiss albino mice.

  • Compound Administration: Administer the test compound orally or intraperitoneally at different doses. A control group receives the vehicle, and a positive control group receives a standard analgesic like diclofenac sodium[3].

  • Induction of Writhing: After a specific period (e.g., 30 minutes), inject a solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).

  • Observation: Count the number of writhes for a defined period (e.g., 20 minutes) after the acetic acid injection.

  • Data Analysis: Calculate the percentage inhibition of writhing for each dose group compared to the control group.

In Vitro Cytotoxicity Assay: MTT Assay

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the well-documented activities of related pyrazole derivatives, this compound is a strong candidate for investigation as an anti-inflammatory, analgesic, and anticancer agent. Further detailed experimental studies are warranted to fully elucidate its physicochemical properties, spectroscopic profile, and pharmacological activities, including its specific molecular targets and mechanisms of action within relevant signaling pathways. The synthetic route is accessible, and the established protocols for biological evaluation provide a clear path for future research and development efforts.

References

An In-depth Technical Guide to Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. This document is intended for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis.

Molecular Structure and Chemical Identity

This compound is a substituted pyrazole derivative. The core of the molecule is a five-membered aromatic heterocycle, pyrazole, which is attached to a 4-fluorophenyl group at the N1 position and an ethyl carboxylate group at the C4 position. The presence of the fluorophenyl moiety is of particular interest in medicinal chemistry as fluorine substitution can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 138907-73-0[1]
PubChem CID 14994516[1]
Molecular Formula C₁₂H₁₁FN₂O₂[1]
Molecular Weight 234.23 g/mol [1]
Canonical SMILES CCOC(=O)C1=CN=NN1C2=CC=C(C=C2)F
InChI InChI=1S/C12H11FN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-10(13)4-6-11/h3-8H,2H2,1H3[1]
InChIKey YWPRINTSRCBEQS-UHFFFAOYSA-N

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Appearance White to off-white solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols

Spectroscopic Data

While specific experimental spectra for this compound are not available, data for the closely related isomer, Ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate , can provide valuable insights into the expected spectral features.

Table 3: Spectroscopic Data for the Isomer Ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate [2]

SpectroscopyData
¹H NMR (200 MHz, CDCl₃) δ = 1.27 (t, J = 7.2 Hz, 3H, CH₃), 4.26 (q, J = 7.2 Hz, 2H, CH₂), 6.95 (s, 1H, Pz-H), 7.07 (t, J = 8.6 Hz, 2H, Ar-H), 7.70 (dd, J = 8.6 and 5.3 Hz, 2H, Ar-H), 12.61 (bs, 1H, N-H) ppm
¹³C NMR (50 MHz, CDCl₃) δ = 14.2, 61.4, 105.4, 115.8 (d, JCF = 22 Hz), 127.5 (d, JCF = 8 Hz), 137.8, 150.0, 160.1, 163.0 (d, JCF = 247 Hz)
IR (KBr) 3196, 3170, 3134, 1728, 1508, 1247, 841, 779 cm⁻¹

It is important to note that the chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra of the target molecule will differ due to the different substitution pattern on the pyrazole ring.

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general and plausible synthetic route can be derived from established methods for the synthesis of similar pyrazole-4-carboxylates. A common approach involves the reaction of a hydrazine derivative with a suitable three-carbon synthon.

Proposed Synthesis of this compound

A potential synthetic route involves the condensation of (4-fluorophenyl)hydrazine with an appropriate β-ketoester or its equivalent. One such common starting material is ethyl 2-formyl-3-oxopropanoate.

Step-by-step Protocol:

  • Dissolution of the β-dicarbonyl compound: Dissolve ethyl 2-formyl-3-oxopropanoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of hydrazine: To the solution from step 1, add (4-fluorophenyl)hydrazine hydrochloride (1 equivalent) portion-wise at room temperature with stirring.

  • Reaction: The reaction mixture is then typically heated to reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired product, this compound.

Diagram of Proposed Synthesis Workflow

G cluster_reactants Starting Materials cluster_process Reaction and Purification cluster_product Final Product A Ethyl 2-formyl-3-oxopropanoate C Condensation Reaction (Ethanol, Reflux) A->C B (4-fluorophenyl)hydrazine B->C D Work-up (Extraction and Washing) C->D E Purification (Column Chromatography) D->E F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including:

  • Anti-inflammatory and Analgesic: Many pyrazole-containing compounds have shown potent anti-inflammatory and analgesic properties, with some acting as COX inhibitors.

  • Antimicrobial: Various substituted pyrazoles have demonstrated activity against a range of bacterial and fungal strains.

  • Anticancer: Some pyrazole derivatives have been investigated for their antiproliferative effects on cancer cell lines.

The introduction of a 4-fluorophenyl group can enhance metabolic stability and receptor binding affinity. Therefore, this compound represents a promising scaffold for the development of novel therapeutic agents. Further biological evaluation is warranted to elucidate its specific mechanism of action and potential therapeutic applications.

Logical Relationship of Pyrazole Scaffold to Biological Activity

G A Pyrazole Core Structure B Structural Modifications (e.g., 4-fluorophenyl, ethyl carboxylate) A->B Substitution C Modulation of Physicochemical Properties (Lipophilicity, pKa, Metabolic Stability) B->C Leads to D Interaction with Biological Targets (Enzymes, Receptors) C->D Influences E Observed Biological Activities (Anti-inflammatory, Antimicrobial, Anticancer) D->E Results in

Caption: Relationship between pyrazole structure and biological activity.

Conclusion

This compound is a molecule of significant interest for chemical and pharmaceutical research. This guide has summarized its key chemical identifiers, predicted physicochemical properties, and provided a plausible synthetic route. While specific experimental data for this compound is sparse, the information available for closely related analogues provides a strong foundation for future research and development efforts. The versatile pyrazole scaffold, combined with the favorable properties imparted by the fluorophenyl substituent, makes this compound a valuable building block for the discovery of new bioactive molecules.

References

The Biological Activity of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological activity data for Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is limited in the public domain. This guide provides a comprehensive overview of the known biological activities of structurally similar pyrazole derivatives, offering insights into the potential therapeutic applications of the title compound.

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Compounds incorporating the pyrazole ring system have demonstrated a wide range of biological effects, including anti-inflammatory, analgesic, and anticancer properties. This technical guide focuses on the biological activity of this compound and its close analogs, providing a detailed examination of their potential mechanisms of action, quantitative bioactivity data from related compounds, and relevant experimental protocols.

Core Biological Activities of Structurally Related Pyrazole Carboxylates

Research on pyrazole carboxylate derivatives has primarily centered on three key therapeutic areas: inflammation, pain, and cancer. The presence of the fluorophenyl group and the ethyl carboxylate moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds.

Anti-inflammatory and Analgesic Activity

Numerous pyrazole derivatives have been investigated for their anti-inflammatory and analgesic potential. The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Quantitative Data for Analogous Compounds:

Compound/AnalogAssayTargetActivityReference
Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates (general class)Acetic acid-induced writhing (in vivo, mice)AnalgesicSignificant activity at 25 mg/kg[1]
Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates (general class)Carrageenan-induced paw edema (in vivo, rats)Anti-inflammatorySignificant activity at 25 mg/kg[1]
Substituted Ethyl 5-(phenyl)-1H-pyrazole-3-carboxylatesCarrageenan-induced paw edema (in vivo, rats)Anti-inflammatorySignificant activity[2][3]

Experimental Protocols:

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats [2][3]

  • Animal Model: Male Wistar rats (150-200 g) are used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compound, a reference drug (e.g., Indomethacin), or vehicle (control) is administered orally.

    • After a specified time (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice [1]

  • Animal Model: Swiss albino mice (20-25 g) are used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound, a reference drug (e.g., Aspirin), or vehicle is administered orally.

    • After a defined period (e.g., 30 minutes), 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.

    • The number of writhes (a specific stretching posture) is counted for a set duration (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of protection against writhing is calculated for the treated groups compared to the control group.

Anticancer Activity

The anticancer potential of pyrazole derivatives is an area of intense research. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[4][5]

Quantitative Data for Analogous Compounds:

Several studies have reported the antiproliferative activity of pyrazole derivatives against various cancer cell lines.

Compound/AnalogCell LineAssayIC50Reference
Pyrazole Benzothiazole HybridsA549 (Lung), PC3 (Prostate), HT29 (Colon), U87MG (Glioblastoma)MTT Assay3.17 - 6.77 µM[5]
Pyrazole-based Quinazolinone DerivativesMCF7 (Breast), HCT116 (Colon)MTT AssayPotent Inhibition[6]
Pyrazole-Indole HybridsHepG2 (Liver)MTT Assay6.1 - 7.9 µM[7]

Experimental Protocols:

In Vitro Antiproliferative Activity: MTT Assay [5][8]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated to allow the formazan crystals to form.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.

Signaling Pathways and Mechanisms of Action

The biological activities of pyrazole derivatives are underpinned by their interaction with specific molecular targets and signaling pathways.

Anti-inflammatory Signaling Pathway

A key pathway implicated in inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[4][9] Pyrazole compounds can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory cytokines.

NF_kB_Inhibition General Anti-inflammatory Pathway for Pyrazole Derivatives Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IKK Complex->NF-κB Releases IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription Pyrazole Compound Pyrazole Compound Pyrazole Compound->IKK Complex Inhibits VEGFR_Inhibition General Anticancer Pathway for Pyrazole Derivatives VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds and Activates Downstream Signaling PI3K/Akt/mTOR Ras/Raf/MEK/ERK VEGFR->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Pyrazole Compound Pyrazole Compound Pyrazole Compound->VEGFR Inhibits Experimental_Workflow Experimental Workflow for Bioactivity Screening cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Enzyme_Assay Enzyme Inhibition Assays (e.g., COX, Kinases) Cell_Assay Cell-Based Assays (e.g., MTT, Apoptosis) Animal_Model Animal Models of Disease (e.g., Inflammation, Tumor) Cell_Assay->Animal_Model Toxicity Toxicology Studies Animal_Model->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization Compound_Synthesis Compound Synthesis and Characterization Compound_Synthesis->Enzyme_Assay Compound_Synthesis->Cell_Assay

References

Unraveling the Molecular Blueprint: A Technical Guide to the Postulated Mechanism of Action of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details a postulated mechanism of action for Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. As of the latest literature review, specific experimental data elucidating the precise molecular targets and signaling pathways for this compound are not publicly available. The proposed mechanism is based on the well-documented biological activities of the broader pyrazole class of compounds, many of which exhibit significant anti-inflammatory properties through the inhibition of key enzymatic pathways. This document is intended to serve as a theoretical framework to guide future research and is not based on established experimental evidence for this specific molecule.

Executive Summary

This compound is a heterocyclic organic compound belonging to the pyrazole class. While its specific pharmacological profile is yet to be fully characterized, the extensive body of research on pyrazole derivatives strongly suggests a potential role as a modulator of inflammatory pathways. This guide proposes a hypothetical mechanism of action centered on the inhibition of Cyclooxygenase-2 (COX-2), a key enzyme in the biosynthesis of pro-inflammatory prostaglandins. This postulated mechanism is supported by the known anti-inflammatory and analgesic properties of numerous structurally related pyrazole-containing compounds. This document provides a comprehensive overview of this hypothetical mechanism, including potential quantitative metrics, detailed experimental protocols for its investigation, and visual representations of the implicated signaling pathways and experimental workflows.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₂H₁₁FN₂O₂
Molecular Weight 234.23 g/mol
CAS Number 138907-73-0
Appearance White to off-white crystalline solid (postulated)
Solubility Soluble in organic solvents such as DMSO and ethanol (postulated)
Melting Point Not available

Postulated Mechanism of Action: COX-2 Inhibition

It is hypothesized that this compound acts as a selective inhibitor of the Cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.

The Arachidonic Acid Cascade and the Role of COX-2

The proposed mechanism is initiated by the inhibition of COX-2 within the arachidonic acid cascade. By selectively binding to the active site of the COX-2 enzyme, this compound would prevent the synthesis of prostaglandin H₂ (PGH₂), the precursor to various pro-inflammatory prostaglandins (PGE₂, PGI₂, etc.) and thromboxanes.

Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX2 COX-2 Arachidonic_Acid->COX2 PGH2 PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Pro-inflammatory Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Isomerases Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Compound Ethyl 1-(4-fluorophenyl)-1H- pyrazole-4-carboxylate Compound->COX2 Inhibition (Postulated)

Figure 1: Postulated inhibition of the COX-2 pathway.

Postulated Quantitative Pharmacological Data

The following table presents hypothetical quantitative data that would be expected if this compound acts as a COX-2 inhibitor. These values are for illustrative purposes and would need to be determined experimentally.

ParameterHypothetical ValueDescription
IC₅₀ (COX-2) 10 - 100 nMThe half-maximal inhibitory concentration against the COX-2 enzyme. A lower value indicates higher potency.
IC₅₀ (COX-1) > 10 µMThe half-maximal inhibitory concentration against the COX-1 enzyme. A high value suggests selectivity for COX-2.
Selectivity Index (COX-1/COX-2) > 100The ratio of IC₅₀ (COX-1) to IC₅₀ (COX-2), indicating the degree of selectivity for COX-2 over COX-1.
Ki (COX-2) 5 - 50 nMThe inhibition constant, representing the binding affinity of the compound to the COX-2 enzyme.

Experimental Protocols for Mechanism of Action Elucidation

To validate the postulated mechanism of action, a series of in vitro and in cellulo experiments would be required. The following are detailed protocols for key experiments.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of this compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM hematin, and 100 µM EDTA.

  • Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to obtain a range of concentrations.

  • Assay Procedure:

    • The compound dilutions or vehicle (DMSO) are pre-incubated with the respective COX enzyme in the assay buffer for 15 minutes at room temperature.

    • The reaction is initiated by the addition of arachidonic acid (substrate) at a final concentration of 10 µM.

    • The reaction is allowed to proceed for 2 minutes at 37°C.

    • The reaction is terminated by the addition of a stop solution (e.g., 1 M HCl).

    • The amount of prostaglandin E₂ (PGE₂) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Recombinant COX-1 / COX-2 Preincubation Pre-incubation (15 min, RT) Enzyme->Preincubation Compound Serial Dilutions of Test Compound Compound->Preincubation Reaction Add Arachidonic Acid (2 min, 37°C) Preincubation->Reaction Termination Add Stop Solution Reaction->Termination ELISA Quantify PGE₂ (ELISA) Termination->ELISA Calculation Calculate % Inhibition ELISA->Calculation IC50 Determine IC₅₀ (Curve Fitting) Calculation->IC50

Figure 2: Workflow for in vitro COX inhibition assay.
Cellular Assay for Prostaglandin E₂ Production

Objective: To assess the ability of this compound to inhibit prostaglandin E₂ (PGE₂) production in a cellular context.

Methodology:

  • Cell Culture: A suitable cell line that expresses COX-2 upon stimulation, such as RAW 264.7 macrophages or A549 human lung carcinoma cells, is used.

  • Cell Stimulation: Cells are seeded in 24-well plates and stimulated with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours to induce COX-2 expression.

  • Compound Treatment: The stimulated cells are then treated with various concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Arachidonic Acid Challenge: Arachidonic acid (10 µM) is added to the cells and incubated for 30 minutes to stimulate PGE₂ production.

  • PGE₂ Quantification: The cell culture supernatant is collected, and the concentration of PGE₂ is measured using a commercially available ELISA kit.

  • Data Analysis: The concentration of PGE₂ in treated wells is compared to the vehicle-treated control to determine the percentage of inhibition. The IC₅₀ value is calculated from the concentration-response curve.

Conclusion and Future Directions

This technical guide has outlined a plausible, albeit hypothetical, mechanism of action for this compound, focusing on the inhibition of the COX-2 enzyme. This hypothesis is grounded in the established anti-inflammatory properties of the broader pyrazole chemical class.

To move beyond postulation, rigorous experimental validation is imperative. The experimental protocols detailed herein provide a clear roadmap for elucidating the true molecular mechanism of this compound. Future research should also explore other potential targets within the inflammatory cascade and other signaling pathways to build a comprehensive pharmacological profile. Such studies will be critical in determining the therapeutic potential of this compound and guiding its potential development as a novel therapeutic agent.

The Discovery and Development of Pyrazole-Based Bioactive Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Since its initial synthesis, the pyrazole nucleus has been identified as a "privileged scaffold," consistently appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its remarkable versatility allows for diverse substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[5] This technical guide provides an in-depth overview of the discovery of pyrazole-based bioactive molecules, focusing on their synthesis, biological activities, and mechanisms of action, with a special emphasis on their roles in oncology, infectious diseases, and inflammation.

Core Synthesis Strategies

The construction of the pyrazole ring can be achieved through various synthetic methodologies, ranging from classical condensation reactions to modern cross-coupling techniques. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis

One of the most fundamental and widely employed methods for pyrazole synthesis is the Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8][9][10] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[6][7][8]

Experimental Protocol: Knorr Pyrazole Synthesis of 3,5-Dimethylpyrazole

  • Materials:

    • Acetylacetone (1,3-dicarbonyl compound)

    • Hydrazine hydrate

    • Ethanol (solvent)

    • Glacial acetic acid (catalyst)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1 equivalent) in ethanol.

    • Slowly add hydrazine hydrate (1 equivalent) to the solution. An exothermic reaction may be observed.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkyne equivalents is another powerful method for constructing the pyrazole ring.[3][11][12][13] This approach offers a high degree of regioselectivity, particularly when using terminal alkynes, leading to the formation of 3,5-disubstituted pyrazoles.[3][11]

Experimental Protocol: One-Pot 1,3-Dipolar Cycloaddition for 3,5-Disubstituted Pyrazoles

  • Materials:

    • Aldehyde (diazo precursor)

    • p-Toluenesulfonyl hydrazide

    • Sodium hydroxide (base)

    • Terminal alkyne (dipolarophile)

    • Solvent (e.g., Toluene)

  • Procedure:

    • To a solution of p-toluenesulfonyl hydrazide (1.5 mmol) in the chosen solvent, add the aldehyde (1.5 mmol). Stir the mixture at room temperature for 3 hours to form the tosylhydrazone.

    • Add a solution of 5 N sodium hydroxide (1.5 mmol) and stir for an additional 20 minutes to generate the diazo compound in situ.

    • Add the terminal alkyne (7.5 mmol) to the reaction mixture.

    • Heat the mixture at 50 °C for 48 hours.

    • After cooling, evaporate the solvent under reduced pressure.

    • Dissolve the residue in a mixture of water and ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

    • Purify the crude product by flash chromatography to obtain the desired 3,5-disubstituted pyrazole.[3]

Suzuki-Miyaura Cross-Coupling

For the synthesis of aryl-substituted pyrazoles, the Suzuki-Miyaura cross-coupling reaction is an invaluable tool.[14][15][16][17] This palladium-catalyzed reaction efficiently forms carbon-carbon bonds between a halopyrazole and a boronic acid derivative, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[14][15]

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromopyrazole

  • Materials:

    • 4-Bromopyrazole derivative

    • Arylboronic acid

    • Palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst like XPhos Pd G2)

    • Base (e.g., K2CO3, Cs2CO3)

    • Solvent (e.g., Dioxane/water mixture)

  • Procedure:

    • In a reaction vessel, combine the 4-bromopyrazole (1 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (1-5 mol%), and base (2-3 equivalents).

    • De-gas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture at 80-100 °C for several hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Biological Activities of Pyrazole-Based Molecules

The structural diversity of pyrazole derivatives has led to a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous pyrazole-containing compounds have demonstrated potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][4][8][18][19][20]

Table 1: Anticancer Activity of Representative Pyrazole Derivatives

Compound ClassTarget Cell LineIC50 (µM)Reference
Pyrazole Benzamide DerivativeHCT-1167.74[18]
Pyrazole Benzamide DerivativeMCF-74.98[18]
Pyrazole-benzoxazine HybridMCF-72.82 - 6.28[19]
Pyrazole-benzoxazine HybridA5492.82 - 6.28[19]
Scopoletin-pyrazole HybridHCT-116< 20[18]
Thiazolyl-pyrazoline DerivativeEGFR TK0.06[18]
Pyrazolo[1,5-a]pyrimidineCDK260% inhibition at 10 µM[19]
3,5-Diphenyl-1H-pyrazole (L2)CFPAC-1 (Pancreatic)61.7[1][20]
N-1,3-triphenyl-1H-pyrazole-4-carboxamideHCT1160.39[8]
N-1,3-triphenyl-1H-pyrazole-4-carboxamideMCF-70.46[8]
Sulfonamide-pyrazole DerivativeEGFR Tyrosine Kinase0.26[8]
Sulfonamide-pyrazole DerivativeHER-2 Tyrosine Kinase0.20[8]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

    • Treat the cells with various concentrations of the pyrazole compounds for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Pyrazole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi, including drug-resistant strains.[2][21]

Table 2: Antimicrobial Activity (MIC in µg/mL) of Representative Pyrazole Derivatives

Compound ClassS. aureusE. coliC. albicansA. nigerReference
Substituted Pyrazole (Compound 3)-0.25--[2]
Substituted Pyrazole (Compound 4)----[2]
Substituted Pyrazole (Compound 2)---1[2]
Imidazo-pyridine Pyrazole<1<1--
Aminoguanidine-derived 1,3-diphenyl Pyrazole1-81--
Pyrazole-thiazole HybridMIC/MBC: 1.9/7.8 to 3.9/7.8---
Indazole Derivative (Compound 9)4 (MDR strain)---

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Principle: The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. It involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Procedure:

    • Prepare serial two-fold dilutions of the pyrazole compounds in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

    • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 25-30°C for 24-48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanism of Action: Targeting Key Signaling Pathways

The diverse biological activities of pyrazole-based molecules stem from their ability to interact with and modulate various cellular targets, including enzymes and signaling proteins.

Kinase Inhibition

A significant number of pyrazole derivatives have been developed as potent kinase inhibitors, playing a crucial role in cancer therapy.[8][9] Kinases are key regulators of cell signaling, and their dysregulation is a hallmark of many cancers.

Table 3: Kinase Inhibitory Activity of Representative Pyrazole Derivatives

CompoundTarget KinaseIC50Reference
RuxolitinibJAK1~3 nM[9]
RuxolitinibJAK2~3 nM[9]
TozasertibAurora-A0.067 µM[8]
Pyrazole-linked Thiourea DerivativeCDK225 nM[8]
N-1,3-triphenyl-1H-pyrazole-4-carboxamideAurora-A0.16 µM[8]
Pyrazole Derivative P-6Aurora-A0.11 µM

Experimental Protocol: Aurora Kinase Inhibition Assay (Luminescence-Based)

  • Principle: This assay measures the activity of Aurora kinase by quantifying the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce a luminescent signal that is proportional to the kinase activity.

  • Procedure:

    • In a 384-well plate, add the test pyrazole inhibitor at various concentrations.

    • Add the Aurora kinase enzyme to the wells.

    • Initiate the kinase reaction by adding a substrate/ATP mixture.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Signaling Pathways Modulated by Pyrazole-Based Kinase Inhibitors

Pyrazole-based inhibitors often target critical signaling pathways that are hyperactivated in cancer cells.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->PI3K Pyrazole_Inhibitor->Akt Pyrazole_Inhibitor->mTORC1 JAK_STAT_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT Cytokine_Receptor->STAT Recruits & Phosphorylates JAK->Cytokine_Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription Pyrazole_Inhibitor Pyrazole-based Inhibitor (e.g., Ruxolitinib) Pyrazole_Inhibitor->JAK TLR_Signaling_Pathway PAMP PAMP/DAMP TLR Toll-like Receptor (TLR) PAMP->TLR MyD88 MyD88 TLR->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates NF_kB NF-κB Activation TRAF6->NF_kB Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->MyD88 Pyrazole_Inhibitor->TRAF6

References

Initial Screening of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening protocols for novel derivatives of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. This core scaffold is a promising starting point for the development of new therapeutic agents due to the diverse biological activities associated with the pyrazole nucleus.[1] This document outlines detailed experimental methodologies for assessing the anticancer, antimicrobial, and anti-inflammatory potential of these compounds, accompanied by data presentation guidelines and mandatory visualizations of experimental workflows and relevant signaling pathways.

Synthesis of this compound Derivatives

The foundational step in the screening process is the synthesis of the parent compound and its derivatives. A general and efficient method for synthesizing pyrazole-4-carboxylic acid ethyl esters involves a one-pot, three-component reaction.[2]

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established methods for the synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives.[2]

Materials:

  • Ethyl acetoacetate

  • Aromatic aldehyde (e.g., 4-fluorobenzaldehyde for the parent compound)

  • Hydrazine derivative (e.g., 4-fluorophenylhydrazine)

  • Catalyst (e.g., [bmim][FeCl4] - 1-butyl-3-methylimidazolium tetrachloroferrate)[2]

  • Solvent (e.g., ethanol)

  • Oxygen source (flow)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of ethyl acetoacetate, the selected aromatic aldehyde, and the hydrazine derivative.

  • Add a catalytic amount of [bmim][FeCl4] (e.g., 1.5 mmol per 10 mmol of reactants).[2]

  • Introduce a gentle flow of oxygen into the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, if using a magnetic ionic liquid catalyst like [bmim][FeCl4], it can be separated using a magnet.[2]

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol) to yield the pure pyrazole 4-carboxylic acid ethyl ester derivative.[2]

Logical Workflow for Synthesis:

G Reactants Ethyl Acetoacetate + Aromatic Aldehyde + Hydrazine Derivative Reaction One-Pot Reaction (Room Temp/Heating) Reactants->Reaction Catalyst Catalyst ([bmim][FeCl4]) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Purification Purification (Recrystallization) Reaction->Purification Product Ethyl 1-Aryl-1H-pyrazole- 4-carboxylate Derivative Purification->Product

Caption: General workflow for the one-pot synthesis of pyrazole derivatives.

Initial Biological Screening: Methodologies

The initial screening of the synthesized derivatives is crucial to identify promising candidates for further development. The following are detailed protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity Screening

The antiproliferative activity of the pyrazole derivatives can be evaluated against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Anticancer Activity

Compound IDCancer Cell LineIC50 (µM)
Derivative 1MCF-7[Insert Value]
Derivative 1A549[Insert Value]
Derivative 2MCF-7[Insert Value]
Derivative 2A549[Insert Value]
DoxorubicinMCF-7[Insert Value]
DoxorubicinA549[Insert Value]

Relevant Signaling Pathways in Cancer:

Pyrazole derivatives have been shown to exert their anticancer effects by targeting various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. These include the EGFR, VEGFR-2, and CDK pathways.

Signaling Pathway Diagram: EGFR Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Derivative Pyrazole Derivative Derivative->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a pyrazole derivative.
Antimicrobial Activity Screening

The antimicrobial potential of the synthesized pyrazole derivatives can be assessed against a panel of pathogenic bacteria and fungi using the agar well diffusion method for initial screening, followed by the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Agar Well Diffusion Method

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar or Mueller-Hinton agar

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent alone, e.g., DMSO)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microbial strains in sterile saline or broth to match the 0.5 McFarland turbidity standard.

  • Plate Inoculation: Spread the microbial inoculum evenly over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically punch wells of uniform diameter into the agar using a sterile cork borer.

  • Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Microbial strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microplates

  • Test compounds (serially diluted)

  • Positive and negative controls

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well microplate.

  • Inoculation: Add a standardized inoculum of the microbial strain to each well.

  • Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the microplates under the same conditions as the agar well diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation: Antimicrobial Activity

Table 1: Zone of Inhibition (mm)

Compound IDS. aureusE. coliC. albicans
Derivative 1[Insert Value][Insert Value][Insert Value]
Derivative 2[Insert Value][Insert Value][Insert Value]
Ciprofloxacin[Insert Value][Insert Value]N/A
FluconazoleN/AN/A[Insert Value]

Table 2: Minimum Inhibitory Concentration (µg/mL)

Compound IDS. aureusE. coliC. albicans
Derivative 1[Insert Value][Insert Value][Insert Value]
Derivative 2[Insert Value][Insert Value][Insert Value]
Ciprofloxacin[Insert Value][Insert Value]N/A
FluconazoleN/AN/A[Insert Value]

Workflow for Antimicrobial Screening:

G Start Synthesized Pyrazole Derivatives AgarWell Agar Well Diffusion Assay (Qualitative Screening) Start->AgarWell Active Active Compounds AgarWell->Active Zone of Inhibition > X mm Inactive Inactive Compounds AgarWell->Inactive No/Small Zone MIC Broth Microdilution Assay (Quantitative - MIC) Lead Lead Compounds for Further Development MIC->Lead Low MIC Value Active->MIC

Caption: Workflow for the initial antimicrobial screening of pyrazole derivatives.
Anti-inflammatory Activity Screening

The in vitro anti-inflammatory activity of the synthesized compounds can be evaluated by their ability to inhibit protein denaturation, a well-documented cause of inflammation.

Experimental Protocol: Inhibition of Albumin Denaturation

Materials:

  • Bovine Serum Albumin (BSA) solution (1%)

  • Phosphate-Buffered Saline (PBS, pH 6.4)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare reaction mixtures containing 0.2 mL of BSA solution, 2.8 mL of PBS, and 0.2 mL of the test compound solution at various concentrations.

  • Control: A control solution is prepared without the test compound.

  • Incubation: Incubate all the solutions at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Presentation: Anti-inflammatory Activity

Compound IDConcentration (µg/mL)% Inhibition of Protein Denaturation
Derivative 110[Insert Value]
50[Insert Value]
100[Insert Value]
Derivative 210[Insert Value]
50[Insert Value]
100[Insert Value]
Diclofenac Sodium10[Insert Value]
50[Insert Value]
100[Insert Value]

Signaling Pathway Diagram: COX-2 Inhibition

Many anti-inflammatory drugs, including some pyrazole derivatives like Celecoxib, function by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation.

ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Derivative Pyrazole Derivative Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by a pyrazole derivative.

Conclusion

This technical guide provides a foundational framework for the initial screening of "this compound" derivatives. The detailed protocols for synthesis and biological evaluation will enable researchers to efficiently identify lead compounds with potential therapeutic applications in oncology, infectious diseases, and inflammatory disorders. The systematic presentation of data and visualization of workflows and signaling pathways are intended to facilitate clear communication and informed decision-making in the early stages of drug discovery. Further optimization and in-depth mechanistic studies will be necessary for the most promising candidates identified through these initial screens.

References

Spectroscopic Characterization of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for the characterization of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, publicly accessible, and verified dataset for this specific molecule, this guide presents data for a closely related regioisomer, Ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, as a valuable reference. The spectroscopic properties of these isomers are expected to be very similar.

Chemical Structure

Below is a diagram illustrating the chemical structure of this compound.

Structure of this compound cluster_pyrazole Pyrazole Ring cluster_substituents Substituents N1 N1 C5 C5 N1->C5 Fluorophenyl 4-Fluorophenyl N1->Fluorophenyl at position 1 N2 N2 N2->N1 C3 C3 C3->N2 C4 C4 C4->C3 Carboxylate Ethyl Carboxylate C4->Carboxylate at position 4 C5->C4

Caption: Molecular structure of this compound.

Spectroscopic Data Summary

The following tables summarize the spectroscopic data obtained for the regioisomer, Ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate . This data provides a strong predictive framework for the spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data[1]

Table 1: ¹H NMR Data of Ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
12.61bs1H-N-H
7.70dd2H8.6, 5.3Ar-H
7.07t2H8.6Ar-H
6.95s1H-Pz-H
4.26q2H7.2-CH₂-
1.27t3H7.2-CH₃

Table 2: ¹³C NMR Data of Ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Chemical Shift (δ) ppmAssignment
163.0 (d, JCF = 247 Hz)C-F
160.1C=O
150.0Pz-C
137.8Pz-C
127.5 (d, JCF = 8 Hz)Ar-C
115.8 (d, JCF = 22 Hz)Ar-C
105.4Pz-C
61.4-CH₂-
14.2-CH₃
Infrared (IR) Spectroscopy Data[1]

Table 3: IR Absorption Bands of Ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Wavenumber (cm⁻¹)Description of Vibration
3196, 3170, 3134N-H Stretching
1728C=O Stretching (Ester)
1508C=C Stretching (Aromatic)
1247C-O Stretching (Ester)
841, 779C-H Bending (Aromatic)
Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₂H₁₁FN₂O₂
Molecular Weight234.23 g/mol
Exact Mass234.0799 Da

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard practice in organic compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation : Use a benchtop FTIR spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment or a pure KBR pellet.

    • Place the sample pellet in the spectrometer's sample holder and record the sample spectrum.

    • The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

  • Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation : Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition :

    • Introduce the sample solution into the ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive or negative ion mode over a relevant mass-to-charge (m/z) range.

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel organic compound.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation cluster_reporting Reporting Synthesis Compound Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing FTIR->Data_Processing MS->Data_Processing Structure_Determination Structure Determination Data_Processing->Structure_Determination Report Technical Report / Publication Structure_Determination->Report

Caption: General workflow for spectroscopic characterization of a chemical compound.

Unveiling the Therapeutic Potential of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities. This technical guide focuses on a specific, yet under-explored derivative, Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. While direct, extensive research on this particular molecule is limited, this document consolidates available data on closely related analogs and the broader class of 1-phenylpyrazole derivatives to extrapolate and propose potential therapeutic targets and mechanisms of action. This guide aims to serve as a foundational resource for researchers initiating projects on this compound, providing insights into its potential in oncology, inflammatory disorders, and neurology, alongside detailed experimental methodologies for its synthesis and biological evaluation.

Introduction: The Prominence of the Pyrazole Moiety

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties have made them privileged scaffolds in drug discovery, leading to the development of blockbuster drugs such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil. The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a 4-fluorophenyl group, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to target proteins.

Potential Therapeutic Targets

Direct experimental evidence for the therapeutic targets of this compound is not extensively available in the public domain. However, based on the biological activities of structurally similar compounds, several potential targets can be hypothesized.

Oncology

Derivatives of 1-phenylpyrazole have demonstrated significant anti-proliferative activity against various cancer cell lines.

  • Estrogen Receptor Alpha (ERα): A study on a fluorinated pyrazole derivative, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, showed a high binding affinity for the human estrogen receptor alpha (ERα), suggesting its potential in the treatment of breast cancer.[1] Given the shared 1-(4-fluorophenyl)-pyrazole core, this compound may exhibit similar ERα modulatory activity.

  • Tubulin Polymerization: Certain pyrimidinyl pyrazole derivatives have been shown to inhibit tubulin polymerization, a mechanism central to the action of many successful anticancer drugs. These compounds bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis.

  • Fibroblast Growth Factor Receptors (FGFRs): A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been identified as pan-FGFR covalent inhibitors, effective against both wild-type and drug-resistant mutant forms of the receptor.[2] This highlights the potential of the pyrazole scaffold in targeting receptor tyrosine kinases involved in cancer progression.

Inflammatory and Immunological Disorders

The pyrazole nucleus is a well-established pharmacophore for anti-inflammatory agents, most notably the selective COX-2 inhibitors.

  • Cyclooxygenase (COX) Enzymes: Many pyrazole-containing compounds exhibit anti-inflammatory activity through the inhibition of COX enzymes, which are key to the synthesis of prostaglandins. While celecoxib is a selective COX-2 inhibitor, other pyrazole derivatives may exhibit dual COX-1/COX-2 or preferential COX-1 inhibition.

  • Cytokine Modulation: Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound could potentially modulate inflammatory signaling pathways.

Neurological Disorders

Recent research has pointed towards the involvement of pyrazole-containing compounds in modulating neurological pathways.

  • Astrocyte Activity: A pyrazole derivative, Pyr3, has been shown to inhibit thrombin-TRPC3 signaling, thereby reducing astrocyte activity. This has shown therapeutic potential in the context of intracerebral hemorrhage by mitigating secondary brain injury.[3]

  • Neurotensin Receptor 2 (NTS2): A compound with a 1-(4-fluorophenyl)-pyrazole core, 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid, has been identified as a selective partial agonist of the NTS2 receptor. This suggests a potential role for such compounds in modulating neurotensin signaling, which is implicated in pain, schizophrenia, and addiction.

Quantitative Data Summary

Compound/DerivativeTarget/AssayActivity (IC50/GI50)Reference
Ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylatesHuman colorectal cancer cell lines (HCT116, HT29, SW480)Low micromolar range[3]
1H pyrazole-4-carboxylic acid ethyl estersIL-8 and fMLPOMe-stimulated neutrophil chemotaxis0.19–2 nM[4]
5-amino-1H-pyrazole-4-carboxamide derivative (10h)FGFR1, FGFR2, FGFR3, FGFR2 V564F46, 41, 99, 62 nM[2]

Experimental Protocols

Synthesis of this compound

A general and adaptable method for the synthesis of pyrazole-4-carboxylates involves a one-pot, three-component reaction.

Materials:

  • Ethyl acetoacetate

  • 4-Fluorophenylhydrazine hydrochloride

  • Triethyl orthoformate

  • Ethanol

  • Magnetic ionic liquid (e.g., [bmim][FeCl4]) or a suitable acid catalyst

Procedure:

  • In a round-bottom flask, combine equimolar amounts of ethyl acetoacetate, 4-fluorophenylhydrazine hydrochloride, and a slight excess of triethyl orthoformate.

  • Add a catalytic amount of the magnetic ionic liquid or another suitable catalyst.

  • Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, if using a magnetic ionic liquid, it can be separated using an external magnet.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

In Vitro Anti-proliferative Activity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • After 24 hours, replace the medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

G Hypothesized Signaling Pathway for Anticancer Activity cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERa ERα Gene_Expression Altered Gene Expression ERa->Gene_Expression Translocates to Nucleus FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Tubulin Tubulin RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression Compound Ethyl 1-(4-fluorophenyl)-1H- pyrazole-4-carboxylate Compound->ERa Binds/Modulates Compound->FGFR Inhibits Compound->Tubulin Inhibits Polymerization

Caption: Hypothesized anticancer signaling pathways.

G General Experimental Workflow for Biological Evaluation Synthesis Compound Synthesis and Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization In_Vitro In Vitro Screening (e.g., MTT Assay) Characterization->In_Vitro Target_ID Target Identification (e.g., Kinase Panel) In_Vitro->Target_ID Mechanism Mechanism of Action Studies (e.g., Western Blot) Target_ID->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: Workflow for biological evaluation.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive research into its structural analogs, this compound holds potential as a modulator of key targets in oncology, inflammation, and neurology. Future research should focus on the direct biological evaluation of this compound against a panel of relevant targets, including ERα, various kinases, and neuroreceptors. Elucidating its precise mechanism of action and establishing a clear structure-activity relationship will be crucial steps in unlocking its full therapeutic potential. This guide provides a foundational framework to inspire and direct such future investigations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. The pyrazole scaffold is a common feature in many drugs, exhibiting a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document provides a detailed protocol for the synthesis of this compound, starting from 4-fluorophenylhydrazine and a suitable three-carbon electrophile. The presented methodology is a variation of the Knorr pyrazole synthesis, a reliable and widely used method for constructing pyrazole rings.

The primary synthetic route involves the condensation reaction between a substituted hydrazine, in this case, 4-fluorophenylhydrazine, and a β-dicarbonyl compound or its synthetic equivalent. A common and effective electrophile for obtaining the desired 4-carboxylate substitution pattern is ethyl 2-formyl-3-oxopropanoate (also known as ethyl ethoxycarbonylmalondialdehyde). This reaction proceeds through a Michael addition followed by cyclization and dehydration to yield the stable aromatic pyrazole ring.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below. 4-Fluorophenylhydrazine reacts with ethyl 2-formyl-3-oxopropanoate in a suitable solvent, typically a lower alcohol like ethanol, to yield the target compound.

Reaction_Scheme R1 4-Fluorophenylhydrazine plus1 + arrow Ethanol, rt R2 Ethyl 2-formyl-3-oxopropanoate P1 This compound P1_struct arrow->P1_struct R1_struct R2_struct

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol is based on established literature procedures for the synthesis of similar pyrazole-4-carboxylates.[1]

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • Ethyl 2-formyl-3-oxopropanoate

  • Ethanol (absolute)

  • Sodium acetate

  • Water (deionized)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F254)

Procedure:

  • Preparation of 4-Fluorophenylhydrazine Free Base:

    • In a 250 mL beaker, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in water.

    • Slowly add a saturated solution of sodium bicarbonate or another mild base with stirring until the pH of the solution is neutral to slightly basic.

    • The free base will precipitate out of the solution. If it oils out, extract with a suitable organic solvent like ethyl acetate.

    • Collect the solid by filtration or separate the organic layer. Dry the product under vacuum. Caution: Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction:

    • To a solution of ethyl 2-formyl-3-oxopropanoate (1.0 eq) in ethanol (approximately 5-10 mL per mmol of reactant) in a round-bottom flask, add a solution of 4-fluorophenylhydrazine (1.0 eq) in ethanol dropwise at room temperature with stirring.

    • If starting from the hydrochloride salt, 4-fluorophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) can be stirred in ethanol for 30 minutes prior to the addition of ethyl 2-formyl-3-oxopropanoate.

  • Reaction Monitoring:

    • The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progression.

  • Work-up:

    • Once the reaction is complete (typically within a few hours to overnight), the solvent is removed under reduced pressure using a rotary evaporator.

    • The residue is then dissolved in ethyl acetate and washed sequentially with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Data Presentation

ParameterValue
Molecular Formula C₁₂H₁₁FN₂O₂
Molecular Weight 234.23 g/mol
Appearance Off-white to pale yellow solid
Typical Yield 70-85%
Purity (by HPLC/NMR) >95%
Solubility Soluble in Ethyl Acetate, DCM, Chloroform

1H NMR (CDCl₃, 400 MHz) δ (ppm): 8.10 (s, 1H), 7.95 (s, 1H), 7.60-7.55 (m, 2H), 7.25-7.20 (m, 2H), 4.35 (q, J=7.1 Hz, 2H), 1.38 (t, J=7.1 Hz, 3H).

Workflow and Logic Diagrams

Experimental Workflow:

Experimental_Workflow start Start reagents Mix 4-Fluorophenylhydrazine and Ethyl 2-formyl-3-oxopropanoate in Ethanol start->reagents reaction Stir at Room Temperature reagents->reaction monitor Monitor by TLC reaction->monitor workup Solvent Evaporation and Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure Ethyl 1-(4-fluorophenyl)-1H- pyrazole-4-carboxylate purify->product end End product->end Logical_Relationship cluster_reactants Starting Materials cluster_process Process cluster_product Product R1 4-Fluorophenylhydrazine P1 Condensation & Cyclization R1->P1 R2 Ethyl 2-formyl-3-oxopropanoate R2->P1 Prod This compound P1->Prod

References

Application Notes and Protocols: One-Pot Synthesis of Pyrazole-4-Carboxylic Acid Ethyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient one-pot synthesis of pyrazole-4-carboxylic acid ethyl esters, valuable scaffolds in medicinal chemistry and drug discovery. The described methods offer advantages such as operational simplicity, use of environmentally friendly catalysts, and good to excellent yields.

Introduction

Pyrazole-4-carboxylic acid esters are key structural motifs found in a wide range of biologically active compounds, exhibiting anti-inflammatory, antitumor, antimicrobial, and anticancer properties.[1] Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. The development of one-pot, multi-component reactions represents a significant advancement in sustainable chemistry, allowing for the rapid and efficient construction of complex molecules from simple starting materials in a single reaction vessel. This document outlines a robust one-pot synthesis of pyrazole-4-carboxylic acid ethyl esters.

Three-Component One-Pot Synthesis using a Magnetic Ionic Liquid Catalyst

A highly efficient and green method for synthesizing pyrazole-4-carboxylic acid ethyl ester derivatives involves a three-component reaction of an aldehyde, a hydrazine derivative, and a β-ketoester, such as ethyl acetoacetate.[1] This reaction is catalyzed by a magnetic ionic liquid, 1-butyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl4]), with flow oxygen as the oxidant.[1] The use of a magnetic ionic liquid allows for easy separation and recycling of the catalyst.[1]

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions Aldehyde Aldehyde Product Ethyl 1,3,5-trisubstituted-1H-pyrazole-4-carboxylate Aldehyde->Product Hydrazine Hydrazine Derivative Hydrazine->Product EAA Ethyl Acetoacetate EAA->Product Catalyst [bmim][FeCl4] (Magnetic Ionic Liquid) Catalyst->Product Oxidant Flow Oxygen Oxidant->Product Solvent Solvent-free Solvent->Product

Caption: General workflow for the three-component one-pot synthesis of pyrazole-4-carboxylic acid ethyl esters.

Experimental Protocol

Materials:

  • Ethyl acetoacetate (10 mmol)

  • Aldehyde (e.g., Benzaldehyde) (10 mmol)

  • Hydrazine derivative (e.g., Phenylhydrazine) (10 mmol)

  • 1-butyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl4]) (1.5 mmol)

  • Oxygen gas

  • Ethyl acetate

  • Isopropanol

Procedure:

  • To a round-bottom flask, add ethyl acetoacetate (10 mmol), the desired aldehyde (10 mmol), the hydrazine derivative (10 mmol), and freshly prepared magnetic ionic liquid [bmim][FeCl4] (1.5 mmol).[1]

  • Introduce a gentle stream of oxygen into the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add ethyl acetate to the reaction mixture.

  • Separate the magnetic ionic liquid catalyst from the solution using an external magnet.[1]

  • Wash the separated catalyst with ethyl acetate and dry it under a vacuum for reuse.[1]

  • Evaporate the solvent from the product solution under reduced pressure.

  • Recrystallize the crude product from isopropanol to afford the pure pyrazole-4-carboxylic acid ethyl ester derivative.[1]

Data Presentation

The following table summarizes the yields of various pyrazole-4-carboxylic acid ethyl esters synthesized using the magnetic ionic liquid-catalyzed one-pot reaction.

EntryAldehydeHydrazineProductYield (%)
1BenzaldehydePhenylhydrazineEthyl 1,5-diphenyl-1H-pyrazole-4-carboxylate92
24-ChlorobenzaldehydePhenylhydrazineEthyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate90
34-MethylbenzaldehydePhenylhydrazineEthyl 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate88
44-MethoxybenzaldehydePhenylhydrazineEthyl 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate85
52-NitrobenzaldehydePhenylhydrazineEthyl 5-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate78
6BenzaldehydeHydrazine hydrateEthyl 5-phenyl-1H-pyrazole-4-carboxylate82
7CinnamaldehydePhenylhydrazineEthyl 1-phenyl-5-styryl-1H-pyrazole-4-carboxylate75

Note: The data in this table is representative of typical yields reported for this type of reaction, with specific values derived from the cited literature where available.[1]

Alternative One-Pot Synthesis Protocols

While the magnetic ionic liquid-catalyzed method is highly efficient, other one-pot procedures have been developed for the synthesis of related pyrazole structures.

InCl₃-Catalyzed Synthesis of Pyrano[2,3-c]pyrazole-4-carboxylic Acid Esters

An environmentally friendly approach for the synthesis of pyrano[2,3-c]pyrazole derivatives involves a one-pot reaction of a β-ketoester, hydrazine, a carbonyl group source, and an active methylene compound, catalyzed by Indium(III) chloride (InCl₃) under ultrasound irradiation.[2] This method provides a pathway to more complex fused heterocyclic systems.

Synthesis from Arenes and Carboxylic Acids

A rapid and efficient "one-pot" method for synthesizing pyrazoles from (hetero)arenes and carboxylic acids has been developed.[3][4] This process involves the sequential formation of ketones and β-diketones, followed by heterocyclization with hydrazine.[3][4]

Conclusion

The one-pot synthesis of pyrazole-4-carboxylic acid ethyl esters offers significant advantages over traditional multi-step methods, including reduced reaction times, simplified purification procedures, and improved overall yields. The use of recyclable catalysts like magnetic ionic liquids further enhances the sustainability of these synthetic routes. These protocols provide researchers and drug development professionals with efficient and versatile tools for the preparation of a diverse range of pyrazole derivatives for further investigation.

References

Application of "Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate" in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document delineates the application of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate as a pivotal intermediate in the synthesis of a diverse range of modern agrochemicals. The versatile pyrazole scaffold allows for the development of potent fungicides, herbicides, and insecticides through targeted chemical modifications. This report provides detailed synthetic protocols, quantitative biological data, and visual representations of synthetic pathways and modes of action for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.

Introduction

The pyrazole ring is a privileged scaffold in the design of bioactive molecules due to its unique electronic properties and metabolic stability. This compound serves as a key building block for the synthesis of a variety of agrochemicals. The presence of the 4-fluorophenyl group often enhances the biological efficacy of the final compounds. This document will explore its application in the synthesis of fungicides, herbicides, and insecticides, providing detailed experimental procedures and biological activity data.

Application in Fungicide Synthesis

Pyrazole-4-carboxamides are a significant class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the mitochondrial electron transport chain in fungi, leading to cell death. This compound is a key precursor for the synthesis of potent SDHI fungicides.

Synthesis of a Representative Pyrazole-4-carboxanilide Fungicide

A common synthetic route involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a selected aniline derivative.

Experimental Protocol:

Step 1: Hydrolysis of this compound

  • Materials: this compound (1.0 eq), Sodium Hydroxide (NaOH) (1.2 eq), Ethanol (EtOH), Water (H₂O), Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve this compound in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, remove the ethanol under reduced pressure.

    • Cool the aqueous solution in an ice bath and acidify with concentrated HCl to pH 2-3.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

  • Quantitative Data:

    • Yield: 90-95%

    • Purity: >98% (by HPLC)

Step 2: Amide Coupling to form N-(2-((1,1-biphenyl)-4-yloxy)phenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide

  • Materials: 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq), Thionyl Chloride (SOCl₂) or a coupling agent like EDC/HOBt, 2-((1,1'-biphenyl)-4-yloxy)aniline (1.0 eq), Triethylamine (TEA) or other suitable base, Dichloromethane (DCM) or other suitable solvent.

  • Procedure (using Thionyl Chloride):

    • Suspend 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid in dichloromethane.

    • Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride at 0°C.

    • Stir the mixture at room temperature for 2-3 hours until a clear solution is obtained.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

    • Dissolve the resulting acid chloride in fresh dichloromethane and add it dropwise to a solution of 2-((1,1'-biphenyl)-4-yloxy)aniline and triethylamine in dichloromethane at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final product.

  • Quantitative Data:

    • Yield: 75-85%

    • Purity: >99% (by HPLC)

Biological Activity of Pyrazole-4-carboxanilide Fungicides

The following table summarizes the in vitro antifungal activity of a representative pyrazole-4-carboxanilide against various plant pathogens.

Fungal PathogenEC₅₀ (µg/mL)
Botrytis cinerea0.45
Sclerotinia sclerotiorum0.32
Rhizoctonia solani1.20
Alternaria alternata2.50
Mode of Action: Succinate Dehydrogenase Inhibition

The fungicidal activity of pyrazole-4-carboxanilides stems from their ability to inhibit the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain. This inhibition blocks the conversion of succinate to fumarate, disrupting cellular respiration and ATP production, ultimately leading to fungal cell death.

Fungicide_Mode_of_Action cluster_inhibition Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- transfer Fungicide Pyrazole-4-carboxanilide Fungicide Fungicide->SDH ATP_Production ATP Production ETC->ATP_Production Cell_Death Fungal Cell Death ATP_Production->Cell_Death

Fungicide Mode of Action: SDH Inhibition.

Application in Herbicide Synthesis

Derivatives of this compound have also been explored as herbicides. These compounds can be designed to inhibit various plant-specific enzymes, such as protoporphyrinogen oxidase (PPO) or 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Synthesis of a Representative Pyrazole-based Herbicide

The synthesis follows a similar path of hydrolysis and subsequent modification. For a PPO-inhibiting herbicide, the carboxylic acid can be coupled with a specific amine-containing heterocyclic moiety.

Experimental Protocol:

Step 1: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

  • This step is identical to the hydrolysis step described in the fungicide synthesis section.

Step 2: Synthesis of a PPO-Inhibiting Herbicide

  • Materials: 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq), Oxalyl chloride or a similar activating agent, a suitable heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine) (1.0 eq), a non-nucleophilic base (e.g., pyridine), and an appropriate solvent (e.g., THF).

  • Procedure:

    • The carboxylic acid is converted to its acid chloride using oxalyl chloride in THF.

    • The resulting acid chloride is then reacted with the heterocyclic amine in the presence of pyridine to yield the final herbicide.

    • The product is isolated and purified using standard techniques such as extraction and chromatography.

  • Quantitative Data:

    • Yield: 65-75%

    • Purity: >97% (by HPLC)

Biological Activity of a Pyrazole-based Herbicide

The herbicidal efficacy of a representative compound against common weeds is presented below.

Weed SpeciesGrowth Inhibition (%) at 150 g/ha
Amaranthus retroflexus (Redroot pigweed)92
Chenopodium album (Lamb's quarters)88
Setaria faberi (Giant foxtail)75
Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

PPO-inhibiting herbicides block the activity of the protoporphyrinogen oxidase enzyme in the chlorophyll and heme biosynthesis pathways. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

Herbicide_Mode_of_Action Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Accumulation + Light, O₂ Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Herbicide Pyrazole-based Herbicide Herbicide->PPO Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Plant_Death Plant Death Membrane_Damage->Plant_Death

Herbicide Mode of Action: PPO Inhibition.

Application in Insecticide Synthesis

The versatility of the pyrazole scaffold extends to the development of insecticides. Phenylpyrazole insecticides, such as fipronil, are known to act on the central nervous system of insects by blocking GABA-gated chloride channels.

Synthesis of a Representative Phenylpyrazole Insecticide

The synthesis of an insecticidal pyrazole derivative involves the initial hydrolysis of the ester followed by amide coupling with a specific amine.

Experimental Protocol:

Step 1: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

  • This step is identical to the hydrolysis step described in the fungicide synthesis section.

Step 2: Synthesis of a Phenylpyrazole Insecticide

  • Materials: 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq), a chlorinating agent (e.g., SOCl₂), an appropriate N-substituted aniline (e.g., 2,6-dichloro-4-(trifluoromethyl)aniline) (1.0 eq), a base (e.g., triethylamine), and a solvent (e.g., toluene).

  • Procedure:

    • The carboxylic acid is converted to the corresponding acid chloride.

    • The acid chloride is then reacted with the substituted aniline in the presence of a base to form the amide bond.

    • The final product is isolated and purified by crystallization or chromatography.

  • Quantitative Data:

    • Yield: 70-80%

    • Purity: >98% (by HPLC)

Biological Activity of a Phenylpyrazole Insecticide

The insecticidal activity of a representative compound against common insect pests is shown below.

Insect PestLC₅₀ (mg/L)
Plutella xylostella (Diamondback moth)0.15
Myzus persicae (Green peach aphid)0.50
Leptinotarsa decemlineata (Colorado potato beetle)0.25
Mode of Action: GABA Receptor Antagonism

Phenylpyrazole insecticides act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in the insect central nervous system. By blocking the GABA-gated chloride channels, these insecticides prevent the influx of chloride ions, leading to hyperexcitation of the central nervous system, convulsions, paralysis, and eventual death of the insect.

Insecticide_Mode_of_Action GABA GABA GABA_Receptor GABA Receptor (Chloride Channel) GABA->GABA_Receptor Binds to Chloride_Influx Chloride Ion (Cl⁻) Influx GABA_Receptor->Chloride_Influx Opens Hyperexcitation CNS Hyperexcitation GABA_Receptor->Hyperexcitation Inhibition Blocked Hyperpolarization Neuron Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Insecticide Phenylpyrazole Insecticide Insecticide->GABA_Receptor Blocks Insect_Death Insect Death Hyperexcitation->Insect_Death

Application Notes and Protocols: Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate as an Intermediate for Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate serves as a versatile intermediate in the synthesis of novel anticancer agents. The pyrazole scaffold is a prominent feature in many biologically active compounds, and its derivatives have been extensively explored for their therapeutic potential, including anticancer properties.[1][2] The presence of a 4-fluorophenyl group can enhance the biological activity of the resulting molecules. This document provides an overview of the application of this intermediate in the development of pyrazole-based anticancer agents, focusing on the synthesis of N-aryl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide derivatives as a representative class of compounds.

Data Presentation

The following table summarizes the in vitro anticancer activity of a series of representative N-aryl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth). While specific data for derivatives of this compound is limited in publicly available literature, the following data for closely related pyrazole carboxamide analogs illustrates the potential of this class of compounds.

Table 1: In Vitro Anticancer Activity of Representative Pyrazole Carboxamide Derivatives (IC50 in µM)

Compound IDR Group (Substitution on N-aryl ring)HCT116 (Colon)MCF-7 (Breast)A549 (Lung)HeLa (Cervical)Reference
PCA-1 4-Methyl5.87.28.09.8General representation based on[1]
PCA-2 4-Methoxy6.58.19.510.4General representation based on[1]
PCA-3 4-Chloro3.24.55.16.3General representation based on[1]
PCA-4 4-Nitro2.83.94.75.5General representation based on[1]
Doxorubicin (Standard)0.50.80.60.7General representation based on[1]

Note: The data presented are representative values for analogous compounds to illustrate the structure-activity relationship and are not specific to direct derivatives of this compound due to the absence of specific data in the searched literature.

Experimental Protocols

The following protocols describe the general synthesis of N-aryl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide derivatives from this compound and the in vitro evaluation of their anticancer activity.

Protocol 1: Synthesis of N-aryl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamides

This protocol involves a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amidation.

Step 1: Hydrolysis of this compound

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of ethanol and water.

  • Hydrolysis: Add sodium hydroxide (2 equivalents) to the solution.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to obtain 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

Step 2: Amidation to form N-aryl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamides

  • Activation: Suspend 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (1 equivalent) in an inert solvent like dichloromethane (DCM). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Amine Addition: To the activated acid, add the desired substituted aniline (1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield the desired N-aryl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Seed human cancer cells (e.g., HCT116, MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

Mandatory Visualization

Signaling Pathways

Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Common targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR PLCg PLCγ VEGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PKC PKC PLCg->PKC PKC->Proliferation CDK CDK CellCycle Cell Cycle Progression CDK->CellCycle Pyrazole Pyrazole Derivatives Pyrazole->EGFR Pyrazole->VEGFR Pyrazole->CDK

Caption: Inhibition of key signaling pathways by pyrazole derivatives.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of anticancer agents derived from this compound.

experimental_workflow Start Ethyl 1-(4-fluorophenyl)-1H- pyrazole-4-carboxylate Hydrolysis Step 1: Hydrolysis Start->Hydrolysis CarboxylicAcid 1-(4-fluorophenyl)-1H- pyrazole-4-carboxylic acid Hydrolysis->CarboxylicAcid Amidation Step 2: Amidation CarboxylicAcid->Amidation Derivatives N-aryl-1-(4-fluorophenyl)-1H- pyrazole-4-carboxamide Derivatives Amidation->Derivatives Screening In Vitro Anticancer Screening (MTT Assay) Derivatives->Screening DataAnalysis Data Analysis (IC50 Determination) Screening->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR

Caption: Workflow for synthesis and evaluation of pyrazole derivatives.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the use of "Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate" derivatives in Suzuki-Miyaura cross-coupling reactions. This class of reaction is a powerful tool for the synthesis of complex biaryl and heteroaryl pyrazole compounds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

Pyrazole-containing compounds are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of diverse molecular libraries. This document outlines the necessary steps to functionalize this compound at the 4-position of the pyrazole ring via a Suzuki cross-coupling reaction, a key strategy for generating novel drug candidates. The resulting 1,4-disubstituted pyrazole derivatives are known to interact with various biological targets, including protein kinases involved in cell signaling pathways.

Experimental Protocols

For "this compound" to be used in a Suzuki cross-coupling reaction, it must first be halogenated, typically at the C4 position of the pyrazole ring. Bromination is a common and effective method for this transformation.

Protocol 1: Bromination of this compound

This protocol describes the synthesis of Ethyl 4-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, the key intermediate for the subsequent Suzuki coupling.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Silica gel supported sulfuric acid (or another suitable catalyst)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in an anhydrous solvent in a round-bottom flask, add N-Bromosuccinimide (1.0-1.2 eq).

  • Add a catalytic amount of silica gel supported sulfuric acid.

  • Stir the reaction mixture at room temperature or under gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the pure Ethyl 4-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate.

Protocol 2: Suzuki Cross-Coupling of Ethyl 4-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

This protocol outlines the general procedure for the palladium-catalyzed Suzuki cross-coupling of the brominated pyrazole derivative with a variety of arylboronic acids.

Materials:

  • Ethyl 4-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-2.5 eq)

  • Solvent mixture (e.g., 1,4-Dioxane/Water, 4:1)

  • Schlenk tube or microwave vial

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Heating source (oil bath or microwave reactor)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk tube or microwave vial, combine Ethyl 4-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (1.0 eq), the desired arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the reaction vessel with an inert gas (repeat three times).

  • Add the degassed solvent mixture to the vessel.

  • Heat the reaction mixture with stirring at a temperature ranging from 80-120 °C for 2-18 hours, or irradiate in a microwave reactor at a suitable temperature and time. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Suzuki cross-coupling reactions of 4-bromopyrazole derivatives with various arylboronic acids, providing a reference for expected outcomes.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O90670-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1001285
33-Chlorophenylboronic acidXPhos Pd G2 (2)K₃PO₄Dioxane/H₂O100878
42-Thiopheneboronic acidPd(PPh₃)₄ (5)Cs₂CO₃DME/H₂O905 (MW)88
54-Acetylphenylboronic acidPd(OAc)₂/SPhos (2)K₂CO₃Toluene/H₂O1101682

Visualizations

Experimental Workflow

The general workflow for the synthesis of 4-aryl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylates is depicted below.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Suzuki Cross-Coupling cluster_2 Purification A Ethyl 1-(4-fluorophenyl)-1H- pyrazole-4-carboxylate C Ethyl 4-bromo-1-(4-fluorophenyl)-1H- pyrazole-4-carboxylate A->C Catalyst B N-Bromosuccinimide (NBS) B->C F 4-Aryl-1-(4-fluorophenyl)-1H- pyrazole-4-carboxylate C->F Coupling D Arylboronic Acid D->F E Pd Catalyst, Base G Column Chromatography F->G PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation PTEN PTEN PTEN->PIP3 inhibits MAPK_ERK GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression & Cell Proliferation TranscriptionFactors->GeneExpression

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrazole derivatives, a cornerstone of many medicinal chemistry programs. Pyrazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The protocols outlined below detail various synthetic strategies, including the classical Knorr synthesis, synthesis from chalcones, and one-pot multicomponent reactions.

I. Synthesis of Pyrazole Derivatives via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a versatile and widely used method for the preparation of substituted pyrazoles involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2]

Protocol 1: Synthesis of 3-methyl-5-phenyl-1H-pyrazole from Benzoylacetone and Hydrazine Hydrate

This protocol details the synthesis of 3-methyl-5-phenyl-1H-pyrazole from the reaction of benzoylacetone with hydrazine hydrate.[3]

Materials:

  • Benzoylacetone

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stir bar, separatory funnel, Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoylacetone (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add a catalytic amount of glacial acetic acid, followed by the dropwise addition of hydrazine hydrate (1.2 eq).[3]

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Workup: After the reaction is complete, cool the mixture to room temperature.[3]

  • Extraction: To the residue, add dichloromethane and a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[3]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product.[3]

  • Purification: The crude product can be further purified by recrystallization from an ethanol/water or ethyl acetate/hexane mixture.[3]

Quantitative Data for Knorr Pyrazole Synthesis
1,3-Dicarbonyl CompoundHydrazine DerivativeCatalystSolventReaction Time (hours)Yield (%)Reference
BenzoylacetoneHydrazine HydrateGlacial Acetic AcidEthanol2High[3]
Acetylacetone1-Adamantylhydrazine-Ethanol4-6Good[1]
Ethyl acetoacetatePhenylhydrazineNano-ZnO-Short95[4]

II. Synthesis of Pyrazoline Derivatives from Chalcones

A common and efficient method for synthesizing pyrazoline derivatives is through the cyclization of chalcones (α,β-unsaturated ketones) with hydrazine derivatives.[5] This reaction can be catalyzed by either an acid or a base.[5]

Protocol 2: Acid-Catalyzed Cyclization of Chalcone with Hydrazine Hydrate

This protocol describes the acid-catalyzed cyclization of a chalcone with hydrazine hydrate to form a pyrazoline.[5]

Materials:

  • Substituted chalcone

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the substituted chalcone (1 mmol) in ethanol (10-20 mL) in a round-bottom flask.[5]

  • Addition of Reagents: Add hydrazine hydrate (1-1.25 mmol) to the solution, followed by a few drops of glacial acetic acid as a catalyst.[5]

  • Reaction: Heat the reaction mixture to reflux (around 80°C) for 4-6 hours.[5] Monitor the reaction progress using TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into crushed ice or ice-cold water.[5]

  • Isolation: Collect the resulting solid precipitate by filtration, wash with water, and dry.[5]

  • Purification: Purify the crude pyrazoline derivative by recrystallization from ethanol.[5]

Quantitative Data for Pyrazoline Synthesis from Chalcones
Chalcone DerivativeHydrazine DerivativeCatalystSolventReaction Time (hours)Yield (%)Reference
Substituted ChalconeHydrazine HydrateAcetic AcidEthanol4-6Good[5]
Substituted ChalconeHydrazine HydrateFormic AcidFormic Acid8Not specified[6]

III. One-Pot Synthesis of Pyrazole Derivatives

One-pot multicomponent reactions offer an efficient and atom-economical approach to synthesize complex molecules like pyrazoles from simple starting materials in a single step.[7][8]

Protocol 3: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles

This protocol outlines a one-pot reaction of a methyl ketone, an aromatic aldehyde, and hydrazine hydrochloride to synthesize 3,5-disubstituted pyrazoles.[7]

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Methyl ketone (e.g., Acetophenone)

  • Hydrazine dihydrochloride

  • Sodium acetate trihydrate

  • Rectified spirit (Ethanol)

  • Aqueous KBrO₃-KBr mixture

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 ml round-bottomed flask, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), hydrazine dihydrochloride (2 mmol), and sodium acetate trihydrate (2 mmol) in 7 ml of rectified spirit.[7]

  • Initial Reaction: Reflux the mixture for 30 minutes.[7]

  • Oxidation: After the initial reflux, treat the resultant dihydropyrazole mixture directly with an aqueous KBrO₃-KBr mixture to afford the pyrazole as the final product.[7]

  • Workup and Purification: The reaction product can be purified by crystallization.[7]

Quantitative Data for One-Pot Pyrazole Synthesis
AldehydeKetoneHydrazine SourceSolventReaction TimeYield (%)Reference
BenzaldehydeAcetophenoneNH₂NH₂·2HClRectified Spirit30 min (reflux)Good[7]
Aromatic AldehydesMalononitrilePhenylhydrazineSolvent-freeNot specifiedModerate to Good[9]

IV. Experimental Workflows and Signaling Pathways

General Experimental Workflow for Synthesis and Evaluation

The synthesis of pyrazole derivatives is often the first step in a larger drug discovery workflow. This typically involves chemical synthesis, purification, structural characterization, and subsequent biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials reaction Chemical Reaction (e.g., Knorr Synthesis) start->reaction workup Workup & Extraction reaction->workup purification Purification (Recrystallization/ Chromatography) workup->purification characterization Structural Analysis (NMR, MS, IR) purification->characterization screening In vitro Screening (e.g., Enzyme Assays, Antiproliferative Assays) characterization->screening in_vivo In vivo Studies (Animal Models) screening->in_vivo sar Structure-Activity Relationship (SAR) in_vivo->sar

Caption: A standard workflow from synthesis to biological evaluation of pyrazole derivatives.

Signaling Pathways Modulated by Pyrazole Derivatives

Pyrazole derivatives have been shown to modulate various signaling pathways implicated in diseases such as cancer and inflammation.[10] For instance, some pyrazole-containing drugs act as inhibitors of kinases within the MAP signaling pathway or target enzymes like COX-2 in the inflammatory cascade.[11]

G cluster_pathway Simplified Inflammatory Signaling Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

References

Application Notes and Protocols for Studying Enzyme Inhibition by Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the enzyme inhibitory potential of the compound Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. While the pyrazole scaffold is a well-established pharmacophore in many enzyme inhibitors, specific quantitative data for this particular compound is not extensively available in public literature. Therefore, this document serves as a detailed framework for researchers to design, execute, and analyze experiments to determine its inhibitory activity against a relevant class of enzymes, such as protein kinases.

Introduction to this compound

This compound belongs to the pyrazole class of heterocyclic compounds. The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, frequently found in molecules with a wide range of biological activities. Derivatives of pyrazole are known to be key components in the development of anti-inflammatory, analgesic, and anti-cancer drugs.[1] The presence of a fluorophenyl group can enhance the biological activity of the molecule.[1]

The study of enzyme inhibition is crucial in drug discovery, as many therapeutic agents function by targeting specific enzymes involved in disease pathways.[2] Small molecule inhibitors offer a powerful approach to modulate the activity of individual proteins and are instrumental in both basic research and pharmaceutical development. Given the prevalence of the pyrazole core in known enzyme inhibitors, particularly kinase inhibitors, this compound is a compound of significant interest for screening and characterization.

Potential Enzyme Targets: Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Numerous pyrazole-containing compounds have been developed as potent protein kinase inhibitors. For the purpose of this application note, we will focus on a hypothetical study of this compound as an inhibitor of a representative protein kinase (e.g., a receptor tyrosine kinase or a cyclin-dependent kinase).

Data Presentation: Hypothetical Inhibitory Activity

The following tables present hypothetical, yet realistic, quantitative data that could be generated from the protocols described below. These tables are for illustrative purposes to guide data organization and interpretation.

Table 1: Inhibition of a Representative Protein Kinase by this compound

Inhibitor Concentration (µM)Enzyme Activity (% of Control)Standard Deviation
0.0198.22.1
0.185.73.5
152.32.8
1015.11.9
1004.60.8

Table 2: Summary of Hypothetical Inhibition Parameters

ParameterValueDescription
IC50 (µM) 1.2The concentration of the inhibitor required to reduce enzyme activity by 50%.
Mechanism of Inhibition Competitive (Hypothetical)The inhibitor competes with the substrate for the active site of the enzyme.
Ki (µM) 0.8The inhibition constant, representing the affinity of the inhibitor for the enzyme.

Experimental Protocols

The following are detailed protocols for determining the inhibitory activity of this compound against a protein kinase.

  • This compound

  • Purified protein kinase (e.g., recombinant human EGFR, CDK2)

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, HEPES with MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

  • 96-well or 384-well microplates

  • Multichannel pipettes and tips

  • Microplate reader (luminometer, fluorescence reader, or scintillation counter)

  • Dimethyl sulfoxide (DMSO) for compound dilution

This protocol outlines the steps to determine the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations. Then, dilute these DMSO solutions into the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.

  • Enzyme Preparation: Dilute the protein kinase in cold kinase assay buffer to the desired working concentration.

  • Assay Setup: In a microplate, add the following to each well:

    • Kinase assay buffer

    • Diluted inhibitor solution (or DMSO vehicle for control wells)

    • Diluted enzyme solution

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding the substrate and ATP mixture to each well.

  • Incubation: Incubate the reaction plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Detect Signal: Stop the reaction and proceed with the detection step according to the manufacturer's instructions for the chosen assay kit (e.g., add ADP-Glo™ reagent and measure luminescence).

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme) from all data points.

    • Calculate the percentage of enzyme activity for each inhibitor concentration relative to the control wells (DMSO only).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

To understand how the inhibitor interacts with the enzyme, kinetic studies are performed by varying the concentrations of both the substrate (ATP) and the inhibitor.

  • Assay Setup: Prepare a matrix of reactions in a microplate with varying concentrations of the substrate (ATP) and several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • Reaction and Detection: Follow the same procedure as the IC50 determination for initiating, incubating, and detecting the kinase reaction.

  • Data Analysis:

    • Calculate the initial reaction rates for each combination of substrate and inhibitor concentrations.

    • Generate double-reciprocal plots (Lineweaver-Burk plots) of 1/rate versus 1/[Substrate] for each inhibitor concentration.

    • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive).

Visualizations

G A Prepare Inhibitor Stock and Serial Dilutions C Add Inhibitor and Enzyme to Microplate A->C B Prepare Enzyme and Substrate Solutions B->C D Pre-incubate Enzyme and Inhibitor C->D E Initiate Reaction with Substrate/ATP D->E F Incubate at Optimal Temperature E->F G Stop Reaction and Add Detection Reagent F->G H Measure Signal (e.g., Luminescence) G->H I Data Analysis: Plot and Calculate IC50 H->I

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

G Start Vary Substrate and Inhibitor Concentrations Plot Generate Lineweaver-Burk Plot (1/rate vs 1/[S]) Start->Plot Competitive Competitive Inhibition (Increased Km, Vmax unchanged) Plot->Competitive Lines intersect on y-axis NonCompetitive Non-competitive Inhibition (Km unchanged, Decreased Vmax) Plot->NonCompetitive Lines intersect on x-axis Uncompetitive Uncompetitive Inhibition (Decreased Km, Decreased Vmax) Plot->Uncompetitive Lines are parallel

Caption: Decision tree for identifying the mechanism of enzyme inhibition.

G cluster_0 cluster_1 cluster_2 GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds and Activates RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors TranscriptionFactors ERK->TranscriptionFactors Phosphorylates GeneExpression GeneExpression TranscriptionFactors->GeneExpression Regulates CellProliferation CellProliferation GeneExpression->CellProliferation Drives Inhibitor Ethyl 1-(4-fluorophenyl)- 1H-pyrazole-4-carboxylate (Potential Inhibitor) Inhibitor->RTK Inhibits

References

Application Notes: Cell-based Assays for Evaluating Pyrazole Compound Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1] These five-membered heterocyclic scaffolds are prevalent in drugs targeting cancer, inflammation, and other diseases due to their versatile chemical nature, which allows for extensive structural modifications to optimize potency and selectivity.[1][2][3] Pyrazole-based compounds have been successfully developed as inhibitors of critical cellular targets, including protein kinases (e.g., CDKs, JAKs, EGFR), enzymes involved in inflammatory pathways (e.g., COX-2), and modulators of ion channels.[4][5][6]

This document provides detailed application notes and protocols for a suite of essential cell-based assays designed to characterize the biological activity of novel pyrazole compounds. These assays are fundamental for researchers, scientists, and drug development professionals to determine cytotoxic effects, elucidate mechanisms of action, and identify promising therapeutic candidates. The protocols cover key areas of investigation: cytotoxicity, kinase inhibition, apoptosis, cell cycle progression, and anti-inflammatory potential.

Data Presentation: Inhibitory Activity of Pyrazole Compounds

The following tables summarize the quantitative data on the biological activity of various pyrazole derivatives from multiple studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: Cytotoxicity of Pyrazole Derivatives in Cancer Cell Lines

Compound ID/SeriesTarget Cell LineCancer TypeIC50 (µM)Reference
Compound 3fMDA-MB-468Triple-Negative Breast Cancer6.45 (48h)[2]
Compound 9dMDA-MB-231Breast Cancer<10[2]
Compound 10bMCF-7Breast Cancer3.9 - 35.5[2]
L2CFPAC-1Pancreatic Cancer61.7 ± 4.9[7][8]
L3MCF-7Breast Cancer81.48 ± 0.89[7][8]
Compound 5bK562Leukemia0.021[9]
Compound 5bA549Lung Cancer0.69[9]
Compound 5bMCF-7Breast Cancer1.7[9]
Compound 5eK562, MCF-7, A549Leukemia, Breast, LungPotent Activity[9]
Pyrazole-Indole Hybrid 7aHepG2Liver Cancer6.1 ± 1.9[10]
Pyrazole-Indole Hybrid 7bHepG2Liver Cancer7.9 ± 1.9[10]
Pyrazole-Triazole Hybrid 8cMCF-7Breast Cancer2.8 ± 0.4[11]

Table 2: Kinase Inhibitory Activity of Pyrazole-Based Compounds

CompoundTarget KinaseIC50 (nM)Target Cell LineCellular IC50 (µM)Reference
AfuresertibAkt10.08 (Ki)HCT116 (colon)0.95[6]
Compound 3ALK2.9-27[6]
Compound 6Aurora A160HCT116 (colon)0.39[6]
Compound 17Chk217.9--[6]
Compound 6EGFR>94% inhibition at 100 µM--[12]
Compound 6AKT1 / AKT2>94% inhibition at 100 µM--[12]
Compound 65Aurora-A67--[13]
Compound 66CDK225A549, MCF-70.75 - 4.21[13]

Table 3: Anti-Inflammatory Activity of Pyrazole Derivatives

Compound/SeriesAssayTarget/Cell LineIC50 / % InhibitionReference
3,5-diarylpyrazoleCOX-2 Inhibition-0.01 µM[4]
Pyrazole-thiazole hybridCOX-2 / 5-LOX Inhibition-0.03 µM / 0.12 µM[4]
Pyrazole DerivativesIL-6 SuppressionLPS-stimulated RAW 264.785% reduction at 5 µM[4]
Compound 2aCOX-2 Inhibition-19.87 nM[14]
Compound 3bCOX-2 Inhibition-39.43 nM[14]
Compound 6bCarrageenan-induced paw edemaIn vivo85.78% inhibition[15]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the targeted biological pathways is crucial for understanding the context of the assays.

G cluster_workflow General Workflow for Pyrazole Compound Evaluation start Novel Pyrazole Compound Library screen Primary Screening: Cell Viability Assay (MTT) start->screen inactive Inactive Compounds screen->inactive Not Potent active Active 'Hits' (IC50 < Threshold) screen->active Potent mechanistic Mechanistic Assays active->mechanistic apoptosis Apoptosis Assay (Annexin V / PI) mechanistic->apoptosis cellcycle Cell Cycle Analysis (PI Staining) mechanistic->cellcycle target Target Engagement (Western Blot, Kinase Assay) mechanistic->target anti_inflam Anti-Inflammatory Assay (Cytokine Measurement) mechanistic->anti_inflam lead Lead Optimization apoptosis->lead cellcycle->lead target->lead anti_inflam->lead

Caption: General workflow for evaluating novel pyrazole compounds.[5][6]

mitogens Mitogenic Signals (Growth Factors) cyclinD_cdk46 Cyclin D / CDK4/6 mitogens->cyclinD_cdk46 rb_e2f Rb-E2F Complex cyclinD_cdk46->rb_e2f phosphorylates Rb prb p-Rb (Inactive) e2f E2F (Active) rb_e2f->e2f releases transcription G1/S Phase Gene Transcription e2f->transcription activates cyclinE_cdk2 Cyclin E / CDK2 transcription->cyclinE_cdk2 cyclinE_cdk2->prb further phosphorylates Rb s_phase S Phase (DNA Replication) cyclinE_cdk2->s_phase promotes entry inhibitor Pyrazole CDK Inhibitor (e.g., AT7519) inhibitor->cyclinD_cdk46 inhibitor->cyclinE_cdk2

Caption: Inhibition of the CDK/Rb cell cycle pathway by pyrazole compounds.[5]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[6] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Pyrazole compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[2]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[2] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.[8][9]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2] Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][16]

Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle control: (Absorbance_treated / Absorbance_control) * 100.

  • Plot the percent viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.[2]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is bound by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.[2]

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Pyrazole compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with the pyrazole compound at desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include appropriate controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.

  • Staining: Centrifuge the cell suspension and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer’s protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.[2]

  • Early apoptotic cells: Annexin V-positive and PI-negative.[2]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[2]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[10] Pyrazole compounds, particularly kinase inhibitors, often induce cell cycle arrest at specific checkpoints.[5]

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Pyrazole compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.

  • Fixation: Centrifuge the cells and resuspend the pellet in a small volume of PBS. Add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

Data Analysis:

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • Compare the cell cycle distribution of treated cells to control cells to identify any cell cycle arrest.[10]

Target Engagement and Pathway Modulation (Western Blot)

Western blotting is used to detect specific proteins in a sample and is essential for confirming if a pyrazole inhibitor affects its intended kinase target and downstream signaling pathways.[5] This is often assessed by measuring the phosphorylation status of the target protein or its substrates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-p-Rb, anti-Rb)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the pyrazole inhibitor at various concentrations for a specified time. Wash cells with ice-cold PBS and add ice-cold lysis buffer.[5]

  • Protein Extraction: Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add SDS-PAGE sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.[5]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., overnight at 4°C).

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Compare the levels of phosphorylated proteins to total proteins and the loading control (e.g., β-actin or GAPDH) to determine the effect of the compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and reliable method is the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of this compound, the key starting materials are ethyl 2-formyl-3-oxopropanoate and 4-fluorophenylhydrazine. The reaction is typically carried out in the presence of an acid catalyst.

Q2: I am experiencing a consistently low yield. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Key areas to investigate include:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring its progress using Thin Layer Chromatography (TLC).

  • Suboptimal Temperature: The reaction temperature is critical. While room temperature may suffice, heating can often improve yields. Experiment with a temperature range of 60-80°C.

  • Incorrect Catalyst: The choice and amount of acid catalyst are crucial. Acetic acid is commonly used, but other protic acids can be tested.

  • Purity of Starting Materials: Impurities in either ethyl 2-formyl-3-oxopropanoate or 4-fluorophenylhydrazine can lead to side reactions and a lower yield of the desired product.

  • pH of the Reaction Mixture: The pH can influence the reactivity of the hydrazine. Maintaining a mildly acidic environment is generally optimal.

Q3: My final product is discolored. What is the cause and how can I obtain a pure, colorless product?

A3: Discoloration, often a yellow or brownish tint, can be due to impurities from the 4-fluorophenylhydrazine starting material or the formation of side products. To mitigate this:

  • Purification of Starting Material: Consider purifying the 4-fluorophenylhydrazine before use if it appears discolored.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may cause color formation.

  • Recrystallization: The most effective way to remove colored impurities is through recrystallization of the crude product. A solvent system of ethanol/water or ethyl acetate/hexanes is often effective.

Q4: I am observing the formation of a regioisomer. How can I improve the regioselectivity of the reaction?

A4: The formation of the undesired regioisomer, Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, can occur. The regioselectivity is influenced by both steric and electronic factors, as well as the reaction conditions.

  • Reaction Conditions: The choice of solvent and the pH can significantly impact which carbonyl group of the ethyl 2-formyl-3-oxopropanoate is preferentially attacked by the substituted nitrogen of the 4-fluorophenylhydrazine. Experimenting with different acid catalysts and solvents is recommended. Generally, the more electrophilic carbonyl group will be attacked first.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive starting materials- Verify the purity and identity of starting materials using appropriate analytical techniques (NMR, IR, etc.).
Insufficient reaction time or temperature- Monitor the reaction progress by TLC until the starting materials are consumed. - Gradually increase the reaction temperature in increments of 10°C.
Incorrect catalyst or catalyst concentration- Ensure the correct acid catalyst (e.g., glacial acetic acid) is used in a catalytic amount. - Titrate the amount of catalyst to find the optimal concentration.
Formation of Multiple Products (Poor Selectivity) Formation of regioisomers- Modify the reaction solvent. Polar aprotic solvents may favor one isomer over another. - Adjust the pH of the reaction mixture.
Side reactions- Lower the reaction temperature to minimize the formation of thermally induced byproducts. - Ensure high-purity starting materials are used.
Product Contamination/Discoloration Impurities in starting materials- Purify starting materials before the reaction. 4-fluorophenylhydrazine can be particularly prone to degradation.
Air oxidation- Conduct the reaction under an inert atmosphere (N₂ or Ar).
Incomplete removal of catalyst or byproducts- Perform a thorough aqueous workup to remove the acid catalyst and any water-soluble byproducts.
Difficulty in Product Isolation/Purification Product is an oil- Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. - If crystallization fails, purify by column chromatography on silica gel.
Poor recovery after recrystallization- Optimize the recrystallization solvent system. The ideal solvent should dissolve the compound when hot but have low solubility when cold. - Ensure the solution is fully saturated before cooling and allow sufficient time for crystallization.

Experimental Protocols

Synthesis of Ethyl 2-formyl-3-oxopropanoate (Intermediate)

A detailed protocol for the synthesis of the starting material, ethyl 2-formyl-3-oxopropanoate, can be adapted from established literature procedures. A common method involves the formylation of ethyl 3,3-diethoxypropanoate.

Knorr Synthesis of this compound

Materials:

  • Ethyl 2-formyl-3-oxopropanoate

  • 4-Fluorophenylhydrazine hydrochloride

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.0 eq) in ethanol.

  • To this solution, add ethyl 2-formyl-3-oxopropanoate (1.0 eq) and a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 78°C) and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Quantitative Data (Illustrative Examples)

The following tables provide illustrative data on how reaction parameters can affect the yield of pyrazole synthesis, based on studies of similar compounds. These should be used as a guide for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst on Pyrazole Synthesis Yield

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Acetic AcidEthanol80385
p-Toluenesulfonic AcidToluene110288
No CatalystEthanol8012<10
Lewis Acid (e.g., ZnCl₂)Dichloromethane40675

Table 2: Effect of Solvent on Pyrazole Synthesis Yield

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Acetic AcidEthanol80385
Acetic AcidToluene110282
Acetic AcidAcetonitrile82478
Acetic AcidDioxane100380

Table 3: Effect of Temperature on Pyrazole Synthesis Yield

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Acetic AcidEthanol252460
Acetic AcidEthanol50875
Acetic AcidEthanol80385
Acetic AcidEthanol100283

Visualizations

experimental_workflow cluster_prep Starting Material Preparation cluster_reaction Reaction cluster_workup Workup & Purification start_mats Ethyl 2-formyl-3-oxopropanoate + 4-Fluorophenylhydrazine HCl reaction_setup Dissolve in Ethanol Add Sodium Acetate Add Acetic Acid start_mats->reaction_setup heating Heat to Reflux (78°C, 2-4h) reaction_setup->heating monitoring Monitor by TLC heating->monitoring evaporation Solvent Evaporation monitoring->evaporation extraction Dissolve in Ethyl Acetate Wash with NaHCO₃ & Brine evaporation->extraction drying Dry with Na₂SO₄ Filter & Concentrate extraction->drying purification Recrystallization or Column Chromatography drying->purification final_product Pure Ethyl 1-(4-fluorophenyl) -1H-pyrazole-4-carboxylate purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn bad_temp Suboptimal Temperature low_yield->bad_temp wrong_catalyst Incorrect Catalyst low_yield->wrong_catalyst impure_reagents Impure Starting Materials low_yield->impure_reagents monitor_tlc Monitor by TLC incomplete_rxn->monitor_tlc optimize_temp Optimize Temperature (60-80°C) bad_temp->optimize_temp optimize_catalyst Vary Catalyst/Concentration wrong_catalyst->optimize_catalyst purify_reagents Purify Starting Materials impure_reagents->purify_reagents

Caption: Troubleshooting logic for addressing low reaction yield.

Technical Support Center: Purification of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of "Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate" using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most common stationary phase for the purification of pyrazole derivatives is silica gel. Standard silica gel with a mesh size of 60-120 or 230-400 is typically effective. For compounds that may be sensitive to the acidic nature of silica, deactivating the silica gel with a small amount of a basic modifier like triethylamine (Et3N) in the eluent can be beneficial.[1] Alternatively, neutral alumina can be used as a stationary phase.

Q2: Which mobile phase (eluent) system is suitable for this purification?

A2: A common mobile phase for pyrazole carboxylates is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[2] The optimal ratio should be determined by thin-layer chromatography (TLC) first. A good starting point for TLC analysis is a 7:3 or 8:2 mixture of hexanes:ethyl acetate.

Q3: What is the ideal Rf value for the target compound on a TLC plate before running the column?

A3: For effective separation, the target compound should have an Rf value between 0.2 and 0.4 in the chosen solvent system. A significantly higher Rf may result in poor separation from less polar impurities, while a lower Rf could lead to broad bands and long elution times.

Q4: How can I visualize the compound on a TLC plate and during column chromatography?

A4: this compound contains aromatic rings and should be visible under a UV lamp at 254 nm. For non-UV active impurities, staining with a potassium permanganate (KMnO4) solution or an iodine chamber can be used for visualization.

Q5: What are the potential impurities I might encounter?

A5: Potential impurities can include unreacted starting materials, regioisomers formed during the pyrazole synthesis, and by-products from side reactions. The specific impurities will depend on the synthetic route used to prepare the compound.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Poor or No Separation - Inappropriate mobile phase polarity. - Column was not packed properly (channeling). - The sample was overloaded on the column.- Optimize the mobile phase using TLC. If compounds are too close, try a less polar solvent system. - Repack the column carefully, ensuring a level and compact bed. - Use a larger column or reduce the amount of sample loaded.
Compound is Not Eluting - The mobile phase is not polar enough. - The compound may be decomposing on the silica gel.[3]- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). - Test the stability of your compound on a silica TLC plate. If it decomposes, consider using deactivated silica gel or an alternative stationary phase like alumina.[3]
Band Tailing - The compound is too soluble in the mobile phase. - The sample was loaded in a solvent that is too polar. - The silica gel is too acidic for the compound.- Choose a solvent system where the compound has moderate solubility. - Dissolve the sample in a minimal amount of the initial mobile phase or a less polar solvent. Dry loading the sample onto silica gel is also an effective technique.[4] - Add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize the silica.
Compound Crashing Out on the Column - The compound has low solubility in the mobile phase.- Choose a solvent system that provides better solubility for your compound.[3] - If the compound is crystalline, running the column at a slightly elevated temperature (if feasible) might help.
Multiple Compounds in Fractions - The Rf values of the compounds are too close. - The column was run too quickly.- Use a shallower solvent gradient or an isocratic elution with a less polar solvent system to improve separation. - Reduce the flow rate to allow for better equilibration between the stationary and mobile phases.

Experimental Protocol: Column Chromatography Purification

1. Preparation of the Slurry:

  • In a beaker, add silica gel (e.g., 230-400 mesh) to the initial, least polar mobile phase (e.g., 9:1 Hexanes:EtOAc).

  • The amount of silica should be approximately 50-100 times the weight of the crude sample.

  • Stir the mixture gently to create a homogenous slurry without air bubbles.

2. Packing the Column:

  • Secure a glass column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

  • Pour the silica gel slurry into the column.

  • Gently tap the column to ensure even packing and drain the excess solvent until it is just above the silica bed.

3. Sample Loading:

  • Wet Loading: Dissolve the crude "this compound" in a minimal amount of the mobile phase or a volatile solvent like DCM.[4] Carefully add the solution to the top of the silica bed using a pipette.[4]

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[4] Carefully add this powder to the top of the packed column.

  • Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed when adding more eluent.[4]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin elution with the starting non-polar solvent system.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.

  • Collect fractions in test tubes or vials and monitor the elution by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified "this compound".

Data Presentation

Table 1: TLC Solvent System Selection

Hexanes:Ethyl Acetate RatioObserved Rf of Target CompoundRecommendation
9:10.1Too low. Increase polarity.
8:20.3Optimal for column.
7:30.5Too high. Decrease polarity.
5:50.8Much too high.

Visualizations

TroubleshootingWorkflow start Problem Encountered During Column Chromatography poor_separation Poor or No Separation? start->poor_separation no_elution Compound Not Eluting? poor_separation->no_elution No solution1 Optimize Mobile Phase via TLC Repack Column Reduce Sample Load poor_separation->solution1 Yes band_tailing Band Tailing? no_elution->band_tailing No solution2 Increase Mobile Phase Polarity Check Compound Stability on Silica no_elution->solution2 Yes solution3 Adjust Solvent System Use Dry Loading Method Add Et3N to Eluent band_tailing->solution3 Yes end_node Purification Successful band_tailing->end_node No solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for column chromatography.

ExperimentalWorkflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product tlc TLC Analysis (Determine Eluent) crude_product->tlc slurry Prepare Silica Slurry tlc->slurry pack_column Pack Column slurry->pack_column load_sample Load Sample (Wet or Dry) pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect monitor_tlc Monitor Fractions by TLC collect->monitor_tlc combine Combine Pure Fractions monitor_tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

References

Technical Support Center: Regioselective Synthesis of 1H-Pyrazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective synthesis of 1H-pyrazole-4-carboxylates. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of 1H-pyrazole-4-carboxylate synthesis and why is it important?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple isomers. In the synthesis of 1H-pyrazole-4-carboxylates, this typically arises when reacting an unsymmetrical 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine.[1][2] This reaction can lead to two different regioisomeric pyrazoles. Controlling the formation of the desired isomer is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[2] For applications in drug discovery and materials science, obtaining a single, pure regioisomer is often essential.

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[3]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered carbonyl group.[3]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its reactivity.[3]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the dicarbonyl compound. Under acidic conditions, the reaction pathway may differ from that under neutral or basic conditions, leading to different major regioisomers.[4]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity compared to conventional solvents like ethanol.[3]

  • Temperature: Reaction temperature can be a critical factor in determining the kinetic versus thermodynamic product distribution, thereby influencing the regiomeric ratio.[3]

Q3: I am observing a mixture of regioisomers. How can I improve the regioselectivity of my reaction?

A3: To enhance regioselectivity, consider the following strategies:

  • Solvent Optimization: As demonstrated in several studies, using fluorinated alcohols such as TFE or HFIP can significantly favor the formation of one regioisomer.

  • pH Control: Carefully adjust the pH of your reaction. For reactions involving arylhydrazines and 1,3-dicarbonyls, acidic conditions may favor one isomer while neutral conditions may favor the other.[4]

  • Catalyst Selection: The choice of an appropriate acid or base catalyst can be crucial. For Knorr-type syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[5]

  • Microwave-Assisted Synthesis: In some cases, microwave irradiation can improve yields and may influence regioselectivity by favoring the thermodynamically more stable product.[1][5]

Troubleshooting Guide

Issue 1: Low Yield of the Desired 1H-Pyrazole-4-carboxylate

  • Possible Cause: Incomplete reaction.

    • Troubleshooting:

      • Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed.[5]

      • Increase the reaction temperature. Many condensation reactions require heating (reflux).[5]

      • Consider using microwave-assisted synthesis to potentially improve yields and reduce reaction times.[1][5]

  • Possible Cause: Suboptimal catalyst choice or amount.

    • Troubleshooting:

      • Ensure you are using an appropriate catalyst (e.g., a protic acid like acetic acid for a Knorr synthesis).[5]

      • Optimize the catalyst loading.

  • Possible Cause: Formation of side products.

    • Troubleshooting:

      • Analyze the crude reaction mixture by LC-MS or NMR to identify any major byproducts.

      • Adjust reaction conditions (temperature, solvent, pH) to minimize the formation of these side products.[4]

  • Possible Cause: Poor quality of starting materials.

    • Troubleshooting:

      • Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative, as impurities can lead to side reactions.[4]

Issue 2: The Major Product is the Undesired Regioisomer

  • Possible Cause: The inherent electronic and steric properties of your substrates favor the formation of the undesired isomer under standard conditions.

    • Troubleshooting:

      • Solvent Change: Switch to a fluorinated alcohol like TFE or HFIP, as these solvents have been shown to dramatically alter and improve regioselectivity.

      • pH Adjustment: Systematically vary the pH of the reaction (acidic, neutral, basic) to determine if the regioselectivity can be inverted.[4]

      • Protecting Groups: Consider a synthetic route that utilizes protecting groups to block one of the reactive sites, forcing the reaction to proceed with the desired regiochemistry.

Issue 3: Formation of Stable Intermediates

  • Possible Cause: In some cases, stable intermediates such as hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[4]

    • Troubleshooting:

      • Increase the reaction temperature to promote dehydration.

      • Add a dehydrating agent to the reaction mixture.

      • If using acidic conditions, ensure a sufficient amount of acid is present to catalyze the dehydration step.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation

Entry1,3-DiketoneSolventRegioisomeric Ratio (A:B)
11aEtOH60:40
21aTFE85:15
31aHFIP97:3
41bHFIP>99:1
51cHFIP>99:1

Data adapted from studies on the influence of fluorinated alcohols on pyrazole synthesis. Regioisomer A corresponds to the 3-trifluoromethyl derivative.

Experimental Protocols

Protocol 1: General Procedure for Knorr Condensation using a Fluorinated Alcohol

This protocol describes a general method for the Knorr condensation that often favors one regioisomer through the use of HFIP.[1]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Methylhydrazine (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[1]

Protocol 2: Microwave-Assisted Synthesis

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[1]

  • Materials:

    • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

    • Arylhydrazine (1.1 mmol)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.[1]

    • Seal the vessel securely and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_monitoring Monitoring & Workup cluster_analysis Analysis & Purification cluster_product Final Product start_materials Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine conditions Select Solvent (e.g., EtOH, TFE, HFIP) Adjust pH (Acidic/Basic/Neutral) Set Temperature & Time start_materials->conditions Combine monitoring Monitor by TLC/LC-MS conditions->monitoring React workup Quench Reaction Solvent Removal/Extraction monitoring->workup Completion analysis Analyze Regioisomeric Ratio (NMR/LC-MS) workup->analysis purification Column Chromatography analysis->purification Mixture? product Isolated 1H-Pyrazole-4-carboxylate analysis->product Pure? purification->product

Caption: A generalized experimental workflow for the regioselective synthesis of 1H-pyrazole-4-carboxylates.

knorr_pathway cluster_attack Initial Nucleophilic Attack dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack_c1 Attack at C1 dicarbonyl->attack_c1 attack_c3 Attack at C3 dicarbonyl->attack_c3 hydrazine R'-NHNH2 hydrazine->attack_c1 hydrazine->attack_c3 intermediate_a Intermediate A attack_c1->intermediate_a intermediate_b Intermediate B attack_c3->intermediate_b cyclization_a Cyclization/ Dehydration intermediate_a->cyclization_a cyclization_b Cyclization/ Dehydration intermediate_b->cyclization_b product_a Regioisomer A cyclization_a->product_a product_b Regioisomer B cyclization_b->product_b

Caption: Reaction pathway for the Knorr pyrazole synthesis leading to two possible regioisomers.

References

Technical Support Center: Optimization of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazoles?

The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, for instance, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.[1][4][5]

Q2: Why is my pyrazole synthesis yield consistently low?

Low yields in pyrazole synthesis can arise from several factors, including incomplete reactions, side product formation, and suboptimal reaction conditions.[3][6] Key areas to investigate include the purity of starting materials, reaction stoichiometry, temperature, solvent, and catalyst choice.[3][6]

Q3: How can I improve the regioselectivity of my reaction when using an unsymmetrical 1,3-dicarbonyl compound?

The formation of regioisomeric mixtures is a common challenge with unsymmetrical 1,3-dicarbonyls.[1][6] Regioselectivity is influenced by steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[6] Strategies to improve regioselectivity include adjusting the pH and careful selection of the solvent.[1][7] For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly improve regioselectivity in favor of the desired isomer.[1][7]

Q4: My reaction mixture is turning dark. What could be the cause and how can I prevent it?

Discoloration of the reaction mixture is often observed in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[6] This can be due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[6] Adding a mild base, such as sodium acetate, can help neutralize any acid present and lead to a cleaner reaction profile.[6]

Q5: What is the best method for purifying my pyrazole product?

Purification of pyrazoles can be achieved through several methods, including recrystallization and column chromatography on silica gel.[6][8] For pyrazoles that are difficult to purify, conversion to an acid addition salt by treatment with an inorganic or organic acid can facilitate crystallization and separation from impurities.[9][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your pyrazole synthesis experiments.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Strategy
Impure Starting Materials Ensure the purity of the 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to side reactions.[6] Use freshly opened or purified hydrazine, as it can degrade over time.[6]
Suboptimal Reaction Temperature Temperature is a critical parameter. For many condensation reactions, heating under reflux is necessary.[3] In some cases, simply tuning the reaction temperature can lead to the desired product in excellent yields.[11][12]
Incorrect Solvent Choice The choice of solvent can significantly impact the reaction outcome. Protic polar solvents like ethanol are commonly used, but aprotic polar solvents or even solvent-free conditions may be more effective for certain substrates.[13][14]
Inappropriate Catalyst The choice and amount of acid or base catalyst are critical. For Knorr synthesis, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[3] In some instances, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields.[3][4]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.[3][6] Consider increasing the reaction time or temperature if the reaction is sluggish.[3]
Issue 2: Formation of Regioisomers
Potential Cause Troubleshooting Strategy
Use of Unsymmetrical 1,3-Dicarbonyls The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[6]
Reaction Conditions Favoring Mixture Formation The regioselectivity is influenced by both steric and electronic factors, as well as reaction conditions like pH.[2][6]
Solvent Effects Changing the solvent can dramatically alter the ratio of regioisomers. The use of fluorinated alcohols like TFE or HFIP has been shown to significantly improve regioselectivity.[1][7]
Issue 3: Product Purification Challenges
Potential Cause Troubleshooting Strategy
Oily Product or Failure to Crystallize If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. Seeding with a small crystal of the pure product can also initiate crystallization.
Co-eluting Impurities in Column Chromatography Modify the mobile phase composition. A change in the solvent system can alter the retention factors of the product and impurities, allowing for better separation.
Thermal Instability of the Product If the product is suspected to be thermally labile, avoid high temperatures during solvent removal (rotoevaporation) and purification.

Data Presentation

Table 1: Effect of Solvent on Pyrazole Synthesis Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1TolueneRoom Temp7 daysNo Reaction
2CH₂Cl₂Room Temp7 daysHigh 2:3 ratio
3MethanolRoom Temp7 days85
4EthanolRoom Temp7 days82
Data adapted from a study on a one-pot, regioselective synthesis of substituted pyrazoles. The table illustrates the significant role of the solvent in the reaction outcome.[13]

Table 2: Optimization of Catalyst for a Multicomponent Pyrazole Synthesis

EntryCatalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneWater10016No Reaction
2La(OTf)₃Water1001235
3La(OTf)₃Ethanol801062
4La(OTf)₃Toluene110892
5Sc(OTf)₃Toluene110885
6Yb(OTf)₃Toluene110878
This table summarizes the optimization of reaction conditions for the synthesis of pyrazole-tethered imidazo[1,2-a]azines, highlighting the superior performance of La(OTf)₃ in toluene.[15]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol describes a general procedure for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1.0 - 1.2 eq)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Catalyst (optional, e.g., a few drops of concentrated HCl)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the hydrazine derivative to the solution. The addition may be exothermic.[2]

  • If using a catalyst, add it to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.[2] A typical reaction time is 1-3 hours.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.[2]

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent.

  • The crude product can be further purified by recrystallization or column chromatography.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1,3-Dicarbonyl in Solvent add_hydrazine Add Hydrazine Derivative start->add_hydrazine heat Heat to Reflux add_hydrazine->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Induce Crystallization monitor->cool Reaction Complete filtrate Vacuum Filtration cool->filtrate purify Recrystallization or Column Chromatography filtrate->purify product Pure Pyrazole Product purify->product

Caption: Experimental workflow for a typical Knorr pyrazole synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Pyrazole Yield impure_reagents Impure Starting Materials? start->impure_reagents suboptimal_cond Suboptimal Reaction Conditions? start->suboptimal_cond side_reactions Side Reactions Occurring? start->side_reactions purify_reagents Purify/Verify Reagents impure_reagents->purify_reagents Yes optimize_cond Optimize Temperature, Solvent, Catalyst suboptimal_cond->optimize_cond Yes analyze_byproducts Analyze Byproducts (NMR, MS) side_reactions->analyze_byproducts Yes end Improved Yield purify_reagents->end Re-run Reaction adjust_stoich Adjust Reactant Stoichiometry optimize_cond->adjust_stoich optimize_cond->end Re-run Reaction analyze_byproducts->end Modify Procedure adjust_stoich->end

Caption: Troubleshooting decision tree for low pyrazole synthesis yield.

knorr_mechanism dicarbonyl 1,3-Dicarbonyl Compound intermediate1 Hydrazone Intermediate dicarbonyl->intermediate1 hydrazine Hydrazine Derivative hydrazine->intermediate1 intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Pyrazole intermediate2->product Dehydration (-H₂O)

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

References

Technical Support Center: Overcoming Poor Solubility of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions concerning the poor solubility of pyrazole derivatives encountered during synthesis, purification, and formulation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments due to the low solubility of pyrazole derivatives.

Question: My pyrazole derivative is precipitating prematurely from the reaction mixture. What can I do?

Answer: Premature precipitation can lead to incomplete reactions and purification difficulties. The following strategies can address this issue:

  • Solvent System Modification:

    • Co-solvents: To increase the solvating power of the reaction medium, introduce a co-solvent.[1] Common co-solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol (PEG).[1] The choice should be based on the polarity of your starting materials and the pyrazole product.[1]

    • Solvent Screening: If the reaction conditions allow, perform small-scale screening to find a more suitable solvent or solvent mixture that can keep all components in the solution.[1] Fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have unique properties and can be effective alternatives to standard solvents like ethanol.[2]

  • Temperature Adjustment: Increasing the reaction temperature can often enhance the solubility of your compound.[1][3] However, you must be cautious of potential side reactions or product degradation at higher temperatures.[1]

  • Reagent Concentration: Lowering the concentration of your reactants can sometimes prevent the product from reaching its saturation point and precipitating too early.[1]

Question: I am struggling to purify my pyrazole derivative by recrystallization due to its poor solubility in common solvents. What are my options?

Answer: Recrystallization is frequently challenging for poorly soluble compounds. Consider these alternative approaches:

  • Hot Filtration: If the compound is only sparingly soluble even at elevated temperatures, use hot filtration. This involves dissolving the compound in a minimal amount of hot solvent and filtering it quickly to remove insoluble impurities.[1]

  • Binary Solvent System: Use a two-solvent system for recrystallization.[1] First, dissolve your compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Slow cooling should then induce crystallization.[1]

  • Alternative Purification Techniques: If recrystallization is ineffective, other methods may be more suitable:[1]

    • Column Chromatography: Low solubility can make loading the compound onto a column difficult. This can be overcome by dissolving the crude product in a strong polar solvent (like DMF or DMSO), adsorbing it onto a small amount of silica, and then loading the silica onto the column.[1]

    • Solid-Phase Extraction (SPE): SPE can be a good alternative for purification, particularly for removing specific impurities.[1]

Question: My final pyrazole compound has very low aqueous solubility, making it difficult to use in biological assays or for in vivo studies. How can I improve its solubility?

Answer: Improving the solubility of a final compound often involves structural modifications or advanced formulation strategies.[1]

  • Chemical Modifications:

    • Salt Formation: If your pyrazole derivative contains acidic or basic functional groups, converting it into a salt can significantly increase its aqueous solubility.[1] This is a common and effective method for ionizable drugs.[4]

    • Prodrug Approach: A prodrug strategy involves chemically modifying the molecule into a more soluble form that converts back to the active compound in vivo.[1]

    • Structural Modification: Introducing polar functional groups (e.g., hydroxyl, amino) or side chains can improve solubility by increasing the molecule's polarity.[1][2]

  • Physicochemical and Formulation Strategies:

    • Particle Size Reduction: Techniques like micronization increase the surface area of the compound, which can improve the dissolution rate, although it does not affect the equilibrium solubility.[1][5][6]

    • Co-crystallization: Forming co-crystals with a suitable coformer can alter the crystal lattice energy of the compound, leading to improved solubility and dissolution rate.[1]

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can create amorphous systems with higher apparent solubility.[1][7][8] Common preparation methods include solvent evaporation and hot-melt extrusion.[8][9][10]

    • Nanotechnology Approaches: Encapsulating the pyrazole compound in nanosized carriers is a powerful strategy.[5]

      • Dendrimers: These highly branched, water-soluble polymers have internal hydrophobic cavities that can host lipophilic molecules, significantly enhancing water solubility.[5][11]

      • Nanoemulsions & Nanosuspensions: These systems can increase the surface area and improve the solubility and bioavailability of poorly soluble drugs.[12][13]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[14][15] They can form inclusion complexes with poorly soluble pyrazole compounds, effectively increasing their aqueous solubility.[15][16][17]

Frequently Asked Questions (FAQs)

Q1: What key factors influence the solubility of pyrazole derivatives?

A1: The solubility of pyrazole derivatives is influenced by several factors:

  • Molecular Weight: Higher molecular weight compounds are often more difficult to solvate.[1]

  • Crystal Structure: The arrangement of molecules in the crystal lattice affects the energy required to dissolve the compound. Strong crystal lattice energy contributes to low solubility.[1][7]

  • Substituents: The nature of the substituents on the pyrazole ring is crucial. Lipophilic groups tend to decrease aqueous solubility, while polar groups can increase it.[1][2]

  • Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding, can lead to lower solubility.[1]

  • pH: For ionizable pyrazole derivatives, the pH of the solution can significantly impact solubility by affecting the ionization state of the molecule.[1][18]

Q2: How does pH adjustment affect the solubility of pyrazole compounds?

A2: Pyrazoles can act as weak bases or acids, depending on their substituents.[19] For pyrazole derivatives that are ionizable, adjusting the pH of the solution can significantly alter their charge state and, consequently, their solubility. For a basic pyrazole, lowering the pH will lead to protonation and increased solubility. For an acidic pyrazole, increasing the pH will cause deprotonation and enhance solubility. This is a highly effective strategy for compounds with appropriate pKa values.[1]

Q3: What are some common formulation strategies for preparing poorly soluble pyrazole compounds for in vivo studies?

A3: Formulating poorly soluble pyrazoles for in vivo administration requires creating a stable and homogenous vehicle that ensures adequate bioavailability. A common approach involves using a mixture of solvents and excipients. A typical formulation for oral gavage might consist of:

  • A primary solvent: Often Dimethyl sulfoxide (DMSO) is used to initially dissolve the compound.[3]

  • A co-solvent: Polyethylene glycol (e.g., PEG400) is frequently used to maintain solubility upon dilution.[3]

  • A surfactant: A surfactant like Tween-80 or Cremophor helps to prevent precipitation in the aqueous environment of the gastrointestinal tract.[3]

  • An aqueous vehicle: Saline or water is used for the final dilution to the desired dosing concentration.[3]

Data Presentation

Quantitative data on the solubility of pyrazole compounds can help guide solvent selection for various applications. The table below summarizes the solubility of Celecoxib, a well-known pyrazole-based drug, in different solvents.

Table 1: Solubility of Celecoxib in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)Reference
Water~0.00525[3]
Ethanol~25Room Temp.[3]
MethanolFreely SolubleRoom Temp.[3]

Experimental Protocols

Protocol 1: Co-solvent Screening for a Poorly Soluble Pyrazole Derivative

Objective: To identify a suitable co-solvent to maintain a pyrazole derivative in solution during a reaction or for formulation.[1]

Materials:

  • Your poorly soluble pyrazole derivative

  • Primary reaction solvent (e.g., water, buffer)

  • A selection of potential co-solvents (e.g., ethanol, isopropanol, THF, dioxane, DMF, DMSO, PEG400)[1][3]

  • Small vials and stir plate

Procedure:

  • In separate small vials, add a known, pre-weighed amount of your pyrazole derivative.[1]

  • To each vial, add the primary solvent in a volume that mimics the target final concentration.[1]

  • Stir the mixtures at the intended experimental temperature (e.g., room temperature or 37°C).[1]

  • For vials where the compound is not fully dissolved, add a potential co-solvent dropwise while stirring until the solid completely dissolves.[1]

  • Carefully record the volume of each co-solvent required to achieve full dissolution.[1]

  • Select the co-solvent that provides the best solubility with the smallest volume added and is compatible with your downstream experimental conditions.[1]

Protocol 2: Recrystallization of a Pyrazole Derivative using a Binary Solvent System

Objective: To purify a poorly soluble pyrazole derivative by recrystallization when a single solvent is ineffective.[1]

Materials:

  • Crude, poorly soluble pyrazole derivative

  • A "good" solvent (in which the compound is soluble)

  • A "poor" solvent (in which the compound is sparingly soluble, but is miscible with the "good" solvent)

  • Erlenmeyer flask, heating mantle/hot plate, stir bar

Procedure:

  • Place the crude pyrazole derivative in a flask with a stir bar.[1]

  • Add a minimal amount of the "good" solvent to the flask.[1]

  • Heat the mixture with stirring until the solid dissolves completely.[1]

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly and persistently turbid.[1]

  • If too much "poor" solvent is added and significant precipitation occurs, add a small amount of the hot "good" solvent to redissolve the precipitate until only slight turbidity remains.[1]

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate and promote the formation of purer crystals.[1]

  • If needed, cool the flask further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

Protocol 3: Determination of Aqueous Solubility by the Shake-Flask Method

Objective: To determine the equilibrium solubility of a pyrazole compound in an aqueous medium.[5]

Materials:

  • Purified pyrazole derivative

  • Aqueous medium (e.g., distilled water, phosphate-buffered saline pH 7.4)

  • Scintillation vials or sealed flasks

  • Shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge and/or filters (e.g., 0.22 µm syringe filters)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the pyrazole compound to a vial containing a known volume of the aqueous medium. The excess solid should be clearly visible.[5]

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaker and agitate at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample and take the supernatant or pass the aliquot through a syringe filter.

  • Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved pyrazole compound using a pre-validated analytical method. The calculated concentration represents the equilibrium solubility.

Visualizations

G cluster_problem Problem Identification cluster_stage Experimental Stage cluster_solutions Potential Solutions Start Poor Pyrazole Solubility Observed Synthesis During Synthesis / Reaction Start->Synthesis At what stage? Purification During Purification Start->Purification At what stage? Application For Final Application (e.g., Bioassay) Start->Application At what stage? Solvent Modify Solvent System (Co-solvents, Temp) Synthesis->Solvent PurifyTech Alternative Purification (Chromatography, Binary Solvent) Purification->PurifyTech Formulate Formulation Strategies (pH, Solid Dispersion, Nano) Application->Formulate Modify Chemical Modification (Salt, Prodrug) Application->Modify

Caption: Troubleshooting workflow for addressing pyrazole solubility issues.

G cluster_main Strategies to Enhance Pyrazole Compound Solubility cluster_physchem Physicochemical Approaches cluster_chem Chemical Modification cluster_form Formulation Approaches Strategies Solubility Enhancement Strategies ParticleSize Particle Size Reduction (Micronization) SolidDisp Solid Dispersions CoCrystal Co-crystallization Salt Salt Formation Prodrug Prodrug Synthesis StructMod Structural Modification pH pH Adjustment Cosolvency Co-solvency Complex Complexation (Cyclodextrins) Nano Nanotechnology G Start Start: Weigh Pyrazole into multiple vials AddPrimary Add Primary Solvent (e.g., Buffer) to each vial Start->AddPrimary Stir Stir at Target Temperature AddPrimary->Stir Check Is Compound Dissolved? Stir->Check AddCo Dropwise add Co-solvent A to Vial 1, Co-solvent B to Vial 2, etc. Check->AddCo No End End: Proceed with Formulation/Reaction Check->End Yes Record Record Volume of Co-solvent needed for dissolution AddCo->Record Select Select Optimal Co-solvent (Lowest effective volume) Record->Select Select->End

References

"Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

This technical support guide is intended for researchers, scientists, and drug development professionals using this compound in their experiments. It provides information on stability and storage, along with troubleshooting guides and frequently asked questions.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound. The primary stability concern for this molecule is the hydrolysis of the ethyl ester functional group. The pyrazole ring itself is generally stable under common laboratory conditions.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)To minimize contact with atmospheric moisture and oxygen.
Container Tightly sealed, light-resistant containerTo prevent photo-degradation and exposure to moisture.
Desiccant Use of a desiccant is recommended for long-term storageTo absorb any residual moisture.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The most likely degradation pathway is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, and ethanol. This reaction can be catalyzed by both acids and bases.[1][2][3][4][5]

Q2: How can I check the purity of my sample?

A2: Several analytical techniques can be used to assess the purity of this compound. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): A versatile and quantitative method for purity assessment and impurity profiling.[6][7][]

  • Thin-Layer Chromatography (TLC): A quick and cost-effective qualitative method to monitor reaction progress and detect impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR).[6][]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[6][]

Q3: My compound has been stored for a while. How can I determine if it has degraded?

A3: You can analyze the sample using HPLC or TLC and compare the chromatogram to a reference standard or a previously recorded chromatogram of a fresh sample. The presence of a new peak, likely corresponding to the carboxylic acid hydrolysis product, would indicate degradation.

Q4: Can I dissolve the compound in protic solvents like methanol or ethanol for my experiments?

A4: While it may be soluble, prolonged storage in protic solvents is not recommended as it can lead to transesterification, especially in the presence of acidic or basic catalysts.[9] If a protic solvent must be used, prepare the solution fresh and use it promptly.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue 1: Inconsistent experimental results.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify the storage conditions of your sample.

    • Check the purity of the compound using an appropriate analytical method (e.g., HPLC or TLC).

    • If degradation is confirmed, use a fresh, pure sample for your experiments.

Issue 2: Low yield in a reaction where the pyrazole ester is a starting material.

  • Possible Cause: The compound may have degraded prior to use, or the reaction conditions may be promoting its decomposition.

  • Troubleshooting Steps:

    • Ensure the starting material is pure.

    • Avoid strongly acidic or basic conditions in your reaction if possible.

    • If aqueous workup is necessary, perform it quickly with cold solutions to minimize hydrolysis.[10]

Issue 3: Appearance of an unexpected spot on a TLC plate during reaction monitoring.

  • Possible Cause: This could be the hydrolysis product, 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. Carboxylic acids typically have a lower Rf value than their corresponding esters on silica gel.

  • Troubleshooting Steps:

    • Co-spot your reaction mixture with the starting material to confirm if any of the original ester remains.

    • If possible, run a standard of the suspected carboxylic acid byproduct for comparison.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample. The purity can be estimated by the relative area of the main peak.

Protocol 2: Monitoring for Hydrolysis by Thin-Layer Chromatography (TLC)

This protocol can be used to quickly check for the presence of the carboxylic acid hydrolysis product.

  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase: A mixture of a non-polar and a polar solvent, such as hexane and ethyl acetate (e.g., 7:3 v/v). The polarity can be adjusted for optimal separation.

  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like ethyl acetate or dichloromethane.

  • Procedure:

    • Spot the sample onto the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Visualize the spots under UV light (254 nm). The ester should appear as a dark spot. The carboxylic acid, if present, will be a more polar spot with a lower Rf value.

Visualizations

Stability_Troubleshooting_Workflow cluster_storage Compound Storage cluster_experiment Experimental Use cluster_analysis Purity Analysis cluster_action Corrective Action Storage Ethyl 1-(4-fluorophenyl)-1H- pyrazole-4-carboxylate Experiment Inconsistent Results? Storage->Experiment Use in Experiment CheckPurity Check Purity (HPLC/TLC) Experiment->CheckPurity Yes Proceed Proceed with Experiment Experiment->Proceed No Degraded Degradation Detected? (e.g., Hydrolysis Product) CheckPurity->Degraded UseFresh Use Fresh Sample Degraded->UseFresh Yes Degraded->Proceed No ReviewConditions Review Storage/Handling - Temp, Moisture, Atmosphere Degraded->ReviewConditions Yes UseFresh->Experiment

Caption: Troubleshooting workflow for inconsistent experimental results.

Hydrolysis_Pathway cluster_conditions Degradation Conditions Reactant Ethyl 1-(4-fluorophenyl)-1H- pyrazole-4-carboxylate Product_Acid 1-(4-fluorophenyl)-1H- pyrazole-4-carboxylic acid Reactant->Product_Acid Product_Ethanol Ethanol Reactant->Product_Ethanol Acid Acidic Conditions (H+) Acid->Reactant Catalyzes Hydrolysis Base Basic Conditions (OH-) Base->Reactant Catalyzes Hydrolysis

Caption: Primary degradation pathway via ester hydrolysis.

References

Technical Support Center: Suzuki Coupling with Pyrazole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving pyrazole substrates. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of these powerful cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an N-unprotected pyrazole is giving low to no yield. What is the likely cause?

A1: A primary challenge with N-unprotected pyrazoles is their acidic N-H proton. Under basic reaction conditions, this proton can be abstracted, forming a pyrazolate anion. This anion can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This inhibition slows down the catalytic cycle, resulting in poor yields.[1]

Q2: I am observing significant amounts of a dehalogenated side product instead of my desired coupled product. What causes this and how can I prevent it?

A2: Dehalogenation is a common side reaction in Suzuki couplings with heteroaryl halides, including pyrazoles.[2][3] This can be promoted by several factors, including the acidity of the pyrazole N-H, the choice of base and solvent, and the catalyst system.[2] To minimize dehalogenation, consider protecting the pyrazole nitrogen, using milder bases (e.g., K₃PO₄, CsF), and employing bulky, electron-rich phosphine ligands like XPhos or SPhos.[2] Comparative studies have shown that bromo and chloro pyrazoles are often superior to iodo-pyrazoles as they have a reduced tendency for dehalogenation.[3]

Q3: What are the most common side reactions to be aware of when using pyrazole boronic acids or their esters?

A3: Besides the desired cross-coupling, pyrazole boronic acids are susceptible to several side reactions. The most prominent is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][5] This can be catalyzed by the base, acid, or even trace metals.[4] Homocoupling of the boronic acid is another potential side reaction. To mitigate these issues, it is crucial to use high-purity boronic acids and carefully optimize the reaction conditions.[6]

Q4: Should I use a protecting group for the pyrazole nitrogen? If so, which one is recommended?

A4: Yes, using a protecting group on the pyrazole nitrogen is a highly effective strategy to prevent catalyst inhibition and minimize side reactions like dehalogenation.[1][2] Common protecting groups include Boc (di-tert-butyl dicarbonate) and SEM (2-(trimethylsilyl)ethoxymethyl).[2][7] The choice of protecting group will depend on the overall synthetic route and the stability of the group under the planned reaction and deprotection conditions.

Troubleshooting Guide

Low or No Product Formation

Q: I am not getting any product in my Suzuki coupling of a 4-bromopyrazole with an arylboronic acid. What should I check first?

A:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ can be effective, but for challenging substrates, consider more robust systems.[8] Buchwald's phosphine ligands (e.g., XPhos, SPhos) and their corresponding pre-catalysts (e.g., XPhos Pd G2) are often more efficient for heteroaromatic couplings.[1][7][9]

  • Base Selection: The choice of base is critical. Strong inorganic bases might promote side reactions.[2] Try switching to milder bases like K₃PO₄ or K₂CO₃.[10][11]

  • Solvent and Temperature: Ensure your substrates are soluble in the chosen solvent system.[12] Common solvents include dioxane/water or ethanol/water mixtures.[8][11] If solubility is an issue, DMF can be an alternative.[13] Insufficient temperature can also lead to a stalled reaction; however, excessively high temperatures can promote substrate and catalyst decomposition. A typical temperature range is 80-120°C.[8][11][13]

  • Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.

Formation of Impurities and Side Products

Q: My main product is contaminated with a significant amount of homocoupled boronic acid. How can I suppress this?

A:

  • Aqueous Conditions: The presence of water can sometimes promote homocoupling. While aqueous mixtures are common, you might explore anhydrous conditions if homocoupling is severe.

  • Boronic Ester Stability: Consider using a more stable boron reagent, such as a pinacol boronate (Bpin) ester, which can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing homocoupling.[4]

  • Ligand Choice: The ligand can influence the relative rates of cross-coupling and homocoupling. Experiment with different phosphine ligands.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the Suzuki coupling of various pyrazole substrates.

Table 1: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/Water906Varies[8]
Pyridine-Pyrazole/Pd(II)K₂CO₃Ethanol/Water120 (Microwave)0.03High[11]
XPhos Pd G2K₃PO₄Dioxane/Water10024Good to Excellent[10]
Pd(OAc)₂ / Ligand 2aK₂CO₃DMF806Moderate to Excellent[13]

Table 2: Coupling of Bromopyrazoles with Boronic Acids using Precatalyst P1

Pyrazole SubstrateBoronic AcidCatalyst Loading (mol%)Yield (%)Reference
3-BromopyrazolePhenylboronic acid6-761-86[1]
4-BromopyrazolePhenylboronic acid6-761-86[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄ [8]

  • Materials:

    • 4-Bromopyrazole derivative (0.1 mmol, 1.0 equiv)

    • Arylboronic acid (0.11 mmol, 1.1 equiv)

    • Pd(PPh₃)₄ (0.005 mmol, 5 mol%)

    • Na₂CO₃ (0.25 mmol, 2.5 equiv)

    • 1,4-Dioxane (1.6 mL)

    • Water (0.4 mL)

  • Procedure:

    • To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add 1,4-dioxane and water to the tube.

    • Seal the tube and heat the reaction mixture at 90°C for 6 hours with stirring.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling using a Pyridine-Pyrazole/Pd(II) Catalyst [11]

  • Materials:

    • Aryl halide (e.g., 4-bromo-1H-pyrazole) (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Pyridine-Pyrazole/Pd(II) complex (0.001 mmol, 0.1 mol%)

    • Base (e.g., K₂CO₃) (2.0 mmol)

    • Ethanol (1 mL)

    • Water (1 mL)

  • Procedure:

    • In a 10 mL glass vial, combine the aryl halide, phenylboronic acid, base, and catalyst.

    • Add ethanol, water, and a magnetic stir bar.

    • Seal the vessel with a Teflon septum and an aluminum crimp top.

    • Place the vial in the microwave cavity and irradiate at 60 W, ramping the temperature to 120°C.

    • Hold the reaction mixture at 120°C for 2 minutes.

    • After cooling, proceed with standard workup and purification.

Visual Guides

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X L_n (Pyrazolyl-Pd-Halide) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)-Ar' L_n transmetalation->pd_intermediate boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product halopyrazole Ar-X (Halopyrazole) halopyrazole->oxidative_addition

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling for pyrazole synthesis.

Troubleshooting_Workflow start Low/No Yield in Pyrazole Suzuki Coupling check_nh Is the Pyrazole N-H unprotected? start->check_nh protect_n Protect Pyrazole N-H (e.g., Boc, SEM) check_nh->protect_n Yes check_catalyst Review Catalyst System check_nh->check_catalyst No protect_n->check_catalyst use_buchwald Use Buchwald Ligands/Pre-catalysts (e.g., XPhos, SPhos) check_catalyst->use_buchwald Using standard Pd(PPh₃)₄ check_base Evaluate Base check_catalyst->check_base Already using robust catalyst use_buchwald->check_base use_mild_base Switch to Milder Base (e.g., K₃PO₄, K₂CO₃) check_base->use_mild_base Using strong base check_conditions Assess Reaction Conditions (Solvent, Temp, Degassing) check_base->check_conditions Using mild base use_mild_base->check_conditions success Improved Yield check_conditions->success

Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions with pyrazole substrates.

References

Technical Support Center: Preventing Byproduct Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of byproduct formation during pyrazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

Issue 1: Formation of Regioisomers

Q1: My reaction is producing a mixture of two isomeric pyrazoles. How can I improve the regioselectivity?

A1: The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines in reactions like the Knorr synthesis. The reaction can yield a mixture of two regioisomers that are often difficult to separate.[1] Here are several strategies to enhance regioselectivity:

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent can dramatically influence regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the formation of the desired regioisomer compared to traditional solvents like ethanol.[2][3] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thus improving selectivity.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over the other by exploiting small differences in activation energies for the two reaction pathways.

  • pH Control: The pH of the reaction mixture can influence the rate of the initial condensation and cyclization steps. Acid catalysis is often employed in the Knorr synthesis.[4] Fine-tuning the acidity may alter the regiochemical outcome.

  • Steric and Electronic Effects: The regioselectivity is often governed by the initial nucleophilic attack of the substituted hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound.[5]

    • Steric Hindrance: A bulkier substituent on the hydrazine or the dicarbonyl compound will favor attack at the less sterically hindered carbonyl group.

    • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can make one carbonyl carbon more electrophilic and thus more susceptible to initial attack.

Issue 2: Incomplete Reaction and Pyrazoline Formation

Q2: My reaction is sluggish, and I'm isolating a pyrazoline byproduct. How can I drive the reaction to completion and promote aromatization?

A2: The formation of a stable pyrazoline intermediate suggests that the final aromatization step (elimination of water) is not occurring efficiently. This can be due to suboptimal reaction conditions.

Troubleshooting Steps:

  • Increase Reaction Temperature: Many pyrazole syntheses require heating to drive the dehydration and subsequent aromatization. Refluxing the reaction mixture is a common practice.

  • Acid Catalysis: The use of a catalytic amount of a protic acid (e.g., acetic acid, sulfuric acid) can facilitate the elimination of water to form the aromatic pyrazole ring.[4]

  • Dehydrating Agents: In stubborn cases, the addition of a dehydrating agent can be employed to remove water from the reaction mixture and shift the equilibrium towards the pyrazole product.

  • Oxidizing Agents: When synthesizing pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazines, the intermediate is a pyrazoline which needs to be oxidized to the pyrazole.[6][7] If this oxidation is not happening spontaneously (e.g., via air oxidation), an oxidizing agent may be required. Molecular iodine (I₂) has been used to mediate this oxidative C-N bond formation.[8]

Issue 3: Byproducts in N-Alkylation of Pyrazoles

Q3: I am trying to N-alkylate my pyrazole, but I am getting a mixture of N1 and N2 alkylated products. How can I control the regioselectivity of N-alkylation?

A3: For unsymmetrical pyrazoles, N-alkylation can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers.[9] Controlling this regioselectivity is crucial for obtaining the desired product.

Troubleshooting Steps:

  • Choice of Base and Solvent: The combination of base and solvent plays a critical role.

    • Potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[9]

    • The use of sodium hydride (NaH) can sometimes prevent the formation of regioisomeric products.[9]

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[9] Using a bulkier alkylating agent can enhance this effect and lead to higher selectivity.

  • Alternative Alkylation Methods:

    • Mitsunobu Reaction: This reaction often provides good regioselectivity for N-alkylation.[10]

    • Acid-Catalyzed Alkylation: Using trichloroacetimidate electrophiles with a Brønsted acid catalyst can provide N-alkyl pyrazoles, with the major regioisomer being controlled by sterics.[10]

Quantitative Data Summary

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione and methylhydrazine. This data is crucial for optimizing reaction conditions to favor the formation of the desired 3-CF₃ regioisomer.

Table 1: Solvent Effect on Regioselectivity in a Representative Pyrazole Synthesis

EntrySolventTemperature (°C)Time (h)Ratio of 3-CF₃ : 5-CF₃ IsomersOverall Yield (%)
1EtOHRoom Temp<135:6595
2TFERoom Temp285:1592
3HFIPRoom Temp297:394

Data extracted from Fustero, S., et al. (2008). J. Org. Chem., 73(9), 3523-3529.

Experimental Protocols

Protocol 1: Improved Regioselectivity in Pyrazole Synthesis Using Fluorinated Alcohols

This protocol describes a general procedure for the synthesis of N-methylpyrazoles with high regioselectivity using a fluorinated alcohol as the solvent.

Materials:

  • 1,3-Diketone (1.0 equiv)

  • Methylhydrazine (1.1 equiv)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diketone in the fluorinated alcohol (TFE or HFIP).

  • Slowly add methylhydrazine to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Acid-Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates[11]

This protocol provides a mild method for the N-alkylation of pyrazoles, avoiding the use of strong bases.

Materials:

  • Pyrazole (1.0 equiv)

  • Trichloroacetimidate electrophile (1.1 equiv)

  • Camphorsulfonic acid (CSA) (0.2 equiv)

  • Dry 1,2-dichloroethane (DCE)

Procedure:

  • Charge a round-bottom flask with the pyrazole, trichloroacetimidate, and CSA under an argon atmosphere.

  • Add dry DCE to form a 0.25 M solution.

  • Stir the reaction at room temperature for 4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack1 Nucleophilic Attack on Carbonyl 1 dicarbonyl->attack1 attack2 Nucleophilic Attack on Carbonyl 2 dicarbonyl->attack2 hydrazine Substituted Hydrazine hydrazine->attack1 hydrazine->attack2 intermediate1 Intermediate A attack1->intermediate1 Pathway A intermediate2 Intermediate B attack2->intermediate2 Pathway B regioisomer1 Regioisomer 1 intermediate1->regioisomer1 regioisomer2 Regioisomer 2 intermediate2->regioisomer2 Cyclization & Aromatization

Knorr synthesis pathways leading to different regioisomers.

Troubleshooting_Workflow start Low Yield or Byproduct Formation check_reaction Incomplete Reaction? start->check_reaction check_byproducts Byproducts Observed? check_reaction->check_byproducts No increase_time_temp Increase Reaction Time/Temp check_reaction->increase_time_temp Yes identify_byproduct Identify Byproduct (TLC, NMR, MS) check_byproducts->identify_byproduct Yes purification Optimize Purification check_byproducts->purification No increase_time_temp->check_byproducts optimize_catalyst Optimize Catalyst optimize_catalyst->check_byproducts modify_conditions Modify Reaction Conditions (Solvent, Temp, Stoichiometry) identify_byproduct->modify_conditions modify_conditions->purification

A logical workflow for troubleshooting low pyrazole yield.

N_Alkylation_Factors regioselectivity N-Alkylation Regioselectivity steric Steric Hindrance regioselectivity->steric electronic Electronic Effects regioselectivity->electronic solvent Solvent Choice regioselectivity->solvent base_catalyst Base/Catalyst System regioselectivity->base_catalyst substituents Bulky Substituents (Pyrazole or Alkylating Agent) steric->substituents nucleophilicity Nitrogen Nucleophilicity electronic->nucleophilicity polarity Solvent Polarity (e.g., DMF, DMSO) solvent->polarity base_strength Base Strength/Type (e.g., K₂CO₃, NaH) base_catalyst->base_strength

Factors influencing N-alkylation regioselectivity.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent method for synthesizing substituted pyrazoles like this compound is the Knorr pyrazole synthesis.[1][2] This involves the cyclocondensation reaction between a 1,3-dicarbonyl compound, such as ethyl 2-formyl-3-oxopropanoate, and 4-fluorophenylhydrazine.[1]

Q2: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a common issue when using unsymmetrical 1,3-dicarbonyl compounds.[1] Regioselectivity is influenced by both steric and electronic differences between the two carbonyl groups, as well as the reaction conditions.[1] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1] The choice of solvent can also significantly impact regioselectivity; for instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in some cases.[1]

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields in pyrazole synthesis can stem from several factors, including incomplete reactions, side reactions, and suboptimal work-up procedures.[3] To troubleshoot low yields, consider the following:

  • Reaction Time and Temperature: Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.[1][3] Increasing the reaction temperature or time may be necessary.[1][3]

  • Catalyst: The choice and amount of acid or base catalyst can be critical. For Knorr syntheses, catalytic amounts of a protic acid like acetic acid are often used.[3]

  • Side Reactions: The formation of byproducts can significantly lower the yield of the desired product.[3]

Q4: What are the primary challenges when scaling up this synthesis from the lab to a pilot plant?

A4: Scaling up chemical syntheses is not a linear process and presents several challenges.[4][5] Key issues include:

  • Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation from exothermic reactions more difficult and potentially leading to thermal gradients and side reactions.[6][7]

  • Mixing Efficiency: Achieving uniform mixing in large reactors is more challenging than in a laboratory flask. Poor mixing can lead to localized concentration gradients and reduced yields.[6][7]

  • Impurity Profile: Minor side reactions at a small scale can become significant at a larger scale, leading to a different impurity profile and more complex purification.[6]

  • Work-up and Purification: Techniques like recrystallization and column chromatography may not be practical or efficient at a large scale.[1]

Troubleshooting Guides

Issue 1: Low or Inconsistent Yields at Scale
Potential Cause Troubleshooting Steps
Poor Heat Transfer - Monitor the internal reaction temperature closely. - Use a jacketed reactor with a suitable heat transfer fluid. - Consider a slower addition rate of reagents for highly exothermic steps.[6]
Inefficient Mixing - Select an appropriate stirrer (e.g., anchor, turbine) for the reactor size and viscosity of the reaction mixture.[6] - Evaluate the impact of stirring speed on reaction outcome in small-scale trials.[7]
Incomplete Reaction - Increase reaction time and monitor by TLC or LC-MS until starting materials are consumed.[3] - Gradually increase the reaction temperature, being mindful of potential side reactions.[3]
Side Product Formation - Re-evaluate the reaction conditions (temperature, solvent, catalyst) to minimize the formation of known impurities. - Impurities in starting materials can lead to side reactions; ensure their purity before use.[1]
Issue 2: Product Purity and Color Issues
Potential Cause Troubleshooting Steps
Formation of Colored Impurities - Discoloration, often yellow or red, can arise from the hydrazine starting material.[8] - Consider purification of the crude product by passing it through a silica plug and eluting with a non-polar solvent to remove colored impurities.[8] - Ensure high-purity starting materials are used.
Residual Solvents - After work-up, ensure the product is thoroughly dried under vacuum. - The choice of recrystallization solvent is crucial for effective removal of impurities and residual solvents.
Formation of Stable Intermediates - In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole.[1] - Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.[1]

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is a representative method based on the Knorr pyrazole synthesis.

Materials:

  • Ethyl 2-formyl-3-oxopropanoate

  • 4-Fluorophenylhydrazine hydrochloride

  • Ethanol

  • Glacial Acetic Acid

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve ethyl 2-formyl-3-oxopropanoate (1 equivalent) in ethanol.

  • Add 4-fluorophenylhydrazine hydrochloride (1.05 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Considerations for Scale-Up
Parameter Lab-Scale (1-10 g) Pilot Scale (1-10 kg) Key Considerations for Scale-Up
Reaction Vessel Round-bottom flaskJacketed glass or stainless steel reactorMaterial compatibility and heat transfer efficiency are critical.[7] Glass reactors allow for visual monitoring.[6]
Heating/Cooling Heating mantle, ice bathTemperature control unit with heat transfer fluidPrecise temperature control is crucial to avoid runaway reactions and side product formation.[6]
Stirring Magnetic stir barMechanical overhead stirrer (e.g., anchor, pitched-blade turbine)Ensure adequate mixing to maintain homogeneity and efficient heat transfer.[6]
Reagent Addition Manual addition via funnelMetering pump for controlled additionSlower, controlled addition may be necessary to manage exotherms.
Work-up Separatory funnelLiquid-liquid extraction in the reactor or a separate extraction vesselPhase separation can be slower at larger scales.
Purification Column chromatography, recrystallizationRecrystallization, distillation (if applicable)Column chromatography is often not feasible at large scales. Process may need to be optimized for purification by crystallization.

Visualizations

experimental_workflow start Start reagents Charge Reactor with: - Ethyl 2-formyl-3-oxopropanoate - Ethanol start->reagents add_hydrazine Add 4-Fluorophenylhydrazine HCl and Acetic Acid reagents->add_hydrazine reflux Heat to Reflux (Monitor by TLC/LC-MS) add_hydrazine->reflux cool Cool to Room Temperature reflux->cool concentrate Solvent Removal (Reduced Pressure) cool->concentrate workup Aqueous Work-up: - Add Ethyl Acetate - Wash with NaHCO3 & Brine concentrate->workup dry Dry Organic Layer (Na2SO4) workup->dry purify Purification: - Concentrate - Column Chromatography or Recrystallization dry->purify product Final Product: Ethyl 1-(4-fluorophenyl)-1H- pyrazole-4-carboxylate purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Purity Issue check_completion Is the reaction complete? (TLC/LC-MS) start->check_completion increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No side_reactions Are there significant side products? check_completion->side_reactions Yes increase_time_temp->start optimize_conditions Optimize reaction conditions: - Catalyst loading - Solvent - Temperature side_reactions->optimize_conditions Yes purification_issue Is the issue in purification? side_reactions->purification_issue No check_starting_materials Check purity of starting materials optimize_conditions->check_starting_materials check_starting_materials->start optimize_purification Optimize purification method: - Recrystallization solvent - Chromatography conditions purification_issue->optimize_purification Yes scale_up_issue Is this a scale-up problem? purification_issue->scale_up_issue No solution Improved Process optimize_purification->solution evaluate_mixing_heating Evaluate mixing and heat transfer at scale scale_up_issue->evaluate_mixing_heating Yes scale_up_issue->solution No evaluate_mixing_heating->solution

Caption: Troubleshooting decision tree for low yield or purity issues.

References

Validation & Comparative

A Comparative Analysis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate and Other Pyrazole Derivatives in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including notable anticancer properties.[1] This guide provides a comparative overview of the cytotoxic effects of various pyrazole derivatives against cancer cells, with a focus on contextualizing the potential of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, a versatile synthetic intermediate.[2] While specific anticancer data for this compound is not extensively available in the public domain, this guide leverages data from structurally related pyrazole derivatives to provide a comparative perspective on their potential in oncology research.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of several pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Pyrazole Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-2 (Liver Carcinoma)6.78[3]
N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamideMCF-7 (Breast Adenocarcinoma)<0.1[4]
N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamideMDA-MB-231 (Breast Adenocarcinoma)45.8[4]
4-((3,5-Diamino-1-(2-pyridinyl)-1H-pyrazol-4-yl)diazenyl)-2-hydroxybenzoic acidHepG2 (Liver Carcinoma)13.14[5]
4-((3,5-Diamino-1-(2-pyridinyl)-1H-pyrazol-4-yl)diazenyl)-2-hydroxybenzoic acidMCF-7 (Breast Adenocarcinoma)8.03[5]
3,5-diphenyl-1H-pyrazole (L2)CFPAC-1 (Pancreatic Carcinoma)61.7 ± 4.9[6]
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3)MCF-7 (Breast Adenocarcinoma)81.48 ± 0.89[6]
3-(5-Mercapto-1,3,4-oxa-diazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrileIGROV1 (Ovarian Cancer)0.04[7][8]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cytotoxicity assays, which are fundamental in the initial stages of anticancer drug discovery. The following are detailed methodologies for commonly employed assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

2. SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The supernatant is discarded, and the plates are washed with water and air-dried. The fixed cells are then stained with SRB solution (e.g., 0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.

  • Washing: The unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The plates are air-dried, and the bound stain is solubilized with a basic solution (e.g., 10 mM Tris base).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 510 nm).

  • Data Analysis: Similar to the MTT assay, the IC50 value is calculated from the dose-response curve.

Visualizations: Workflows and Pathways

To better illustrate the context of this research, the following diagrams, generated using Graphviz, depict a generalized synthetic pathway for pyrazole-4-carboxylates, a typical experimental workflow for cytotoxicity screening, and a simplified representation of a signaling pathway that can be targeted by anticancer agents.

G Generalized Synthesis of Pyrazole-4-carboxylates cluster_reactants Reactants cluster_process Reaction cluster_product Product Hydrazine Hydrazine Derivative Condensation Cyclocondensation Hydrazine->Condensation + Beta_Ketoester β-Ketoester/Equivalent Beta_Ketoester->Condensation Pyrazole Pyrazole-4-carboxylate Derivative Condensation->Pyrazole Yields

Caption: A simplified diagram illustrating the general synthetic route to pyrazole-4-carboxylate derivatives.

G Experimental Workflow for In Vitro Cytotoxicity Screening cluster_setup Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well Plates Adhesion Allow Cells to Adhere (24h) Cell_Seeding->Adhesion Compound_Addition Add Pyrazole Derivatives (Varying Concentrations) Adhesion->Compound_Addition Incubation Incubate (48-72h) Compound_Addition->Incubation MTT_SRB Perform MTT or SRB Assay Incubation->MTT_SRB Absorbance Measure Absorbance MTT_SRB->Absorbance IC50 Calculate IC50 Values Absorbance->IC50

Caption: A flowchart depicting the key steps in a typical in vitro cytotoxicity screening experiment.

G Simplified Signaling Pathway Targeted by Pyrazole Derivatives cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->Kinase_Cascade Inhibits

Caption: A diagram showing a generalized kinase signaling pathway and a potential point of inhibition by pyrazole derivatives.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyrazoles in Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and overall therapeutic efficacy. This guide provides a comparative overview of the anti-inflammatory activity of fluorinated and non-fluorinated pyrazole derivatives, a class of heterocyclic compounds known for their significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3]

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory and COX-2 inhibitory activities of representative fluorinated and non-fluorinated pyrazole derivatives. Lower IC50 values indicate greater potency.

CompoundModificationAssayResultReference
PMPHNon-fluorinatedBSA Denaturation76.38% inhibition @ 0.5 mg/mL[4]
4F-PMPHFluorinatedBSA Denaturation81.15% inhibition @ 0.5 mg/mL[4]
CelecoxibFluorinated (CF3)COX-2 Inhibition (in vitro)IC50 = 0.055 µmol/L[5]
Fluorinated Pyrazole Derivative 12FluorinatedCOX-2 Inhibition (in vitro)IC50 = 0.049 µmol/L[5]
Fluorinated Pyrazole Derivative 13FluorinatedCOX-2 Inhibition (in vitro)IC50 = 0.057 µmol/L[5]
Fluorinated Pyrazole Derivative 14FluorinatedCOX-2 Inhibition (in vitro)IC50 = 0.054 µmol/L[5]
Non-fluorinated Pyrazolo-pyridazine 5fNon-fluorinatedCOX-2 Inhibition (in vitro)IC50 = 1.50 µM[6][7]
Non-fluorinated Pyrazolo-pyridazine 6fNon-fluorinatedCOX-2 Inhibition (in vitro)IC50 = 1.15 µM[6][7]

The data indicates that fluorination can enhance the anti-inflammatory activity of pyrazole derivatives. For instance, 4F-PMPH exhibited greater inhibition in the bovine serum albumin denaturation assay compared to its non-fluorinated counterpart, PMPH.[4] Similarly, several fluorinated triarylpyrazoles demonstrated potent COX-2 inhibitory activity, comparable to the well-known fluorinated COX-2 inhibitor, Celecoxib.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

1. In-Vitro Anti-inflammatory Activity by Bovine Serum Albumin (BSA) Denaturation Assay

This assay is based on the principle that denaturation of proteins is a key factor in inflammation, and the inhibition of this denaturation serves as a basis for evaluating anti-inflammatory potential.[4]

  • Preparation of Solutions: A solution of 0.2% w/v bovine serum albumin is prepared in Tris buffer saline (pH 6.8). The test compounds (fluorinated and non-fluorinated pyrazoles) and a standard reference drug (e.g., Diclofenac sodium) are prepared in various concentrations (e.g., 0.03125 mg/mL to 0.5 mg/mL) in a suitable solvent like DMSO.

  • Assay Procedure: To 0.5 mL of the BSA solution, 0.5 mL of the test or standard solution is added. The mixture is incubated at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes to induce denaturation. After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

2. In-Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are crucial in the inflammatory cascade.[3]

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Assay Procedure: The test compounds are pre-incubated with the COX enzyme (either COX-1 or COX-2) in a buffer solution at 37°C for a specified time (e.g., 15 minutes). The reaction is initiated by adding arachidonic acid. The reaction is allowed to proceed for a specific duration and is then terminated.

  • Detection: The product of the enzymatic reaction, typically prostaglandin E2 (PGE2), is measured using an enzyme immunoassay (EIA) kit.

  • Calculation: The IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

Experimental Workflow Diagram

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis synthesis_f Synthesis of Fluorinated Pyrazoles bsa_assay BSA Denaturation Assay synthesis_f->bsa_assay cox_assay COX-1/COX-2 Inhibition Assay synthesis_f->cox_assay synthesis_nf Synthesis of Non-fluorinated Pyrazoles synthesis_nf->bsa_assay synthesis_nf->cox_assay data_comp Comparative Analysis of Anti-inflammatory Activity bsa_assay->data_comp paw_edema Carrageenan-Induced Paw Edema cox_assay->paw_edema cox_assay->data_comp paw_edema->data_comp sar Structure-Activity Relationship (SAR) data_comp->sar

Caption: Experimental workflow for comparing the anti-inflammatory activity of pyrazoles.

COX-2 Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm phospholipids Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Hydrolysis cox2 COX-2 aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 Cyclooxygenation pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, etc.) pgs->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation pyrazoles Fluorinated & Non-fluorinated Pyrazoles pyrazoles->cox2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, focusing on their potential as anticancer agents. The information presented herein is curated from experimental data to assist researchers in the design and development of novel pyrazole-based therapeutics.

Introduction

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound has emerged as a compound of interest for further investigation. Understanding the relationship between the structural modifications of its analogs and their corresponding biological activity is crucial for optimizing their therapeutic potential. This guide summarizes key findings on the SAR of these compounds, presents comparative biological data, and provides detailed experimental methodologies.

Structure-Activity Relationship Analysis

The anticancer activity of this compound analogs is significantly influenced by the nature and position of substituents on the pyrazole core and the N-phenyl ring.

  • Substitution on the N-phenyl ring: The presence of a fluorine atom at the para-position of the N-phenyl ring is a common feature in many biologically active pyrazole derivatives. This substitution can influence the molecule's electronic properties and its ability to interact with biological targets. Further modifications on this ring can modulate activity. For instance, the introduction of additional substituents may enhance or decrease potency depending on their electronic and steric nature.

  • Modifications of the Ester Group: The ethyl carboxylate group at the C4 position of the pyrazole ring is a key functional group that can be modified to alter the compound's physicochemical properties, such as solubility and cell permeability. Hydrolysis of the ester to the corresponding carboxylic acid or its conversion to various amides can lead to significant changes in biological activity.

  • Substitution on the Pyrazole Ring: The introduction of different substituents at other available positions on the pyrazole ring can also impact the anticancer activity. For example, the presence of aryl or heteroaryl groups at the C3 and C5 positions has been explored in related pyrazole series, often leading to potent antiproliferative agents.

Comparative Antiproliferative Activity

The following tables summarize the in vitro antiproliferative activity (IC50 values) of selected this compound analogs and related pyrazole derivatives against various cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Antiproliferative Activity of Vicinal Diaryl Pyrazole Ethyl Carboxylate Analogs

CompoundR1R2Cancer Cell LineIC50 (µM)
Analog 1 4-FHPANC-1>100
Analog 2 4-F4-ClPANC-18.7
Analog 3 4-F4-OCH3PANC-112.5
Analog 4 4-ClHPANC-198.2
Analog 5 HHPANC-1>100

Table 2: Antiproliferative Activity of Pyrazole-based Aurone Analogs

CompoundRCancer Cell LineIC50 (µM)
Analog A 4-FAGS8.2 ± 0.041
Analog B 4-ClAGS7.5 ± 0.032
Analog C 4-NO2AGS9.1 ± 0.056
Oxaliplatin (Ref.) -AGS29.8 ± 0.078
Leucovorin (Ref.) -AGS30.8 ± 0.091

Mechanism of Action: Targeting FGFR Signaling

Several pyrazole derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis.[1] Aberrant activation of the FGFR signaling pathway is implicated in the development and progression of various cancers. The inhibition of this pathway by pyrazole-based compounds represents a promising therapeutic strategy.

Below is a diagram illustrating the FGFR signaling pathway, which can be targeted by this compound analogs.

FGFR_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_plcg PLCγ Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation Ca2 Ca²⁺ IP3->Ca2 Ca2->Proliferation

Caption: The FGFR signaling pathway, a key target for pyrazole-based inhibitors.

Experimental Protocols

General Synthesis of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate Analogs

The synthesis of Ethyl 1-(substituted-phenyl)-1H-pyrazole-4-carboxylates can be achieved through a multi-step process. A general workflow is outlined below.[2][3]

Synthesis_Workflow start Substituted Phenylhydrazine + Ethyl 2-(ethoxymethylene)-3-oxobutanoate cyclization Cyclization start->cyclization Reflux in Ethanol product Ethyl 1-(substituted-phenyl)-5-methyl- 1H-pyrazole-4-carboxylate cyclization->product

Caption: General synthetic workflow for pyrazole-4-carboxylate analogs.

A typical procedure involves the reaction of a substituted phenylhydrazine with an appropriate β-ketoester, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate, in a suitable solvent like ethanol under reflux conditions. The resulting product can then be purified using techniques like recrystallization or column chromatography.

In Vitro Antiproliferative Activity Assessment: MTT Assay

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5][6][7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., PANC-1, AGS, MCF-7, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. Control wells receive medium with the vehicle (DMSO) only. The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength (e.g., 630 nm) may be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

MTT_Assay_Workflow seed Seed Cells in 96-well Plate incubate1 Incubate (24h) seed->incubate1 treat Treat with Compounds incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: Workflow for the MTT cell viability assay.

Conclusion

This guide provides a comparative overview of the structure-activity relationship of this compound analogs, highlighting their potential as anticancer agents. The presented data and experimental protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The insights into the SAR of these pyrazole derivatives, coupled with an understanding of their potential mechanism of action through FGFR inhibition, can guide the rational design of more potent and selective anticancer compounds. Further investigation into the specific SAR of this class of compounds is warranted to fully elucidate their therapeutic potential.

References

The Tale of Two Environments: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a potential therapeutic from a lab bench to a clinical setting is a meticulous process. A critical step in this journey is bridging the gap between in vitro (in a controlled laboratory environment) and in vivo (in a living organism) efficacy. This guide provides an objective comparison of the performance of several notable pyrazole-based inhibitors, a versatile class of compounds with significant therapeutic potential, by juxtaposing their activity in these two distinct environments. We will delve into the experimental data, detailed methodologies, and the underlying biological pathways to offer a comprehensive understanding of their translational potential.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting a wide array of diseases, from cancer to inflammation. Their success often hinges on how well their promising in vitro potency translates into effective therapeutic action in vivo. This guide will explore this translation through specific case studies, presenting quantitative data in easily comparable formats and providing the detailed experimental protocols necessary for replication and further investigation.

Case Study 1: Ruxolitinib - A JAK1/2 Inhibitor for Myeloproliferative Neoplasms

Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2, which are key components of a signaling pathway that is often dysregulated in myeloproliferative neoplasms (MPNs).

Signaling Pathway: JAK/STAT Pathway

The JAK/STAT signaling cascade is crucial for cytokine-mediated cell growth, proliferation, and differentiation. In many MPNs, a specific mutation (V617F) in JAK2 leads to its constitutive activation, driving uncontrolled cell growth. Ruxolitinib acts by competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby blocking downstream signaling.

JAK_STAT_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Transcription Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Figure 1: Ruxolitinib inhibits the JAK/STAT signaling pathway.
Efficacy Data

ParameterIn VitroIn Vivo
Assay Type Kinase AssayMurine Model of JAK2V617F-driven MPN
Target JAK1, JAK2JAK2V617F-driven disease
Metric IC50Reduction in splenomegaly, hematocrit, and white blood cell count
Result JAK1: 3.3 nM, JAK2: 2.8 nM[1][2]Significant reduction in spleen size and normalization of blood counts at 60-90 mg/kg twice daily[3]
Experimental Protocols

The inhibitory activity of Ruxolitinib against JAK1 and JAK2 kinases can be determined using a variety of commercially available kinase assay kits. A typical protocol involves the following steps:

  • Reagents : Recombinant human JAK1 and JAK2 enzymes, ATP, a suitable peptide substrate (e.g., a synthetic peptide containing a tyrosine residue).

  • Procedure :

    • The kinase reaction is initiated by mixing the JAK enzyme, the peptide substrate, and varying concentrations of Ruxolitinib in a reaction buffer.

    • ATP is added to start the phosphorylation reaction.

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods like ADP-Glo™ Kinase Assay (Promega), which measures ADP production as an indicator of kinase activity.

  • Data Analysis : The percentage of inhibition at each Ruxolitinib concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.

A common model to assess the in vivo efficacy of JAK inhibitors is the JAK2V617F-driven myeloproliferative neoplasm mouse model[3].

  • Animal Model : Balb/c mice are transplanted with bone marrow cells transduced with a retrovirus expressing the human JAK2V617F mutation.

  • Treatment : Once the disease phenotype (e.g., elevated hematocrit, splenomegaly) is established, mice are randomized into treatment and control groups. Ruxolitinib is typically administered orally (p.o.) twice daily at doses ranging from 30 to 90 mg/kg.

  • Efficacy Endpoints :

    • Spleen Weight : At the end of the study, mice are euthanized, and their spleens are excised and weighed. A reduction in spleen weight compared to the vehicle-treated group indicates efficacy.

    • Hematological Parameters : Blood samples are collected periodically to monitor hematocrit, white blood cell (WBC) count, and platelet count.

    • Pharmacodynamics : Levels of phosphorylated STAT5 (a downstream target of JAK2) in spleen and bone marrow can be assessed by immunohistochemistry to confirm target engagement.

Case Study 2: Celecoxib - A COX-2 Inhibitor for Inflammation

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation. Its selectivity for COX-2 over COX-1 is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Signaling Pathway: Prostaglandin Synthesis Pathway

Arachidonic acid is converted by cyclooxygenase (COX) enzymes into prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Celecoxib selectively inhibits COX-2, thereby reducing the production of pro-inflammatory prostaglandins.

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Figure 2: Celecoxib selectively inhibits the COX-2 enzyme.
Efficacy Data

ParameterIn VitroIn Vivo
Assay Type COX Enzyme Inhibition AssayCarrageenan-Induced Rat Paw Edema
Target COX-1, COX-2Inflammation
Metric IC50Reduction in paw edema volume
Result COX-2 IC50: 0.04 µM; COX-1 IC50: 15 µM (High selectivity for COX-2)Significant reduction in paw edema at doses of 3-30 mg/kg[4]
Experimental Protocols

The selective inhibition of COX-1 and COX-2 by Celecoxib can be evaluated using a whole blood assay or with purified enzymes.

  • Reagents : Human recombinant COX-1 and COX-2 enzymes, arachidonic acid, and a detection system to measure prostaglandin E2 (PGE2) production (e.g., an ELISA kit).

  • Procedure :

    • The COX enzyme is pre-incubated with various concentrations of Celecoxib.

    • Arachidonic acid is added to initiate the reaction.

    • After a defined incubation period, the reaction is stopped.

    • The amount of PGE2 produced is quantified using an ELISA.

  • Data Analysis : The percentage of inhibition of PGE2 production is calculated for each Celecoxib concentration, and the IC50 values for both COX-1 and COX-2 are determined.

This is a classic and widely used model for assessing the anti-inflammatory activity of compounds[4].

  • Animal Model : Male Wistar rats are typically used.

  • Procedure :

    • Rats are pre-treated with Celecoxib (e.g., 3-30 mg/kg, administered intraperitoneally or orally) or a vehicle control.

    • After a set time (e.g., 1 hour), a sub-plantar injection of a phlogistic agent, carrageenan (1% solution), is administered into the right hind paw to induce localized inflammation and edema.

    • The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Efficacy Endpoints : The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated control group.

Case Study 3: Crizotinib - An ALK/MET Inhibitor for Non-Small Cell Lung Cancer

Crizotinib is a tyrosine kinase inhibitor that targets ALK (Anaplastic Lymphoma Kinase) and MET proto-oncogene, two key drivers in certain types of non-small cell lung cancer (NSCLC).

Signaling Pathway: ALK/MET Signaling Pathways

In some NSCLC patients, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene (e.g., EML4), resulting in a constitutively active fusion protein that drives tumor growth through downstream signaling pathways like PI3K/AKT and RAS/MAPK. Similarly, amplification or mutation of the MET gene can lead to its overactivation. Crizotinib inhibits the kinase activity of both ALK and MET.

ALK_MET_Pathway cluster_alk ALK Pathway cluster_met MET Pathway EML4_ALK EML4-ALK Fusion Protein ALK_downstream PI3K/AKT RAS/MAPK EML4_ALK->ALK_downstream Activation Tumor_Growth Tumor Growth & Survival ALK_downstream->Tumor_Growth MET MET Receptor MET_downstream PI3K/AKT RAS/MAPK MET->MET_downstream Activation MET_downstream->Tumor_Growth Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibition Crizotinib->MET Inhibition

Figure 3: Crizotinib inhibits ALK and MET signaling pathways.
Efficacy Data

ParameterIn VitroIn Vivo
Assay Type Kinase Assay / Cell-based AssayNSCLC Xenograft Model
Target ALK, METALK-positive tumors
Metric IC50Tumor growth inhibition
Result ALK: ~20-50 nM, MET: ~8 nM[5]Significant tumor regression in ALK-positive xenograft models at 50-100 mg/kg/day
Experimental Protocols

Similar to the JAK kinase assay, the inhibitory effect of Crizotinib on ALK can be measured using a biochemical assay.

  • Reagents : Recombinant human ALK kinase domain, a suitable substrate, and ATP.

  • Procedure : The assay measures the phosphorylation of a substrate by the ALK enzyme in the presence of varying concentrations of Crizotinib.

  • Data Analysis : The IC50 value is determined from the dose-response curve.

To evaluate the in vivo anti-tumor activity of Crizotinib, a xenograft model using human NSCLC cell lines with the ALK fusion gene is employed.

  • Cell Line : H3122 or H2228 human NSCLC cell lines, which harbor the EML4-ALK fusion gene.

  • Animal Model : Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure :

    • The ALK-positive NSCLC cells are implanted subcutaneously into the mice.

    • Once tumors reach a palpable size, mice are randomized and treated with Crizotinib (e.g., 50-100 mg/kg, administered orally daily) or a vehicle control.

    • Tumor volume is measured regularly with calipers.

  • Efficacy Endpoints : The primary endpoint is tumor growth inhibition, which is calculated by comparing the tumor volumes in the treated group to the control group. Tumor regression (a decrease in tumor size from baseline) is also a key indicator of efficacy.

Case Study 4: YH264 - A Pyrazole-Based p53-MDM2 Inhibitor

This case study illustrates a scenario where promising in vitro activity did not translate to in vivo efficacy, highlighting the importance of comprehensive preclinical evaluation. YH264 is a small molecule inhibitor designed to disrupt the interaction between p53 and its negative regulator, MDM2.

Logical Relationship: Discrepancy between In Vitro and In Vivo Results

The workflow for YH264's evaluation demonstrates a common challenge in drug development: a compound can show potent activity in a cellular context but fail to demonstrate efficacy in a more complex biological system. This discrepancy can be due to various factors, including poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism) or insufficient target engagement at the tumor site.

YH264_Workflow In_Vitro In Vitro Evaluation MTT_Assay MTT Cytotoxicity Assay (HCT 116 cells) In_Vitro->MTT_Assay In_Vitro_Result Result: Potent Cytotoxicity (IC50 = 18.3 µM) MTT_Assay->In_Vitro_Result In_Vivo In Vivo Evaluation In_Vitro_Result->In_Vivo Proceed to In Vivo Xenograft HCT 116 Xenograft Model (SCID mice) In_Vivo->Xenograft In_Vivo_Result Result: No Tumor Growth Inhibition Xenograft->In_Vivo_Result Reason Reason for Discrepancy: Insufficient Tumor Concentration In_Vivo_Result->Reason Explanation

Figure 4: Workflow illustrating the disconnect between YH264's in vitro and in vivo results.
Efficacy Data

ParameterIn VitroIn Vivo
Assay Type MTT Cytotoxicity AssayHCT 116 Xenograft Model
Cell Line/Model HCT 116 (p53 wild-type)C.B-17 SCID mice with HCT 116 xenografts
Metric IC50Tumor growth inhibition
Result IC50 = 18.3 ± 2.3 µM[2]No effect on tumor growth[2]
Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Line : HCT 116 human colorectal carcinoma cells (p53 wild-type).

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of YH264 for a specified period (e.g., 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan product.

    • The formazan is solubilized, and the absorbance is measured with a spectrophotometer.

  • Data Analysis : The IC50 value is calculated from the dose-response curve of cell viability versus drug concentration.

  • Animal Model : C.B-17 SCID (Severe Combined Immunodeficient) mice.

  • Procedure :

    • HCT 116 cells are injected subcutaneously into the mice.

    • When tumors reach a certain volume, the mice are treated with YH264 (e.g., 150 mg/kg, administered intravenously or orally for 5 consecutive days) or a vehicle control[2].

    • Tumor growth is monitored over time.

  • Efficacy Endpoints : The primary endpoint is the inhibition of tumor growth compared to the control group. The study with YH264 showed that despite achieving plasma concentrations, the tumor concentrations were not sufficient to inhibit cell growth in vivo as they did in vitro[2].

Conclusion

This comparative guide underscores the critical importance of evaluating potential drug candidates in both in vitro and in vivo settings. While in vitro assays are invaluable for initial screening and mechanistic studies, providing precise data on target engagement and cellular effects, they do not fully recapitulate the complex biological environment of a living organism. The case studies of Ruxolitinib, Celecoxib, and Crizotinib demonstrate successful translation from potent in vitro activity to significant in vivo efficacy. Conversely, the example of YH264 serves as a crucial reminder that in vitro potency does not always guarantee in vivo success, often due to pharmacokinetic and pharmacodynamic challenges. For researchers in drug development, a thorough understanding of both realms and the factors that bridge them is paramount for the successful development of novel pyrazole-based inhibitors and other therapeutics.

References

A Comparative Analysis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate and Celecoxib for Cyclooxygenase-2 (COX-2) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. The two primary isoforms of this enzyme, COX-1 and COX-2, play distinct physiological roles. COX-1 is constitutively expressed in most tissues and is integral to homeostatic functions, such as maintaining the integrity of the stomach lining. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a principal mediator of pain and inflammation. The selective inhibition of COX-2 over COX-1 is a key therapeutic strategy for managing inflammatory conditions while minimizing the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

Celecoxib, a diaryl-substituted pyrazole, is a well-established NSAID that exhibits high selectivity for COX-2. Its chemical structure, featuring a sulfonamide group, is crucial for its specific interaction with the COX-2 active site. Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate belongs to the same class of pyrazole-containing compounds, suggesting its potential as a COX-2 inhibitor.

Comparative Analysis of In Vitro COX-2 Inhibition and Selectivity

While direct experimental data for this compound is unavailable, a recent 2025 study by Nemr et al. provides valuable insights through the synthesis and evaluation of structurally similar di-aryl substituted pyrazole ester derivatives.[1][2] The in vitro inhibitory activities of these compounds against COX-1 and COX-2 were compared with Celecoxib, and the results are summarized below.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
Celecoxib >1000.22>454
Compound 19a >1003.89>25.7
Compound 19b >1002.65>37.7
Compound 19c >1000.88>113.6
Compound 19d >1000.059>1694.9

Data for compounds 19a-d and Celecoxib are from Nemr et al., 2025.[1][2]

Note on Structurally Related Compounds:

  • Compound 19a: Ethyl 5-(4-chlorophenyl)-1-(p-tolyl)-1H-pyrazole-4-carboxylate

  • Compound 19b: Ethyl 5-(4-methoxyphenyl)-1-(p-tolyl)-1H-pyrazole-4-carboxylate

  • Compound 19c: Ethyl 5-(p-tolyl)-1-(p-tolyl)-1H-pyrazole-4-carboxylate

  • Compound 19d: Ethyl 5-(3,4,5-trimethoxyphenyl)-1-(p-tolyl)-1H-pyrazole-4-carboxylate

Based on the structure-activity relationship demonstrated in this series, the substitution pattern on the phenyl rings significantly influences COX-2 inhibitory potency and selectivity. Notably, compound 19d , with a trimethoxyphenyl group at the 5-position, exhibited superior potency and selectivity compared to Celecoxib.[1][2] Given that this compound has a 4-fluorophenyl group at the 1-position and lacks a substituent at the 5-position, its activity would be influenced by these structural features. The 4-fluorophenyl group is a common substituent in many COX-2 inhibitors and is known to contribute favorably to binding.

In Vivo Anti-Inflammatory Activity

The in vivo anti-inflammatory efficacy of the most promising pyrazole ester derivatives from the study by Nemr et al. was evaluated using the carrageenan-induced rat paw edema model and compared with Celecoxib.[1][2]

CompoundDose (mg/kg)Edema Inhibition (%) at 3hED50 (mg/kg)
Celecoxib 1068.440.39
Compound 19d 1075.28.22

Data for compound 19d and Celecoxib are from Nemr et al., 2025.[1][2]

Compound 19d demonstrated more potent in vivo anti-inflammatory activity than Celecoxib, as evidenced by its higher percentage of edema inhibition and significantly lower ED50 value.[1][2] This suggests that pyrazole-4-carboxylate esters can be highly effective anti-inflammatory agents.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams illustrate the COX-2 signaling pathway and a typical experimental workflow for assessing COX inhibition.

COX2_Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 activate Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases from cell membrane COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandin H2 Prostaglandin H2 COX-2->Prostaglandin H2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2->Prostaglandins (PGE2, etc.) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, etc.)->Inflammation & Pain mediate Celecoxib / Pyrazole Derivatives Celecoxib / Pyrazole Derivatives Celecoxib / Pyrazole Derivatives->COX-2 inhibit

Caption: COX-2 signaling pathway in inflammation.

Experimental_Workflow cluster_invitro In Vitro COX Inhibition Assay cluster_invivo In Vivo Anti-inflammatory Assay Prepare Reagents Prepare Reagents Incubate Enzyme\nwith Inhibitor Incubate Enzyme with Inhibitor Prepare Reagents->Incubate Enzyme\nwith Inhibitor Add Arachidonic Acid Add Arachidonic Acid Incubate Enzyme\nwith Inhibitor->Add Arachidonic Acid Measure Prostaglandin\nProduction Measure Prostaglandin Production Add Arachidonic Acid->Measure Prostaglandin\nProduction Calculate IC50 Calculate IC50 Measure Prostaglandin\nProduction->Calculate IC50 Administer Compound\nto Rats Administer Compound to Rats Induce Paw Edema\n(Carrageenan) Induce Paw Edema (Carrageenan) Administer Compound\nto Rats->Induce Paw Edema\n(Carrageenan) Measure Paw Volume\nOver Time Measure Paw Volume Over Time Induce Paw Edema\n(Carrageenan)->Measure Paw Volume\nOver Time Calculate Edema\nInhibition Calculate Edema Inhibition Measure Paw Volume\nOver Time->Calculate Edema\nInhibition

Caption: Workflow for in vitro and in vivo evaluation.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

The in vitro inhibitory activity of the test compounds against COX-1 and COX-2 is determined using an enzyme immunoassay (EIA) kit.

  • Reagent Preparation : Test compounds and reference drugs (e.g., Celecoxib) are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations.

  • Enzyme Incubation : The COX-1 (ovine) or COX-2 (human recombinant) enzyme is incubated with the test compound or vehicle (DMSO) in a reaction buffer containing a cofactor (e.g., heme) for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination : After a defined incubation period, the reaction is terminated by the addition of a stop solution (e.g., hydrochloric acid).

  • Prostaglandin Quantification : The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive EIA. The absorbance is measured using a plate reader.

  • Data Analysis : The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the concentration-response curve.

Carrageenan-Induced Rat Paw Edema Assay

This in vivo model is used to assess the acute anti-inflammatory activity of the compounds.

  • Animal Acclimatization : Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration : The test compounds, vehicle, or a reference drug (e.g., Celecoxib) are administered orally or intraperitoneally to different groups of rats.

  • Induction of Inflammation : One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.

  • Paw Volume Measurement : The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis : The percentage of inhibition of paw edema for each group is calculated by comparing the increase in paw volume with that of the vehicle-treated control group. The ED50 (the dose that produces 50% of the maximum inhibitory effect) can also be determined.

Conclusion

Based on the analysis of structurally related pyrazole-4-carboxylate esters, it is plausible that this compound possesses COX-2 inhibitory and anti-inflammatory properties. The structure-activity relationship data from analogous compounds suggest that modifications to the aryl groups at the 1- and 5-positions of the pyrazole ring are critical for potent and selective COX-2 inhibition. The 4-fluorophenyl substituent at the 1-position is a common feature in many potent COX-2 inhibitors.

While Celecoxib remains a benchmark for selective COX-2 inhibition, the data on compounds like 19d indicate that the pyrazole-4-carboxylate scaffold is a promising template for the development of novel anti-inflammatory agents with potentially superior potency.[1][2] Further synthesis and direct biological evaluation of this compound are necessary to definitively determine its activity profile in comparison to Celecoxib.

References

Validating the Biological Target of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to aid in the validation of the biological target for the compound Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. Due to the limited publicly available data on the specific biological target of this compound, this document hypothesizes its potential target based on the known activities of structurally similar pyrazole derivatives. The guide compares its potential performance with alternative compounds targeting the hypothesized biological pathway and provides supporting experimental methodologies.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities. Numerous pyrazole derivatives have demonstrated anti-inflammatory, analgesic, anticancer, and antimicrobial properties. Notably, the presence of a 4-fluorophenyl group has been associated with enhanced biological activity in several pyrazole-based compounds. Given that the well-known nonsteroidal anti-inflammatory drug (NSAID) Celecoxib is a pyrazole derivative that selectively inhibits cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, it is hypothesized that this compound may also exert its biological effects through the modulation of COX enzymes.

This guide will explore this hypothesis by comparing the structural features of this compound with established COX inhibitors and outlining the experimental protocols required to validate this potential biological target.

Hypothesized Biological Target: Cyclooxygenase (COX)

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme that catalyzes the conversion of arachidonic acid to prostaglandins and other prostanoids. There are two main isoforms of COX:

  • COX-1: A constitutively expressed enzyme found in most tissues, responsible for housekeeping functions such as maintaining the integrity of the gastrointestinal lining and regulating platelet aggregation.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and in pathological conditions like cancer. It is the primary mediator of pain and inflammation.

Selective inhibition of COX-2 over COX-1 is a key therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Signaling Pathway

COX_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids_Housekeeping Prostanoids (e.g., TXA2, PGE2) PGH2->Prostanoids_Housekeeping Prostanoids_Inflammation Prostanoids (e.g., PGE2, PGI2) PGH2->Prostanoids_Inflammation Physiological_Functions Gastric Protection, Platelet Aggregation Prostanoids_Housekeeping->Physiological_Functions Inflammation_Pain Inflammation, Pain, Fever Prostanoids_Inflammation->Inflammation_Pain Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces

Caption: Simplified COX signaling pathway.

Comparison with Alternative Compounds

To validate the biological target of this compound, its activity should be compared with known COX inhibitors.

CompoundStructureTarget(s)Potency (IC50)Selectivity (COX-1/COX-2)
This compound Not Commercially AvailableHypothesized: COX-1/COX-2Data not availableData not available
Celecoxib
alt text
COX-2~0.04 µM~375
Ibuprofen
alt text
COX-1 and COX-2COX-1: ~13 µMCOX-2: ~370 µM~0.04
Rofecoxib
alt text
COX-2~0.018 µM>800

Note: The potency and selectivity values are approximate and can vary depending on the assay conditions.

Experimental Protocols

To determine the biological target of this compound and its potential as a COX inhibitor, the following experimental protocols are recommended.

In Vitro COX Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

Principle: The peroxidase activity of the COX enzyme is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Test compound (this compound) and reference compounds (Celecoxib, Ibuprofen)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate and plate reader

Procedure:

  • Prepare serial dilutions of the test and reference compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test or reference compounds to the wells. Include a control group with solvent only.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding arachidonic acid and TMPD to all wells.

  • Immediately measure the absorbance at 595 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

  • Calculate the COX-2 selectivity index (IC50 for COX-1 / IC50 for COX-2).

COX_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Serial_Dilutions Prepare Serial Dilutions of Test Compounds Add_Compounds Add Test Compounds and Controls Serial_Dilutions->Add_Compounds Enzyme_Prep Prepare COX-1 and COX-2 Enzyme Solutions Plate_Setup Add Buffer, Heme, and Enzyme to 96-well Plate Enzyme_Prep->Plate_Setup Plate_Setup->Add_Compounds Pre_incubation Pre-incubate at Room Temp. Add_Compounds->Pre_incubation Reaction_Start Initiate Reaction with Arachidonic Acid & TMPD Pre_incubation->Reaction_Start Measurement Measure Absorbance at 595 nm Reaction_Start->Measurement Calculate_Rate Calculate Reaction Rates Measurement->Calculate_Rate Determine_IC50 Determine IC50 Values Calculate_Rate->Determine_IC50 Calculate_Selectivity Calculate COX-2 Selectivity Index Determine_IC50->Calculate_Selectivity

Caption: Workflow for in vitro COX inhibition assay.
Cell-Based Assay for Prostaglandin E2 (PGE2) Production

This assay measures the effect of the compound on the production of PGE2, a key inflammatory prostaglandin, in a cellular context.

Principle: Lipopolysaccharide (LPS) is used to induce COX-2 expression and subsequent PGE2 production in a suitable cell line (e.g., RAW 264.7 macrophages). The amount of PGE2 released into the cell culture medium is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) and supplements

  • Lipopolysaccharide (LPS)

  • Test compound and reference compounds

  • PGE2 ELISA kit

  • Cell lysis buffer and protein assay kit

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test and reference compounds for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce COX-2 and PGE2 production. Include an unstimulated control group.

  • Collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Lyse the cells and determine the total protein concentration to normalize the PGE2 levels.

  • Calculate the percentage of inhibition of PGE2 production for each compound concentration.

  • Determine the IC50 value for the inhibition of PGE2 production.

Logical Relationship for Target Validation

Target_Validation_Logic Hypothesis Hypothesis: This compound is a COX Inhibitor In_Vitro_Assay In Vitro COX Inhibition Assay Hypothesis->In_Vitro_Assay Cell_Based_Assay Cell-Based PGE2 Production Assay Hypothesis->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis with Known COX Inhibitors Hypothesis->SAR_Analysis Direct_Inhibition Direct Inhibition of COX-1 and/or COX-2 Activity In_Vitro_Assay->Direct_Inhibition Reduced_PGE2 Reduced PGE2 Production in Inflammatory Model Cell_Based_Assay->Reduced_PGE2 Validation Biological Target Validated as COX Enzyme(s) Direct_Inhibition->Validation Reduced_PGE2->Validation SAR_Analysis->Validation

Caption: Logical workflow for validating the biological target.

Conclusion

While direct experimental evidence for the biological target of this compound is currently lacking, its structural similarity to known pyrazole-based COX-2 inhibitors suggests that it may act through a similar mechanism. The experimental protocols outlined in this guide provide a clear path for researchers to test this hypothesis. By performing in vitro enzyme inhibition assays and cell-based functional assays, and comparing the results with established selective and non-selective COX inhibitors, the biological target of this compound can be effectively validated. This information will be crucial for its further development as a potential therapeutic agent.

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole ring is a well-established pharmacophore in the development of kinase inhibitors, forming the core of numerous drugs targeting a wide array of kinases.[1][2] The specificity of these inhibitors is a critical determinant of their therapeutic efficacy and safety profile. Off-target kinase inhibition can lead to unexpected side effects or, in some cases, beneficial polypharmacology. This guide provides a comparative overview of the selectivity of several pyrazole-based inhibitors, supported by experimental data from the literature, and details the methodologies used to determine such kinase interaction profiles.

Comparative Analysis of Pyrazole-Based Kinase Inhibitor Selectivity

To illustrate the varying selectivity profiles within the pyrazole class of inhibitors, the following table summarizes the inhibitory activity (IC50 values) of representative compounds against a panel of kinases. Lower IC50 values indicate higher potency.

Compound/InhibitorPrimary Target(s)Off-Target Kinases with Significant Inhibition (>50% at 1 µM)Primary Target IC50 (nM)Off-Target IC50 (nM)Reference
Compound A (Hypothetical) Kinase X Kinase Y, Kinase Z 15 Kinase Y: 250, Kinase Z: 800 N/A
RuxolitinibJAK1, JAK2JAK3~3 (for JAK1/JAK2)~430[2]
Compound 8 (from literature)Aurora A, Aurora B22 kinases including CDK2, CDK5, etc.35 (Aurora A), 75 (Aurora B)Not specified[1]
Compound 22 (from literature)CDK2, CDK5-24 (CDK2), 23 (CDK5)Not specified[1]
SR-3677 (Compound 5)ROCK-IILow off-target hit rate (1.4% against 353 kinases)~3>1000 for most off-targets[3]

Note: Data for "Compound A" is hypothetical to illustrate a typical selectivity profile. Data for other compounds is sourced from published literature.

Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors

Understanding the signaling pathways in which kinases operate is crucial for interpreting the biological consequences of on- and off-target inhibition. Below are simplified diagrams of key pathways often modulated by pyrazole-based inhibitors.

Signaling_Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_MAPK MAPK/ERK Pathway cluster_PI3K_AKT PI3K/AKT Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Gene Gene Expression Nucleus->Gene GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation GrowthFactor2 Growth Factor RTK2 Receptor Tyrosine Kinase GrowthFactor2->RTK2 PI3K PI3K RTK2->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival mTOR->CellSurvival Kinase_Assay_Workflow Reagent_Prep 1. Reagent Preparation (Kinase, Substrate, ATP, Compound) Plate_Setup 2. Assay Plate Setup (Add Compound/Control) Reagent_Prep->Plate_Setup Enzyme_Addition 3. Enzyme Addition & Pre-incubation Plate_Setup->Enzyme_Addition Reaction_Initiation 4. Reaction Initiation (Add Substrate/ATP) Enzyme_Addition->Reaction_Initiation Incubation 5. Incubation (e.g., 30°C for 60 min) Reaction_Initiation->Incubation Reaction_Stop 6. Stop Reaction (e.g., Add EDTA) Incubation->Reaction_Stop Detection 7. Signal Detection (Luminescence, Fluorescence, etc.) Reaction_Stop->Detection Data_Analysis 8. Data Analysis (Calculate IC50) Detection->Data_Analysis Cross_Reactivity_Assessment Primary_Screen Primary Screen (Single high concentration against a large kinase panel) Identify_Hits Identify Off-Target 'Hits' (Kinases with significant inhibition) Primary_Screen->Identify_Hits Dose_Response Dose-Response Assays (Determine IC50 for hits) Identify_Hits->Dose_Response Selectivity_Profile Establish Selectivity Profile (Compare on-target vs. off-target IC50s) Dose_Response->Selectivity_Profile Cellular_Assays Cellular Assays (Validate off-target effects in a biological context) Selectivity_Profile->Cellular_Assays Further_Development Decision for Further Development Cellular_Assays->Further_Development

References

A Comparative Analysis of Pyrazole Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance, protocols, and underlying mechanisms of prominent pyrazole synthesis methodologies, supported by experimental data.

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and drug development. Their versatile scaffold is found in a wide array of pharmaceuticals, including anti-inflammatory drugs like celecoxib and anti-obesity agents such as rimonabant. The efficient and regioselective synthesis of substituted pyrazoles is, therefore, a critical aspect of modern organic and medicinal chemistry. This guide provides a comparative analysis of key pyrazole synthesis methods, offering insights into their performance, detailed experimental protocols, and visual representations of their reaction workflows and relevant biological signaling pathways.

Performance Comparison of Synthesis Methods

The choice of synthetic route to a target pyrazole is often dictated by factors such as desired substitution pattern, available starting materials, reaction efficiency, and scalability. Below is a summary of quantitative data for two widely employed methods: the classical Knorr pyrazole synthesis and modern microwave-assisted approaches.

MethodKey ReactantsTypical SolventsTemperature (°C)TimeYield (%)Reference
Knorr Pyrazole Synthesis 1,3-Dicarbonyl Compound, HydrazineEthanol, Acetic AcidReflux (~78-118)1-4 hours60-90[1][2]
Microwave-Assisted Synthesis 1,3-Dicarbonyl Compound, HydrazineEthanol, Water, or Solvent-free100-1505-20 minutes80-98[3][4][5][6]
Microwave-Assisted Synthesis (from Chalcones) Chalcone, HydrazineEthanol, Acetic Acid1207-10 minutes68-86[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of pyrazole derivatives. Below are representative procedures for the Knorr synthesis and a microwave-assisted adaptation.

Knorr Pyrazole Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine)

This protocol details the synthesis of the analgesic compound Antipyrine.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, cautiously combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). The reaction is exothermic.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux for 1 hour.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the resulting syrup in an ice bath.

  • Add a small amount of diethyl ether and stir vigorously to induce crystallization.

  • Collect the crude product by vacuum filtration and wash with cold diethyl ether.

  • Recrystallize the crude product from ethanol to obtain pure 1,5-dimethyl-2-phenylpyrazol-3-one.[1]

Microwave-Assisted Synthesis of 3,5-Disubstituted Pyrazoles

This protocol offers a rapid and efficient alternative to conventional heating.

Materials:

  • 1,3-Diketone (e.g., acetylacetone) (1.0 mmol)

  • Substituted hydrazine (e.g., phenylhydrazine) (1.0 mmol)

  • Ethanol (5 mL)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine the 1,3-diketone (1.0 mmol) and the substituted hydrazine (1.0 mmol).

  • Add ethanol (5 mL) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 10 minutes.[4]

  • After cooling, the product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.

Visualizing Reaction Workflows and Signaling Pathways

Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the Knorr pyrazole synthesis and a generic microwave-assisted protocol.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 1,3-Dicarbonyl Compound Mixing Mixing in Solvent Reactant1->Mixing Reactant2 Hydrazine Derivative Reactant2->Mixing Heating Reflux (1-4h) Mixing->Heating Cooling Cooling & Ice Bath Heating->Cooling Crystallization Induce Crystallization (e.g., with Ether) Cooling->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Purification Recrystallization Filtration->Purification Product Pure Pyrazole Derivative Purification->Product

Knorr Pyrazole Synthesis Workflow

Microwave_Assisted_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 1,3-Dicarbonyl Compound Mixing Mixing in Microwave Vial Reactant1->Mixing Reactant2 Hydrazine Derivative Reactant2->Mixing Irradiation Microwave Irradiation (10-20 min) Mixing->Irradiation Cooling Cooling Irradiation->Cooling Isolation Solvent Removal Cooling->Isolation Purification Recrystallization/ Chromatography Isolation->Purification Product Pure Pyrazole Derivative Purification->Product

Microwave-Assisted Pyrazole Synthesis Workflow
Signaling Pathways of Pyrazole-Containing Drugs

The biological activity of many pyrazole-based drugs stems from their interaction with specific signaling pathways. The following diagrams illustrate the mechanisms of action for Celecoxib and Rimonabant.

Celecoxib and the COX-2 Pathway

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor. It exerts its anti-inflammatory effects by blocking the production of prostaglandins, which are key mediators of inflammation and pain.[7][8][9][10][11]

Celecoxib_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Produces Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Converted to Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediate Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Celecoxib's Inhibition of the COX-2 Pathway

Rimonabant and the CB1 Receptor Pathway

Rimonabant is a selective cannabinoid 1 (CB1) receptor antagonist. It was developed to combat obesity by blocking the appetite-stimulating effects of endocannabinoids in the brain and modulating metabolic processes in peripheral tissues.[12][13][14][15]

Rimonabant_Pathway Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1 CB1 Receptor Endocannabinoids->CB1 Activate Appetite Increased Appetite CB1->Appetite Stimulates EnergyStorage Increased Energy Storage CB1->EnergyStorage Promotes Rimonabant Rimonabant Rimonabant->CB1 Blocks

Rimonabant's Antagonism of the CB1 Receptor

References

Comparative Efficacy of Pyrazole Derivatives Against Drug-Resistant Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the efficacy of "Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate" against drug-resistant cell lines is not currently available in published scientific literature. This guide provides a comparative analysis based on structurally related pyrazole compounds to offer insights into the potential of this chemical class in overcoming chemoresistance. The findings presented herein should be interpreted with caution and are intended to guide future research.

Introduction

The emergence of multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, limiting the efficacy of standard treatments and leading to therapeutic failure. The pyrazole scaffold has garnered considerable attention in medicinal chemistry as a "privileged structure" due to its presence in numerous biologically active compounds. Researchers have been exploring pyrazole derivatives for their potential to circumvent resistance mechanisms and provide novel therapeutic options. This guide compares the performance of select pyrazole derivatives against drug-resistant cancer cell lines, juxtaposing their efficacy with standard chemotherapeutic agents.

Efficacy of Pyrazole Derivatives in Drug-Resistant Cell Lines

Recent studies have highlighted the potential of certain pyrazole derivatives to exhibit cytotoxic effects in cancer cell lines that have developed resistance to conventional drugs. While data on the specific compound of interest is lacking, research on analogous structures provides valuable insights.

One notable study investigated a series of novel pyrazole-based COX-2 inhibitors for their anticancer activity.[1] Within this series, a specific compound, herein referred to as Compound 11 , demonstrated efficacy against doxorubicin-resistant (HT-29) and tamoxifen-resistant (MCF-7) cancer cell lines.[1]

Compound/DrugCell LineResistance ProfileIC50 (µM)
Compound 11 HT-29Doxorubicin-Resistant63.44
Compound 11 MCF-7Tamoxifen-Resistant98.60
Doxorubicin HT-29 (Parental)-Not explicitly stated in the comparative study
5-Fluorouracil HT-29 (Parental)-8.77

Table 1: Comparative in vitro cytotoxicity (IC50) of a pyrazole derivative against resistant cancer cell lines. [1]

It is important to note that while Compound 11 shows activity in these resistant lines, a direct comparison of its potency against the inducing drug (e.g., doxorubicin in resistant HT-29 cells) is not provided in the source material. However, its efficacy against the parental, non-resistant cell lines was notable, with an IC50 of 2.12 µM in HT-29 and 2.85 µM in MCF-7, suggesting that the resistance mechanism significantly impacts its activity.[1]

Other research has indicated that some pyrazole derivatives exhibit greater potency than standard chemotherapeutic agents like doxorubicin and the targeted therapy ABT-751 in certain cancer cell lines, although the resistance status of these lines was not specified.[2][3][4][5] For instance, one study found a pyrazole derivative to be 5- to 35-fold more potent than ABT-751 in inhibiting the growth of A549 and K562 cells.[2][6]

Potential Mechanisms of Action and Signaling Pathways

The mechanisms by which pyrazole derivatives exert their anticancer effects, particularly in overcoming drug resistance, are multifaceted and are an active area of investigation. Some proposed mechanisms for pyrazole-based compounds include:

  • Inhibition of Protein Kinases: Many pyrazole derivatives are designed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[2][4] Some pyrazole-based compounds have shown potent dual inhibition of EGFR and VEGFR-2.[7] A pyrazolo[3,4-d]pyrimidine derivative has demonstrated significant inhibitory activity against the resistant T790M mutant of EGFR.

  • Induction of Apoptosis: Several pyrazole compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for eliminating malignant cells.

  • Cell Cycle Arrest: By interfering with the cell cycle, pyrazole derivatives can halt the uncontrolled proliferation of cancer cells.[1]

  • Inhibition of Tubulin Polymerization: Some indenopyrazole analogues have been found to inhibit tubulin polymerization, a mechanism similar to that of vinca alkaloids, and have shown efficacy in a vincristine-resistant tumor model.[6]

Below is a generalized workflow for evaluating the anticancer properties of novel compounds and a diagram illustrating a common signaling pathway implicated in drug resistance.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies Compound Synthesis\n& Characterization Compound Synthesis & Characterization Establishment of\nDrug-Resistant Cell Lines Establishment of Drug-Resistant Cell Lines Compound Synthesis\n& Characterization->Establishment of\nDrug-Resistant Cell Lines Cell Viability Assays\n(e.g., MTT) Cell Viability Assays (e.g., MTT) Establishment of\nDrug-Resistant Cell Lines->Cell Viability Assays\n(e.g., MTT) Determination of IC50 Values Determination of IC50 Values Cell Viability Assays\n(e.g., MTT)->Determination of IC50 Values Apoptosis Assays\n(e.g., Annexin V) Apoptosis Assays (e.g., Annexin V) Determination of IC50 Values->Apoptosis Assays\n(e.g., Annexin V) Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Determination of IC50 Values->Cell Cycle Analysis\n(Flow Cytometry) Western Blotting\n(Signaling Proteins) Western Blotting (Signaling Proteins) Determination of IC50 Values->Western Blotting\n(Signaling Proteins) Analysis of\nCell Death Analysis of Cell Death Apoptosis Assays\n(e.g., Annexin V)->Analysis of\nCell Death Analysis of\nCell Proliferation Analysis of Cell Proliferation Cell Cycle Analysis\n(Flow Cytometry)->Analysis of\nCell Proliferation Pathway\nModulation Pathway Modulation Western Blotting\n(Signaling Proteins)->Pathway\nModulation G Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor Tyrosine Kinase (e.g., EGFR)->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Drug Efflux Pump (e.g., P-gp) Drug Efflux Pump (e.g., P-gp) AKT->Drug Efflux Pump (e.g., P-gp) Upregulation Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Increased Drug Efflux Increased Drug Efflux Drug Efflux Pump (e.g., P-gp)->Increased Drug Efflux Chemotherapy Drug Chemotherapy Drug Chemotherapy Drug->Increased Drug Efflux Pumped out Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Receptor Tyrosine Kinase (e.g., EGFR) Inhibition Pyrazole Derivative->PI3K Inhibition Pyrazole Derivative->AKT Inhibition

References

Benchmarking "Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate" against known FGFR inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Benchmarking a Novel Pyrazole Compound Against Clinically Approved FGFR Inhibitors

A Comparative Guide for Researchers in Oncology and Drug Discovery

This guide provides a comparative analysis of the hypothetical FGFR inhibitory potential of "Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate" against established, FDA-approved Fibroblast Growth Factor Receptor (FGFR) inhibitors. While direct experimental data for "this compound" as an FGFR inhibitor is not currently available in the public domain, this document serves as a framework for its potential evaluation. The pyrazole scaffold is a known pharmacophore in a variety of kinase inhibitors, suggesting that derivatives of this compound could be of interest in FGFR-targeted drug discovery.[1][2]

The established FGFR inhibitors—Erdafitinib, Pemigatinib, Infigratinib, and Futibatinib—serve as benchmarks, with their performance data and mechanisms of action detailed below. This guide is intended for researchers, scientists, and drug development professionals to understand the landscape of FGFR inhibition and the methodologies required to assess novel chemical entities.

The Role of FGFR in Oncology

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[3] Genetic alterations such as mutations, fusions, and amplifications in FGFR genes can lead to the constitutive activation of FGFR signaling pathways, driving the growth and survival of malignant cells in various cancers.[4][5] Consequently, FGFRs have emerged as a key therapeutic target in oncology.

Comparative Analysis of FGFR Inhibitors

This section benchmarks the hypothetical performance of "this compound" against approved FGFR inhibitors. The data for the approved drugs is sourced from clinical trial results and publicly available information.

Table 1: In Vitro Potency of Selected FGFR Inhibitors

CompoundTarget(s)IC50 (nmol/L) vs. FGFR1IC50 (nmol/L) vs. FGFR2IC50 (nmol/L) vs. FGFR3IC50 (nmol/L) vs. FGFR4
This compound HypotheticalData not availableData not availableData not availableData not available
Erdafitinib Pan-FGFR1.22.55.7Not specified
Pemigatinib FGFR1-3Data not availableData not availableData not availableData not available
Infigratinib FGFR1-31.112Not specified
Futibatinib FGFR1-4<4<4<4<4

IC50 values for Erdafitinib are from in vitro time-resolved fluorescence assays.[6] Infigratinib IC50 values are also from in vitro assays.[7] Futibatinib IC50 values are from in vitro assays.[4]

Table 2: Clinical Efficacy of Approved FGFR Inhibitors in Cholangiocarcinoma (CCA) with FGFR2 Fusions/Rearrangements

InhibitorOverall Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
Pemigatinib 35.5%Not specified6.9 months
Infigratinib 18.8%83.3%Not specified
Futibatinib 41.7%82.5%8.9 months

Data is based on clinical trials for patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma.[8]

Table 3: Mechanism of Action of Approved FGFR Inhibitors

InhibitorMechanism of Action
Erdafitinib Oral selective pan-FGFR kinase inhibitor that binds to and inhibits the enzymatic activity of FGFR1, FGFR2, FGFR3, and FGFR4.[6][9]
Pemigatinib A potent and selective inhibitor of FGFR1, FGFR2, and FGFR3.[10][11]
Infigratinib An oral drug that selectively inhibits fibroblast growth factor receptors (FGFRs) 1-3.[12]
Futibatinib A highly selective, irreversible small molecule kinase inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4.[13][14]

Experimental Protocols for Evaluation of Novel FGFR Inhibitors

To ascertain the potential of "this compound" as an FGFR inhibitor, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against FGFR kinases.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used to measure the phosphorylation of a substrate by the FGFR kinase. Inhibition of the kinase by the test compound results in a decreased signal.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

  • Biotinylated poly-Glu-Tyr (4:1) substrate.

  • ATP.

  • Europium-labeled anti-phosphotyrosine antibody.

  • Streptavidin-allophycocyanin (SA-APC).

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA).

  • Test compound ("this compound") dissolved in DMSO.

  • 384-well assay plates.

  • TR-FRET plate reader.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the test compound dilutions to the assay plate.

  • Add the FGFR kinase and biotinylated substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and SA-APC.

  • Incubate the plate for another 60 minutes to allow for antibody binding.

  • Measure the TR-FRET signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the effect of the test compound on the proliferation of cancer cell lines with known FGFR alterations.

Principle: A cell viability assay, such as the MTT or CellTiter-Glo assay, is used to measure the number of viable cells after treatment with the test compound.

Materials:

  • Cancer cell lines with FGFR amplifications or fusions (e.g., SNU-16 for FGFR2 amplification).

  • Cell culture medium and supplements.

  • Test compound dissolved in DMSO.

  • MTT reagent or CellTiter-Glo reagent.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the MTT or CellTiter-Glo reagent to each well according to the manufacturer's instructions.

  • Incubate as required by the assay protocol.

  • Measure the absorbance or luminescence on a microplate reader.

  • Calculate the percent cell viability for each compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Visualizing Key Pathways and Processes

To better understand the context of FGFR inhibition, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 Dimerization & Autophosphorylation FGFR->P1 FRS2 FRS2 P1->FRS2 Phosphorylates PLCg PLCγ P1->PLCg Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS GAB1 GAB1 FRS2->GAB1 DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 RAS RAS GRB2_SOS->RAS PI3K PI3K GAB1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release PKC->Proliferation Ca_release->Proliferation

Caption: The FGFR signaling cascade, initiated by ligand binding and receptor dimerization, leads to the activation of downstream pathways such as RAS/MAPK and PI3K/AKT, ultimately promoting cell proliferation and survival.

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Proliferation Assay (GI50 Determination) In_Vitro_Assay->Cell_Based_Assay In_Vivo_Studies In Vivo Xenograft Model (Tumor Growth Inhibition) Cell_Based_Assay->In_Vivo_Studies ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Cell_Based_Assay->ADMET_Profiling Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization ADMET_Profiling->Lead_Optimization Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate

Caption: A generalized workflow for the preclinical evaluation of a novel kinase inhibitor, from initial synthesis to candidate selection.

Conclusion

While "this compound" has not been characterized as an FGFR inhibitor, its pyrazole core represents a starting point for the design of novel therapeutics in this class. The established FGFR inhibitors provide a high bar for efficacy and selectivity. A rigorous and systematic evaluation, following the experimental protocols outlined in this guide, would be essential to determine if this compound or its derivatives have the potential to become clinically meaningful FGFR inhibitors. The provided data on approved drugs and the detailed methodologies offer a valuable resource for researchers embarking on this endeavor.

References

Safety Operating Guide

Proper Disposal of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, a halogenated organic compound. Adherence to these protocols is essential for minimizing environmental impact and maintaining workplace safety.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and closed-toe shoes.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.

Waste Characterization and Segregation

This compound is classified as a halogenated organic compound due to the presence of a fluorine atom. This classification is critical for proper waste segregation, as mixing halogenated and non-halogenated waste streams can complicate disposal processes and increase costs.[1][2]

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix this compound with non-halogenated organic waste.[2][3]

  • Avoid Incompatibles: Do not mix with strong acids, bases, or oxidizing agents in the same waste container.[3]

  • Solid vs. Liquid: If the compound is in a solid form, it should be disposed of as solid waste. If it is dissolved in a solvent, it should be disposed of in the appropriate liquid waste container.

Step-by-Step Disposal Procedure

  • Waste Collection:

    • Place solid this compound waste into a dedicated, properly labeled hazardous waste container.

    • For solutions containing this compound, pour the liquid waste into a designated "Halogenated Organic Liquid Waste" container.

    • Ensure the waste container is made of a material compatible with the chemical.

  • Container Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."[4]

    • List all chemical constituents and their approximate percentages.[2]

    • Include the full chemical name: "this compound." Avoid using abbreviations.

    • Indicate the date when the first waste was added to the container.

  • Storage of Waste:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

    • The SAA should be a secondary containment system to prevent spills.

    • Keep the container tightly closed except when adding waste.[1]

  • Arranging for Disposal:

    • Once the waste container is full or has been in use for the maximum allowable time per your institution's policy (often 6-12 months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[5][6]

    • Follow your institution's specific procedures for requesting a waste pickup.

    • The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste disposal facility.[2]

Quantitative Disposal Parameters

ParameterGuidelineSource
pH of Aqueous Solutions If dissolved in an aqueous medium, the pH should generally be between 5.5 and 9.5 for disposal. However, this compound is typically handled as an organic waste.[3]
Maximum Container Size Typically limited by institutional policy, often 5 gallons (approx. 20 liters) for liquid waste in a laboratory setting.[3]
Satellite Accumulation Area (SAA) Limits The U.S. EPA allows for the accumulation of up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[7]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Preparation cluster_1 Segregation & Collection cluster_2 Storage & Disposal A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Is the waste solid or liquid? B->C D Place in 'Solid Halogenated Organic Waste' Container C->D Solid E Place in 'Liquid Halogenated Organic Waste' Container C->E Liquid F Label Container with: 'Hazardous Waste', Full Chemical Name, Date D->F E->F G Store Sealed Container in Satellite Accumulation Area (SAA) F->G H Is container full or storage time exceeded? G->H H->G No I Contact Environmental Health & Safety (EHS) for Waste Pickup H->I Yes J EHS transports to licensed waste disposal facility (Incineration) I->J

Disposal Workflow Diagram

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and responsible environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.